Product packaging for F-amidine(Cat. No.:)

F-amidine

Cat. No.: B1672042
M. Wt: 294.32 g/mol
InChI Key: OLFDULIIJWCYCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

F-Amidine is a N-acylglycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19FN4O2 B1672042 F-amidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFDULIIJWCYCK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of F-Amidine in Inhibiting Protein Citrullination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical physiological process catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). This modification, by neutralizing the positive charge of arginine, can significantly alter protein structure and function, thereby influencing a myriad of cellular processes including gene regulation, signal transduction, and apoptosis. However, dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain cancers.[1][2] This has positioned PAD enzymes as attractive therapeutic targets for the development of novel inhibitory molecules.

F-amidine, a haloacetamidine-based compound, has emerged as a potent, irreversible inhibitor of PAD enzymes.[3] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of PADs, leading to their inactivation.[3] This technical guide provides an in-depth overview of the role of this compound in inhibiting protein citrullination, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of this compound Inhibition

This compound acts as a mechanism-based inhibitor of PAD enzymes, specifically targeting the active site cysteine residue that is essential for catalysis.[3] The inhibition process is calcium-dependent and irreversible.[3]

The proposed mechanism of inhibition involves the following key steps:

  • Binding to the Active Site: this compound, structurally similar to the natural substrate arginine, binds to the active site of the PAD enzyme.

  • Nucleophilic Attack: The active site cysteine, present as a thiolate anion, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of this compound.[4]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Covalent Modification: The intermediate then collapses, leading to the formation of a stable thioether bond between the cysteine residue and the this compound molecule. This covalent modification permanently inactivates the enzyme.[3]

F_amidine_inhibition cluster_0 PAD4_active Active PAD4 Enzyme (with Cys645-SH) Intermediate Enzyme-Inhibitor Complex (Tetrahedral Intermediate) PAD4_active->Intermediate Nucleophilic Attack F_amidine This compound F_amidine->Intermediate PAD4_inactive Inactive PAD4 Enzyme (Covalently Modified Cys645) Intermediate->PAD4_inactive Covalent Bond Formation

Caption: Mechanism of this compound inhibition of PAD4.

Quantitative Inhibitory Data

The potency of this compound and its analogue, Cl-amidine, has been quantified against various PAD isozymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inactivation rate constants (k_inact/K_I), providing a comparative view of their inhibitory efficacy.

Table 1: IC50 Values of this compound and Cl-amidine against PAD Isozymes

InhibitorPAD1 (μM)PAD3 (μM)PAD4 (μM)
This compound29.535021.6
Cl-amidine0.86.25.9

Data sourced from MedchemExpress.[1]

Table 2: Inactivation Rate Constants (k_inact/K_I) of this compound and Cl-amidine against PAD Isozymes

InhibitorPAD Isozymek_inact/K_I (M⁻¹min⁻¹)
l-F-amidinePAD11220
l-Cl-amidinePAD137000
l-Cl-amidinePAD413000
d-F-amidinePAD11220
d-Cl-amidinePAD113500

Data sourced from NIH.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on protein citrullination.

In Vitro PAD Enzyme Inhibition Assay (Colorimetric Method)

This assay measures the amount of citrulline produced by the PAD enzyme in the presence and absence of an inhibitor.

Materials:

  • Recombinant human PAD4 enzyme

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • This compound or other test inhibitors

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

  • Color Reagent A: 0.5% Diacetyl monoxime in 5% acetic acid

  • Color Reagent B: 0.25% Antipyrine, 0.25% Thiosemicarbazide in 25% H₂SO₄

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of various concentrations of this compound (or vehicle control) to the respective wells.

  • Add 20 µL of recombinant PAD4 enzyme (final concentration ~50 ng/µL) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of BAEE substrate (final concentration 5 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and Color Reagent B.

  • Incubate the plate at 95°C for 15 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

PAD_inhibition_assay_workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, this compound, PAD4, BAEE) start->prepare_reagents add_buffer Add Assay Buffer to Plate prepare_reagents->add_buffer add_inhibitor Add this compound/ Vehicle Control add_buffer->add_inhibitor add_enzyme Add PAD4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add BAEE Substrate pre_incubate->add_substrate incubate_reaction Incubate (30 min, 37°C) add_substrate->incubate_reaction stop_reaction Add Color Reagents A & B incubate_reaction->stop_reaction develop_color Incubate (15 min, 95°C) stop_reaction->develop_color read_absorbance Read Absorbance (490 nm) develop_color->read_absorbance analyze_data Calculate % Inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro PAD enzyme inhibition assay.

Western Blot Analysis of Histone H3 Citrullination in Neutrophils

This protocol details the detection of citrullinated histone H3, a key substrate of PAD4, in neutrophil cell lysates following treatment with this compound.

Materials:

  • Isolated human neutrophils

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) or other neutrophil activator

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-citrullinated Histone H3 (CitH3), Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Pre-incubate isolated neutrophils with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

    • Stimulate the neutrophils with PMA (e.g., 100 nM) for 4 hours at 37°C to induce PAD4 activation and histone citrullination.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CitH3 and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of citrullinated histone H3.

Signaling Pathways and Logical Relationships

The catalytic cycle of PAD enzymes is a multi-step process that is crucial for understanding the mechanism of inhibition by compounds like this compound.

PAD_catalytic_cycle E_Cys PAD Enzyme (Active Site Cys-SH) E_Cys_Arg Enzyme-Substrate Complex (E-Arginine) E_Cys->E_Cys_Arg Tetrahedral_1 Tetrahedral Intermediate 1 E_Cys_Arg->Tetrahedral_1 Nucleophilic Attack Thiouronium S-alkylthiouronium Intermediate Tetrahedral_1->Thiouronium Release of NH₃ Tetrahedral_2 Tetrahedral Intermediate 2 Thiouronium->Tetrahedral_2 Hydrolysis Ammonia NH₃ Thiouronium->Ammonia E_Cys_Cit Enzyme-Product Complex (E-Citrulline) Tetrahedral_2->E_Cys_Cit E_Cys_Cit->E_Cys Product Release Citrulline Citrulline E_Cys_Cit->Citrulline Arginine Arginine Arginine->E_Cys_Arg Water H₂O Water->Tetrahedral_2

Caption: Catalytic cycle of Peptidylarginine Deiminase (PAD).

Conclusion

This compound and its derivatives represent a valuable class of chemical probes for studying the physiological and pathological roles of protein citrullination. Their mechanism-based, irreversible inhibition of PAD enzymes provides a powerful tool for dissecting the intricate signaling pathways governed by this post-translational modification. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this dynamic field and aid in the development of novel therapeutics targeting PAD-mediated diseases. As our understanding of the "citrullinome" expands, the utility of specific and potent PAD inhibitors like this compound will undoubtedly continue to grow, offering new avenues for therapeutic intervention.

References

An In-depth Technical Guide to F-amidine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-amidine, also known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide, is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, through its catalytic activity of converting arginine residues to citrulline. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo evaluation are presented, alongside a visualization of its role in relevant signaling pathways.

Chemical Structure and Properties

This compound is a synthetic organic compound with the molecular formula C14H19FN4O2 and a molecular weight of 294.32 g/mol .[1] Its structure features a benzoyl-protected ornithine amide backbone with a reactive fluoroacetamidine "warhead" that is crucial for its inhibitory activity.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H19FN4O2[1]
Molecular Weight 294.32 g/mol [1]
IUPAC Name N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide[1]
CAS Number 877617-45-3
Solubility (as trifluoroacetate salt) DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml[2]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 8[1]
Biological Properties and Activity

This compound is a potent, irreversible, and bioavailable inactivator of Protein Arginine Deiminase 4 (PAD4).[3] It also shows inhibitory activity against PAD1. The inhibitory activity is calcium-dependent and occurs through the specific covalent modification of a cysteine residue (Cys645) in the active site of PAD4.[4] This covalent modification leads to the inactivation of the enzyme.

Table 2: Biological Activity of this compound

ParameterValueTargetConditionsSource
IC50 21.6 µMPAD4in vitro[2]
IC50 29.5 µMPAD1in vitro[2]
IC50 350 µMPAD3in vitro[2]
kinact/KI 3,000 M⁻¹min⁻¹PAD4in vitro[2]
kinact/KI 2,800 M⁻¹min⁻¹PAD1in vitro[2]
kinact/KI 170 M⁻¹min⁻¹PAD3in vitro[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting PAD4, a key enzyme in the citrullination process. In rheumatoid arthritis, the overexpression of PAD4 in immune cells, such as neutrophils, leads to hypercitrullination of various proteins, including histones. This process is implicated in the formation of neutrophil extracellular traps (NETs) and the generation of autoantigens, which trigger an autoimmune response. By irreversibly binding to the active site of PAD4, this compound blocks this pathological citrullination, thereby mitigating the downstream inflammatory cascade.

PAD4_Inhibition_Pathway cluster_inflammation Inflammatory Stimuli (e.g., IL-6) cluster_cell Neutrophil Inflammatory_Stimuli Inflammatory Stimuli PAD4_Inactive PAD4 (Inactive) Inflammatory_Stimuli->PAD4_Inactive Upregulation PAD4_Active PAD4 (Active) PAD4_Inactive->PAD4_Active Ca²⁺ Citrullinated_Histones Citrullinated Histones PAD4_Active->Citrullinated_Histones Citrullination Histones Histones Histones->PAD4_Active NETosis NETosis Citrullinated_Histones->NETosis Autoantigens Autoantigen Formation NETosis->Autoantigens Inflammation Inflammation Autoantigens->Inflammation Immune Response F_amidine This compound F_amidine->PAD4_Active Irreversible Inhibition Synthesis_Workflow Start Start with Rink Amide Resin Couple_Ornithine Couple Fmoc-Orn(Boc)-OH Start->Couple_Ornithine Fmoc_Deprotection1 Fmoc Deprotection Couple_Ornithine->Fmoc_Deprotection1 Couple_Benzoyl Couple Benzoic Acid Fmoc_Deprotection1->Couple_Benzoyl Boc_Deprotection Boc Deprotection Couple_Benzoyl->Boc_Deprotection Couple_Fluoroacetimidate Couple Ethyl Fluoroacetimidate Boc_Deprotection->Couple_Fluoroacetimidate Cleavage Cleave from Resin (e.g., with TFA) Couple_Fluoroacetimidate->Cleavage Purification Purify by HPLC Cleavage->Purification End This compound Purification->End M2H_Assay_Workflow Start Co-transfect Cells Plasmids Plasmids: - pBIND-p300GBD - pACT-GRIP1 - pG5luc Reporter - PAD4 expression vector Start->Plasmids Treat_Cells Treat Cells with this compound Start->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze Data Luciferase_Assay->Data_Analysis End Determine Inhibition Data_Analysis->End

References

F-amidine's role in rheumatoid arthritis research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of F-amidine in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. A key pathological feature of RA is the presence of autoantibodies targeting citrullinated proteins (ACPAs), which often appear years before clinical symptoms.[1] The generation of these citrullinated autoantigens is catalyzed by a family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs).[2] Of the five human PAD isozymes, PAD2 and particularly PAD4 are highly implicated in the pathogenesis of RA.[2][3] PAD4 is the only isozyme with a nuclear localization sequence and plays a critical role in the citrullination of histones, a key step in the formation of Neutrophil Extracellular Traps (NETs).[3][4] NETs release a web of chromatin decorated with citrullinated proteins, exposing these autoantigens to the immune system and fueling the autoimmune cycle in RA.[5]

This has positioned PAD4 as a significant therapeutic target. This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, irreversible, mechanism-based inhibitor of PAD4.[6] It acts by covalently modifying a critical cysteine residue (Cys645) in the enzyme's active site.[7][8] As a powerful chemical probe, this compound and its analogue, Cl-amidine, have been instrumental in elucidating the role of PAD4 and citrullination in RA and other inflammatory diseases.[6][9] This guide provides a comprehensive overview of this compound, its mechanism of action, its utility in RA research, and detailed experimental protocols for its evaluation.

The PAD4-Citrullination Axis in Rheumatoid Arthritis

The dysregulation of PAD4 activity is a central element in the breach of self-tolerance in RA.[8] Genetic studies have identified the PADI4 gene as a susceptibility locus for RA in certain populations.[8] In the inflamed synovium of RA patients, PAD2 and PAD4 are abundantly expressed, leading to an accumulation of citrullinated proteins.[8][10]

This process is critically linked to neutrophils and the formation of NETs. In response to inflammatory stimuli, intracellular calcium levels in neutrophils rise, activating PAD4.[4][5] Activated PAD4 translocates to the nucleus and citrullinates arginine residues on histones (e.g., H3).[4][9] This modification neutralizes the positive charge of arginine, weakening the electrostatic interaction between histones and DNA, which leads to chromatin decondensation and the subsequent expulsion of NETs.[11] These NETs serve as a major source of citrullinated autoantigens, which are then recognized by the immune system, leading to the production of ACPAs and perpetuating the inflammatory cascade.[1][5]

Signaling Pathway of PAD4-Mediated Inflammation in RA

The following diagram illustrates the signaling cascade leading to NET formation and the point of intervention for this compound.

PAD4_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space / Synovium Stimuli Inflammatory Stimuli (e.g., Cytokines, Immune Complexes) Ca_Influx Ca²⁺ Influx Stimuli->Ca_Influx PAD4_active PAD4 (Active) Ca_Influx->PAD4_active Activates PAD4_inactive PAD4 (Inactive) Cit_Histones Citrullinated Histones PAD4_active->Cit_Histones Citrullinates Histones Nuclear Histones (Arginine-rich) Chromatin Chromatin Decondensation Cit_Histones->Chromatin NETosis NETosis Chromatin->NETosis NETs NET Release (DNA + Citrullinated Autoantigens) NETosis->NETs APC Antigen Presenting Cell (APC) NETs->APC Presents Antigen Inflammation Synovial Inflammation & Joint Damage NETs->Inflammation Pro-inflammatory T_Cell T-Cell Activation APC->T_Cell B_Cell B-Cell Activation T_Cell->B_Cell ACPA ACPA Production B_Cell->ACPA ACPA->Inflammation Forms Immune Complexes F_amidine This compound F_amidine->PAD4_active Irreversibly Inhibits

Caption: this compound inhibits PAD4, preventing histone citrullination and NETosis.

This compound: Mechanism and Efficacy

This compound is a haloacetamidine-based compound designed as a mechanism-based inactivator of PAD4.[6] Its inhibitory action is irreversible, time-dependent, and concentration-dependent.[8][9]

Mechanism of Action

The inhibition of PAD4 by this compound proceeds via covalent modification of the active site Cys645 residue.[7] The process is initiated by the nucleophilic attack of the Cys645 thiolate on the imino carbon of this compound, forming a tetrahedral intermediate.[7] Subsequently, a series of rearrangements facilitated by the active site His471, which acts as a proton donor, leads to the formation of a stable thioether linkage, thus irreversibly inactivating the enzyme.[7]

Quantitative Data: In Vitro Efficacy

This compound and its analogues are potent pan-PAD inhibitors, although their selectivity varies. The table below summarizes key inhibitory constants for this compound and related compounds against different PAD isozymes.

CompoundTarget PAD IsozymeIC₅₀ (µM)k_inact/K_I (M⁻¹min⁻¹)Reference(s)
This compound PAD129.5-[11]
PAD3350-[11]
PAD421.6-[11]
Cl-amidine PAD10.8-[11]
PAD36.2-[11]
PAD45.9-[11]
o-F-amidine PAD4~221,000[12]
TDFA (Thr-Asp-F-amidine) PAD116 ± 22,700[13]
PAD244 ± 61,000[13]
PAD3>50<1,000[13]
PAD40.84 ± 0.09 52,000 [13]

Note: Lower IC₅₀ and higher k_inact/K_I values indicate greater potency. TDFA is a second-generation inhibitor demonstrating improved selectivity for PAD4.[13]

In Vivo and Ex Vivo Efficacy in RA Models

While this compound itself has been noted for its bioavailability, most in vivo arthritis studies have utilized its close analogue, Cl-amidine, which also acts as a pan-PAD irreversible inhibitor.[1][6] These studies provide strong proof-of-concept for the therapeutic potential of PAD inhibition in RA.

Model / SystemCompoundKey FindingsReference(s)
Murine Collagen-Induced Arthritis (CIA) Cl-amidine- Decreased clinical disease activity by ~50%.[14] - Significantly reduced synovial and serum citrullination.[14] - Lowered histopathology scores for inflammation and joint damage.[14] - Reduced NET formation by bone marrow neutrophils.[15][14][15]
Ex Vivo Human & Murine Cells Cl-amidine- Reduced ex vivo NET formation by preventing histone H3 citrullination.[9][9]
Murine CIA BB-Cl-amidine (2nd Gen)- Reversed clinical and histological signs of arthritis when given after disease onset.[16] - Reduced global protein citrullination in lymph nodes.[16] - Shifted immune response from pro-inflammatory Th1/Th17 to Th2.[16][16]
Murine CIA GSK199 (PAD4-selective)- Significantly reduced clinical disease activity and joint damage.[17] - Decreased complement C3 deposition in synovium.[17] - Did not significantly affect total serum citrulline levels, suggesting a more targeted effect.[17][17]

Experimental Protocols

The evaluation of PAD inhibitors like this compound involves a multi-step process from in vitro enzymatic assays to cellular and in vivo animal models.

Protocol 3.1: In Vitro PAD4 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound against recombinant human PAD4.

Materials:

  • Recombinant human PAD4 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • This compound (dissolved in DMSO or appropriate solvent)

  • Colorimetric Reagent: Diacetyl monoxime, thiosemicarbazide, and acid solution (for measuring citrulline production)

  • 96-well microplate and plate reader

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add PAD4 enzyme to each well (except for no-enzyme controls).

  • Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (BAEE) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the acid-based colorimetric reagent.

  • Heat the plate (e.g., 95°C for 15 minutes) to allow color development. The reaction between the citrulline product and the reagent produces a colored compound.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Histone Citrullination Assay

Objective: To assess the ability of this compound to inhibit PAD4 activity within a cellular context.

Materials:

  • Cell line (e.g., HL-60, MCF-7, or HEK293T cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Calcium Ionophore (e.g., A23187 or ionomycin) to induce calcium influx and activate PADs.

  • SDS Lysis Buffer

  • Primary Antibodies: Anti-citrullinated Histone H3 (Cit 2, 8, 17), Anti-total Histone H3 (as a loading control)

  • Secondary antibody (e.g., HRP-conjugated)

  • Western Blotting equipment and reagents

Methodology:

  • Plate cells in a multi-well dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for a pre-determined time (e.g., 1-3 hours).

  • Induce PAD activation by adding a calcium ionophore (e.g., 4 µM A23187) and incubate for an additional 30-60 minutes at 37°C.[12]

  • Wash the cells with PBS and lyse them directly in SDS lysis buffer.

  • Separate the protein lysates via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Perform Western blot analysis:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent effect of this compound on histone citrullination.

Protocol 3.3: In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of a PAD inhibitor (e.g., Cl-amidine as a surrogate for this compound) in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (genetically susceptible to CIA)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Cl-amidine (dissolved in a sterile vehicle like PBS)

  • Calipers for measuring paw swelling

  • Histology reagents (formalin, decalcifying solution, H&E stain)

Methodology:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine CII in CFA. Administer an intradermal injection at the base of the tail of each mouse.

    • Day 21: Administer a booster injection of CII emulsified in IFA.

  • Treatment Protocol:

    • Begin daily administration of Cl-amidine (e.g., 10 mg/kg, intraperitoneally) or vehicle control. Treatment can be prophylactic (starting from day 0) or therapeutic (starting after the onset of clinical symptoms, ~day 25).[14][15]

  • Efficacy Assessment:

    • Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws using calipers.

  • Terminal Analysis (e.g., Day 35-45):

    • Histopathology: Euthanize mice, dissect the ankle and knee joints, and fix them in formalin. Decalcify the joints, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, pannus formation, and cartilage/bone erosion.

    • Serology: Collect blood to measure serum levels of total citrulline, anti-CII antibodies, and other relevant cytokines or biomarkers.[14]

Experimental Workflows

Visualizing the workflow for inhibitor evaluation provides a clear overview of the research pipeline.

In Vitro to Cellular Evaluation Workflow

In_Vitro_Workflow start Synthesize/Obtain This compound pad4_assay In Vitro PAD4 Enzyme Assay start->pad4_assay isozyme_panel Test against other PAD isozymes (1, 2, 3) for selectivity start->isozyme_panel ic50 Determine IC₅₀ & Kinetic Parameters (k_inact/K_I) pad4_assay->ic50 cell_assay Cell-Based Assay (e.g., Histone Citrullination) ic50->cell_assay If potent selectivity Determine Selectivity Profile isozyme_panel->selectivity selectivity->cell_assay ec50 Determine Cellular Efficacy (EC₅₀) cell_assay->ec50 toxicity Assess Cytotoxicity ec50->toxicity end Candidate for In Vivo Testing toxicity->end If non-toxic In_Vivo_Workflow cluster_Analysis Terminal Analysis start Induce Collagen-Induced Arthritis (CIA) in Mice treatment Administer PAD Inhibitor (or Vehicle) Daily start->treatment monitoring Monitor Clinical Score & Paw Swelling treatment->monitoring Ongoing endpoint Endpoint Analysis (e.g., Day 40) monitoring->endpoint histology Joint Histopathology (Inflammation, Damage) endpoint->histology serology Serology (Antibodies, Citrulline) endpoint->serology biomarkers Tissue/LN Biomarkers (e.g., Cytokines, Citrullination) endpoint->biomarkers conclusion Evaluate Therapeutic Efficacy histology->conclusion serology->conclusion biomarkers->conclusion

References

F-amidine in Cancer Therapy: A Technical Overview of its Preclinical Potential

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The landscape of cancer therapy is continually evolving, with a growing emphasis on epigenetic targets that regulate gene expression. Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine to citrulline on histone tails and other proteins, has emerged as a promising therapeutic target. Overexpression of PAD4 is noted in various malignancies and is associated with oncogenic signaling.[1][2] F-amidine, a haloacetamidine-based small molecule, is a potent, irreversible inactivator of PAD4.[3][4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of PAD4 in Cancer

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that post-translationally converts arginine residues to citrulline, a process known as citrullination or deimination.[4] This modification neutralizes the positive charge of arginine, potentially altering protein structure, function, and protein-protein interactions.[6] In the context of oncology, PAD4's primary role is as an epigenetic modulator. By citrullinating histones (e.g., H3 and H4), PAD4 can antagonize other post-translational modifications like arginine methylation, which is often associated with transcriptional activation.[7] This function positions PAD4 as a transcriptional corepressor, and its overexpression in tumors such as breast cancer, colon cancer, and leukemia may contribute to the silencing of tumor suppressor genes, thereby promoting tumorigenesis.[1][2][7] Consequently, the inhibition of PAD4 presents a novel epigenetic approach to cancer therapy.[3][8]

This compound: A Potent PAD4 Inactivator

This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a first-generation, irreversible pan-PAD inhibitor.[1][2][5] It was designed based on the scaffold of benzoyl-L-arginine amide, a known PAD4 substrate.[1] The key feature of this compound is the replacement of the guanidinium group with a fluoroacetamidine "warhead".[1] This warhead covalently modifies a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation in a calcium-dependent manner.[2][4] While effective, this compound is often studied alongside its more potent analogue, Cl-amidine, which functions through the same mechanism but with a better leaving group (chlorine vs. fluorine).[1][2]

Mechanism of Action in Cancer Therapy

This compound's anti-cancer potential stems from its ability to reverse the oncogenic effects of PAD4. The primary mechanisms include epigenetic reprogramming, induction of cellular differentiation, and synergistic enhancement of conventional therapies.

Epigenetic Reprogramming via PAD4 Inhibition

As a transcriptional corepressor, PAD4's inhibition by this compound can lead to significant changes in gene expression.[3] By preventing histone citrullination, this compound may restore the normal patterns of histone arginine methylation, leading to the reactivation of silenced tumor suppressor genes. This mechanism is analogous to the action of other epigenetic drugs like HDAC and DNA methyltransferase inhibitors.[3] One of the key pathways affected is the p53 signaling axis. PAD4 can act as a corepressor of p53; its inhibition can therefore lead to the increased expression of p53 target genes, such as the cell cycle inhibitor p21, which promotes growth arrest and differentiation.[7][9]

dot cluster_0 This compound's Core Anti-Cancer Mechanism F_amidine This compound PAD4 PAD4 Enzyme F_amidine->PAD4 Inhibits Histone_Cit Histone Citrullination PAD4->Histone_Cit Catalyzes Gene_Activation Tumor Suppressor Gene Activation PAD4->Gene_Activation Represses Gene_Repression Tumor Suppressor Gene Repression Histone_Cit->Gene_Repression Leads to Tumor_Growth Tumor Growth & Cell Proliferation Gene_Repression->Tumor_Growth Promotes Differentiation Cellular Differentiation Gene_Activation->Differentiation Apoptosis Apoptosis Gene_Activation->Apoptosis Growth_Arrest Growth Arrest Gene_Activation->Growth_Arrest

Caption: this compound's primary mechanism of action.
Induction of Cellular Differentiation and Apoptosis

A key finding is that this compound can induce terminal differentiation in cancer cells.[3] In leukemic (HL-60) and colon cancer (HT-29) cell lines, treatment with this compound led to the expression of differentiation markers and a shift towards a non-cancerous phenotype.[3][9] This effect is likely mediated by the upregulation of the p21 protein, which halts the cell cycle, allowing differentiation programs to proceed.[3][7] Furthermore, this compound can sensitize TRAIL-resistant cancer cells to apoptosis, providing another avenue for its therapeutic effect.[10]

Synergy with Conventional Chemotherapeutics

This compound has demonstrated the ability to synergistically enhance the efficacy of standard chemotherapy agents.[3] Studies have shown that co-administration of this compound with doxorubicin significantly lowers the effective concentration of doxorubicin required to achieve cell killing.[3] This suggests that PAD4 inhibition may serve as a valuable adjuvant therapy, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects.[3] Similarly, this compound potentiates the apoptotic effects of TRAIL in certain cancer cell lines.[10]

Preclinical Data and Efficacy

The anti-cancer properties of this compound and related compounds have been evaluated in various cancer cell lines. The quantitative data from these studies are summarized below.

In Vitro Cytotoxicity

This compound exhibits modest single-agent cytotoxicity against several cancer cell lines while showing no effect on non-cancerous cells.[3][8] Its analogue, Cl-amidine, generally shows higher potency.[3]

CompoundCell LineEffectConcentrationSource
This compound HL-60, HT-29, MCF7~10% reduction in cell viabilityNot specified[3]
Cl-amidine HL-60Up to 40% reduction in cell viabilityNanomolar[3]
This compound HL-6068% cell death33 µM[10]
BB-Cl-amidine U2OSEC50 = 8.8 µM8.8 µM[1][11]
Cl-amidine U2OSEC50 > 200 µM>200 µM[1][11]

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds.

Synergistic Effects

The synergistic potential of this compound has been quantified in combination with doxorubicin and a TRAIL receptor agonist.

Primary AgentSynergistic AgentCell LineEffectConcentrationSource
DoxorubicinThis compound Not specified5-fold decrease in EC50100 µM[3]
DoxorubicinCl-amidine Not specified18-fold decrease in EC50100 µM[3]
DR5 Agonist MAbThis compound HL-60~86% cell death (vs. 79% predicted additive)33 µM[10]

Table 2: Synergistic Activity of this compound with Anti-Cancer Agents.

Inhibitory Potency

The potency of this compound and Cl-amidine is often described by their inactivation efficiency (k_inact/K_I).

InhibitorTargetk_inact/K_I (M⁻¹min⁻¹)Source
This compound PAD43,000[3]
Cl-amidine PAD413,000[3]
TDFA PAD4Highly potent, >15-fold selective vs PAD1Not specified

Table 3: Inhibitory Potency of Haloacetamidine-based PAD Inhibitors.

Key Signaling Pathways

The PAD4-p53-p21 Axis

PAD4 is a negative regulator of the tumor suppressor p53.[7][9] It can be recruited to the promoters of p53 target genes, like p21, where it citrullinates histones and represses transcription.[7] By inhibiting PAD4, this compound prevents this repressive action, allowing for the expression of p21. The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, which is a prerequisite for cellular differentiation and can also lead to apoptosis.[3]

PAD4_p53_p21_Pathway F_amidine This compound PAD4 PAD4 F_amidine->PAD4 Inhibits p21_promoter p21 Gene Promoter PAD4->p21_promoter Represses (via Histone Citrullination) p53 p53 p53->p21_promoter Activates p21_expression p21 Expression p21_promoter->p21_expression Transcription CellCycleArrest Cell Cycle Arrest & Differentiation p21_expression->CellCycleArrest Induces

Caption: The PAD4-p53-p21 signaling pathway targeted by this compound.
Sensitization to TRAIL-Induced Apoptosis

Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it selectively induces apoptosis in cancer cells.[10] However, many tumors develop resistance. This compound has been shown to re-sensitize TRAIL-resistant cells, such as the U87-MG glioma cell line, to TRAIL-induced apoptosis.[10] While the exact mechanism is still under investigation, it may involve the PAD4-dependent regulation of genes involved in the apoptotic pathway. Interestingly, this compound can also potentiate TRAIL responses in cells that do not express PAD4 mRNA, suggesting potential off-target effects or downstream mechanisms independent of direct PAD4 inhibition.[10]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the efficacy of this compound.

Synthesis of this compound (General Approach)

The synthesis of this compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a multi-step chemical process. While detailed, proprietary protocols are found in specialized literature, the general logic involves using L-ornithine as a starting scaffold.[12]

Synthesis_Logic cluster_workflow This compound Synthesis Logic Ornithine L-Ornithine (Starting Scaffold) Protect_1 Protect α-amino and carboxyl groups Ornithine->Protect_1 Benzoylation N-terminal Benzoylation Protect_1->Benzoylation Warhead_Addition Addition of Fluoroacetamidine 'Warhead' to δ-amino group Benzoylation->Warhead_Addition Deprotection Deprotection Warhead_Addition->Deprotection F_amidine Final Product: This compound Deprotection->F_amidine

Caption: Logical workflow for the synthesis of this compound.
Cell Viability and Cytotoxicity Assays

  • Cell Culture: Cancer and non-cancerous cell lines are cultured in appropriate media and conditions to achieve exponential growth.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound (and/or co-treatments like doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).

  • Assay: A viability reagent (e.g., WST-1, MTT, or CellTiter-Glo) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: The absorbance or luminescence is read using a plate reader.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. EC50 values (the concentration required to reduce cell viability by 50%) are determined using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to the target protein (e.g., p21, PAD4, β-actin).

  • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the signal is captured using an imaging system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Downstream Assays start Cancer Cell Culture treat Treat with this compound (Dose-Response / Time-Course) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (e.g., WST-1) harvest->viability protein Protein Extraction (for Western Blot) harvest->protein rna RNA Extraction (for qRT-PCR) harvest->rna analysis Data Analysis (EC50, Fold Change) viability->analysis wb Western Blot (p21, PAD4, etc.) protein->wb qpc qRT-PCR (p21 mRNA, etc.) rna->qpc wb->analysis qpc->analysis

Caption: General workflow for in vitro analysis of this compound.
Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

  • Reverse Transcription: A fixed amount of RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Reaction: The qRT-PCR reaction is set up using the cDNA template, gene-specific primers (e.g., for p21 and a housekeeping gene like GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence signal at each cycle of amplification.

  • Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Apoptosis Detection
  • Cell Treatment: Cells are treated with this compound and/or a TRAIL agonist for the desired time.

  • Staining:

    • For Nuclear Morphology: Cells are fixed and stained with a DNA-binding dye like Hoechst 33342.

    • For Annexin V/PI: Cells are harvested and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Data Acquisition:

    • Hoechst: Images are captured using a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

    • Annexin V/PI: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are late apoptotic/necrotic.

  • Quantification: The percentage of apoptotic cells is calculated for each treatment condition.

Conclusion and Future Directions

This compound is a valuable chemical probe and a promising lead compound for a novel class of epigenetic cancer therapies. Its ability to irreversibly inhibit PAD4 leads to anti-cancer effects through multiple mechanisms, including the induction of differentiation, cell cycle arrest, and sensitization to other therapies. Preclinical data clearly demonstrate its potential, particularly as an adjuvant to conventional chemotherapy.

Future research should focus on developing second-generation inhibitors with improved selectivity for PAD4 over other PAD isozymes to minimize potential off-target effects. The development of compounds like TDFA, a peptide-based inhibitor with high selectivity for PAD4, represents a significant step in this direction.[13] Furthermore, in vivo studies in relevant animal models are crucial to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound and its derivatives, ultimately paving the way for potential clinical investigation.

References

The Discovery and Synthesis of F-amidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) has emerged as a cornerstone in the study of protein arginine deiminases (PADs), a family of enzymes implicated in a range of inflammatory diseases and cancers. This potent, irreversible inhibitor of PAD4 has paved the way for a deeper understanding of the roles these enzymes play in pathology and has provided a valuable scaffold for the development of next-generation therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was developed as a mechanism-based inhibitor of Protein Arginine Deiminase 4 (PAD4). PAD4 catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification that plays a significant role in gene regulation and the inflammatory process, particularly in autoimmune diseases like rheumatoid arthritis.[1][2] The design of this compound was rationally based on the structure of known PAD4 substrates, with a key modification to impart irreversible inhibition. The core concept was to replace the guanidinium group of a substrate mimic with a haloacetamidine "warhead" capable of covalently modifying a critical cysteine residue in the enzyme's active site.[2]

Mechanism of Action: Covalent Modification of PAD4

This compound acts as an irreversible inhibitor of PAD4 by forming a covalent bond with a key cysteine residue, Cys645, located within the enzyme's active site.[1] The inhibition is a calcium-dependent process, consistent with the fact that PAD4 requires calcium for its catalytic activity.[3] The proposed mechanism of inhibition involves the following key steps:

  • Nucleophilic Attack: The active site Cys645, existing as a thiolate anion, initiates a nucleophilic attack on the carbon atom of the fluoroacetamidine group of this compound.[1]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Rearrangement and Halide Elimination: The intermediate then undergoes a rearrangement, facilitated by the protonation of the leaving fluoride by a nearby histidine residue (His471), leading to the formation of a stable thioether bond between this compound and Cys645.[1]

This covalent modification permanently inactivates the enzyme, preventing it from binding and processing its natural substrates.

cluster_0 This compound Inhibition of PAD4 PAD4_Active_Site PAD4 Active Site (Cys645-SH, His471) Nucleophilic_Attack Nucleophilic Attack by Cys645-S⁻ PAD4_Active_Site->Nucleophilic_Attack F_amidine This compound F_amidine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protonation_and_Rearrangement Protonation by His471 & Rearrangement Tetrahedral_Intermediate->Protonation_and_Rearrangement Covalent_Adduct Covalent Thioether Adduct (Inactive PAD4) Protonation_and_Rearrangement->Covalent_Adduct

Caption: Mechanism of PAD4 Inactivation by this compound.

Quantitative Inhibitory Activity

This compound is a potent inhibitor of PAD4, and its activity, along with that of related analogs, has been extensively characterized. The following tables summarize key quantitative data for this compound and other haloacetamidine-based inhibitors against various PAD isozymes.

CompoundTargetIC50 (μM)Reference
This compound PAD421.6 ± 2.1[4]
Cl-amidine PAD4~6[5]
o-F-amidine PAD41.9 ± 0.21[6]
TDFA PAD40.9 ± 0.1[2]

Table 1: Half-maximal inhibitory concentration (IC50) of this compound and related compounds against PAD4.

CompoundTargetk_inact (min⁻¹)K_I (μM)k_inact/K_I (M⁻¹min⁻¹)Reference
This compound PAD1--1220[7]
PAD4--15,000[2]
Cl-amidine PAD1--4,000[7]
PAD4--65,000[2]
TDFA PAD10.8 ± 0.134 ± 624,000[2]
PAD2--< 300[2]
PAD3--< 300[2]
PAD40.8 ± 0.134 ± 624,000[2]
d-F-amidine PAD1--1220[7]
d-Cl-amidine PAD1--13500[7]

Table 2: Inactivation kinetics of this compound and its analogs against PAD isozymes.

Experimental Protocols

The synthesis of this compound is typically achieved through a solid-phase peptide synthesis (SPPS) approach. This method allows for the sequential addition of building blocks to a solid support, facilitating purification and handling. The following is a detailed experimental protocol based on the published literature.

Solid-Phase Synthesis of this compound

This protocol outlines the key steps in the solid-phase synthesis of this compound.

cluster_workflow This compound Solid-Phase Synthesis Workflow Resin_Prep 1. Rink Amide Resin Swelling & Fmoc Deprotection Orn_Coupling 2. Coupling of Fmoc-Orn(Dde)-OH Resin_Prep->Orn_Coupling Fmoc_Deprotection_1 3. Fmoc Deprotection Orn_Coupling->Fmoc_Deprotection_1 Benzoyl_Coupling 4. Benzoylation of α-amino group Fmoc_Deprotection_1->Benzoyl_Coupling Dde_Deprotection 5. Dde Deprotection of δ-amino group Benzoyl_Coupling->Dde_Deprotection Fluoroacetimidoylation 6. Fluoroacetimidoylation Dde_Deprotection->Fluoroacetimidoylation Cleavage 7. Cleavage from Resin Fluoroacetimidoylation->Cleavage Purification 8. HPLC Purification Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents:

  • Rink Amide AM resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Orn(Dde)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N-methylmorpholine (NMM)

  • Benzoyl chloride

  • Hydrazine

  • Ethyl fluoroacetimidate hydrochloride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Preparation: Swell Rink Amide AM resin in DMF. Deprotect the fluorenylmethyloxycarbonyl (Fmoc) group by treating the resin with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Ornithine Coupling: Activate Fmoc-Orn(Dde)-OH with HBTU and HOBt in DMF, followed by the addition of NMM. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled ornithine residue using 20% piperidine in DMF. Wash the resin with DMF.

  • Benzoylation: Treat the resin with a solution of benzoyl chloride in DMF to cap the α-amino group of the ornithine. Wash the resin with DMF.

  • Dde Deprotection: Selectively remove the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from the δ-amino group of the ornithine side chain by treating the resin with a solution of 2% hydrazine in DMF. Wash the resin with DMF.

  • Fluoroacetimidoylation: React the deprotected δ-amino group with ethyl fluoroacetimidate hydrochloride in DMF. This step introduces the fluoroacetamidine "warhead".

  • Cleavage from Resin: Cleave the synthesized this compound from the solid support using a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white solid.

Conclusion

This compound stands as a seminal molecule in the field of PAD inhibition. Its rational design, potent and irreversible mechanism of action, and well-defined synthesis have made it an invaluable tool for dissecting the biological functions of PAD4. The insights gained from studying this compound continue to fuel the development of more selective and clinically viable PAD inhibitors for the treatment of a variety of human diseases. This guide provides a comprehensive foundation for researchers and drug development professionals working with or building upon this important chemical probe.

References

Unraveling the Inactivation of PAD4: A Technical Guide to F-amidine's Irreversible Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, kinetics, and experimental methodologies surrounding the irreversible inhibition of Protein Arginine Deiminase 4 (PAD4) by F-amidine and its analogs. This document provides a comprehensive resource for understanding this critical interaction, aiding in the development of novel therapeutics targeting PAD4-mediated pathologies such as rheumatoid arthritis and certain cancers.

Introduction to PAD4 and the Significance of Its Inhibition

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on various protein substrates, most notably histones. This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a key component of the innate immune response.[1][2] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, as well as in the progression of various cancers.[3] Consequently, the development of potent and specific PAD4 inhibitors is a significant focus of therapeutic research.

This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) and its chloro-analog, Cl-amidine, are well-characterized irreversible inhibitors of PAD4.[4][5] These compounds act as mechanism-based inactivators, covalently modifying a critical cysteine residue within the enzyme's active site, leading to its permanent inactivation.[3][6] Understanding the intricacies of this irreversible inhibition is paramount for the design of next-generation PAD inhibitors with improved selectivity and efficacy.

Mechanism of Irreversible Inhibition

The irreversible inhibition of PAD4 by this compound is a multi-step process that culminates in the formation of a stable covalent bond with the enzyme. The key active site residues involved in this process are Cysteine 645 (Cys645) and Histidine 471 (His471).[6]

The proposed mechanism is as follows:

  • Initial Binding: this compound, designed as a substrate analog, first binds non-covalently to the active site of PAD4.

  • Nucleophilic Attack: The catalytic Cys645, present as a thiolate anion in the active enzyme, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of this compound.[6]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Protonation and Halide Displacement: His471 acts as a general acid, donating a proton to the fluorine atom, which facilitates its departure as a fluoride ion. This leads to the formation of a three-membered sulfonium ring intermediate.

  • Covalent Adduct Formation: The unstable sulfonium ring collapses, resulting in the formation of a stable thioether bond between the sulfur atom of Cys645 and the inhibitor. This covalent modification permanently inactivates the enzyme.

G cluster_0 PAD4 Active Site PAD4 PAD4 (Active) Intermediate1 Non-covalent E-I Complex PAD4->Intermediate1 Nucleophilic Attack (Cys645) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Protonation (His471) Fluoride Elimination Intermediate3 Sulfonium Intermediate Intermediate2->Intermediate3 Ring Collapse PAD4_inactive PAD4 (Inactive) Covalent Adduct Intermediate3->PAD4_inactive F_amidine This compound F_amidine->PAD4 Binding

Mechanism of PAD4 Inactivation by this compound

Quantitative Analysis of PAD4 Inhibition

The potency of irreversible inhibitors like this compound is typically quantified by the second-order rate constant, kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration at which the rate of inactivation is half-maximal. The table below summarizes the kinetic parameters for this compound and the related inhibitor, Cl-amidine, against various PAD isozymes.

InhibitorTarget Isozymekinact (min-1)KI (μM)kinact/KI (M-1min-1)Reference
This compound PAD1--1220[7]
PAD2--<150[7]
PAD3--<150[7]
PAD4 1.0 330 3000 [5]
Cl-amidine PAD1--37000[7]
PAD2---
PAD3---[4]
PAD4 2.4 180 13000 [5]

Note: Some values were not explicitly reported in the cited literature and are indicated by "-".

Detailed Experimental Protocols

Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of irreversible PAD4 inhibitors.

Materials:

  • Recombinant human PAD4

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) substrate

  • This compound or other irreversible inhibitor

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT

  • Glutamate dehydrogenase (GDH)

  • α-ketoglutarate (α-KG)

  • NADH

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, 10 mM BAEE, 8.5 mM α-KG, 0.22 mM NADH, and 8.4 U of GDH.

  • Inhibitor Addition: Add varying concentrations of the irreversible inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.

  • Enzyme Addition and Kinetic Reading: Initiate the reaction by adding a final concentration of 0.2 μM PAD4 to each well. Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 30 seconds). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ammonia produced by PAD4 activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the reaction rate versus time. The slope of this line represents the pseudo-first-order rate constant of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) Where [I] is the inhibitor concentration.

    • The second-order rate constant is then calculated as kinact/KI.

G cluster_workflow Kinetic Analysis Workflow prep Prepare Reaction Mix (BAEE, GDH, NADH, α-KG) add_inhibitor Add Inhibitor (Varying concentrations) prep->add_inhibitor add_enzyme Initiate with PAD4 add_inhibitor->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure calc_kobs Calculate k_obs from Progress Curves measure->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_data Fit to Michaelis-Menten for Irreversible Inhibitors plot_kobs->fit_data determine_params Determine k_inact and K_I fit_data->determine_params

Experimental Workflow for Kinetic Analysis
Mass Spectrometry Analysis of the this compound-PAD4 Adduct

This protocol provides a general workflow for identifying the covalent modification of Cys645 in PAD4 by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • PAD4 enzyme treated with this compound

  • Untreated PAD4 enzyme (control)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Incubate purified PAD4 with an excess of this compound to ensure complete inactivation. A control sample of untreated PAD4 should be processed in parallel.

    • Denature the proteins, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAA.

    • Digest the proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixtures using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of human PAD4.

    • Specifically look for a mass shift on the peptide containing Cys645 in the this compound-treated sample compared to the control. The expected mass shift corresponds to the addition of the this compound remnant after the loss of the fluorine atom.

    • Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions) in the MS2 spectrum of the modified peptide.

PAD4 in Cellular Signaling: The Pathway to NETosis

PAD4 plays a central role in a specialized form of neutrophil cell death called NETosis, where decondensed chromatin is released to trap and kill pathogens. The activation of PAD4 is a critical step in this pathway.

Various stimuli, including pathogens and inflammatory cytokines, can trigger signaling cascades within neutrophils that lead to the activation of PAD4. A key event is the influx of calcium ions into the cell, which is required for PAD4's enzymatic activity. Once activated, PAD4 translocates to the nucleus and citrullinates histones. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The resulting chromatin decondensation is a prerequisite for the eventual release of NETs.

G cluster_pathway PAD4-Mediated NETosis Pathway stimuli Pathogens / Inflammatory Stimuli signaling Intracellular Signaling Cascades stimuli->signaling ca_influx Calcium Influx signaling->ca_influx pad4_activation PAD4 Activation ca_influx->pad4_activation pad4_translocation PAD4 Nuclear Translocation pad4_activation->pad4_translocation histone_cit Histone Citrullination pad4_translocation->histone_cit chromatin_decon Chromatin Decondensation histone_cit->chromatin_decon net_release NET Release chromatin_decon->net_release

PAD4 Signaling Pathway in NETosis

Conclusion

This compound and its analogs have proven to be invaluable tools for studying the function of PAD4 and as starting points for the development of therapeutic inhibitors. The irreversible nature of their interaction with PAD4 provides a potent and durable mode of action. This technical guide has provided a comprehensive overview of the mechanism, kinetics, and experimental approaches for characterizing the irreversible inhibition of PAD4 by this compound. The detailed protocols and visual representations of key processes aim to equip researchers with the knowledge necessary to further investigate this important enzyme and its role in health and disease.

References

F-amidine's Effect on Histone Citrullination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of F-amidine and its impact on histone citrullination. This compound is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a key enzyme responsible for the post-translational modification of arginine residues to citrulline on histone proteins.[1][2][3] This modification, known as citrullination, plays a crucial role in various biological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[4][5][6][7] Dysregulation of histone citrullination has been implicated in the pathogenesis of several diseases, including autoimmune disorders and cancer, making PAD4 an attractive therapeutic target.[4][7][8]

Core Mechanism of Action

This compound acts as a mechanism-based inactivator of PAD4.[3] The process is calcium-dependent and involves the covalent modification of a critical cysteine residue (Cys645) within the active site of the enzyme.[1] This irreversible binding effectively inactivates PAD4, thereby preventing the conversion of arginine to citrulline on its histone substrates.[3]

Quantitative Data: Inhibition of PAD Enzymes

The following table summarizes the inhibitory activity of this compound and related compounds against various PAD isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorPAD1 IC50 (µM)PAD3 IC50 (µM)PAD4 IC50 (µM)Reference(s)
This compound--21.6[9]
Cl-amidine0.86.25.9[10][11][12][13]
BB-Cl-amidine---[11][14][15]
TDFA (Thr-Asp-F-amidine)--1.5[16]

Note: A lower IC50 value indicates a more potent inhibitor. Data for all PAD isoforms were not available for all compounds in the searched literature.

Signaling Pathways

PAD4-Mediated Gene Regulation

Histone citrullination by PAD4 is a critical epigenetic modification that influences gene expression. By converting positively charged arginine residues to neutral citrulline, PAD4 can alter chromatin structure and the binding of regulatory proteins. This can lead to either transcriptional repression or activation, depending on the specific gene and cellular context.

PAD4_Gene_Regulation PAD4 PAD4 Histone_Citrulline Histone Citrulline PAD4->Histone_Citrulline Citrullinates Histone_Arginine Histone Arginine (e.g., H3R2, H3R8, H3R17, H4R3) Histone_Arginine->PAD4 Substrate Chromatin_Structure Altered Chromatin Structure Histone_Citrulline->Chromatin_Structure Gene_Expression Gene Expression (Activation or Repression) Chromatin_Structure->Gene_Expression F_amidine This compound F_amidine->PAD4 Inhibits

Caption: PAD4-mediated histone citrullination and its inhibition by this compound in gene regulation.

PAD4 in Neutrophil Extracellular Trap (NET) Formation

PAD4 plays an essential role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[4][5][6] Upon activation, PAD4 citrullinates histones, leading to chromatin decondensation and the release of a web-like structure of DNA and proteins that traps and kills pathogens.[4][17]

NET_Formation_Pathway cluster_neutrophil Neutrophil Stimuli Pathogen Stimuli (e.g., Bacteria, Fungi) Neutrophil_Activation Neutrophil Activation Stimuli->Neutrophil_Activation PAD4_Activation PAD4 Activation Neutrophil_Activation->PAD4_Activation Histone_Citrullination Histone Citrullination PAD4_Activation->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation F_amidine This compound F_amidine->PAD4_Activation Inhibits

Caption: The role of PAD4 in Neutrophil Extracellular Trap (NET) formation and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to study the effect of this compound on histone citrullination.

In Vitro PAD4 Inhibition Assay

This assay is used to determine the inhibitory potential of compounds like this compound on PAD4 activity.

Workflow Diagram:

PAD4_Inhibition_Assay PAD4 Recombinant PAD4 Preincubation Pre-incubation PAD4->Preincubation Inhibitor This compound (or other inhibitors) Inhibitor->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Substrate Substrate (e.g., BAEE or Histones) Substrate->Reaction Detection Detection of Citrullination or Ammonia Production Reaction->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for an in vitro PAD4 inhibition assay.

Protocol:

  • Reagents:

    • Recombinant human PAD4 enzyme.

    • Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6).

    • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or purified histones.

    • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagent (specific to the chosen method, e.g., a colorimetric reagent for ammonia detection).

  • Procedure:

    • Pre-incubate the PAD4 enzyme with varying concentrations of this compound (or a vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate to the pre-incubation mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

    • Stop the reaction (e.g., by adding EDTA to chelate calcium).

    • Measure the product formation. If using BAEE, this can be the release of ammonia, which can be quantified using a colorimetric assay. If using histones, citrullination can be detected by Western blot or ELISA.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Western Blotting for Histone Citrullination

This technique is used to detect and quantify the levels of citrullinated histones in cell or tissue extracts.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture Cell Culture + Treatment with this compound Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction SDS_PAGE SDS-PAGE Histone_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-citrullinated histone) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis ChIP_Workflow Cell_Crosslinking Cell Crosslinking (Formaldehyde) Chromatin_Shearing Chromatin Shearing (Sonication or Enzymatic Digestion) Cell_Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitation with anti-citrullinated histone Ab Chromatin_Shearing->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Reverse_Crosslinking Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification qPCR_Analysis qPCR Analysis of Target Gene Promoters DNA_Purification->qPCR_Analysis

References

The Role of F-amidine in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are crucial for the regulation of gene expression and the maintenance of cellular identity. Among these, post-translational modifications of histone proteins play a pivotal role. Histone citrullination, the conversion of arginine to citrulline, is an emerging epigenetic mark catalyzed by the family of Protein Arginine Deiminases (PADs). PADI4, in particular, is a key nuclear enzyme that targets histones H3 and H4, thereby influencing chromatin structure and gene transcription. F-amidine, and its more potent analogue Cl-amidine, are mechanism-based irreversible inhibitors of PADI4. This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction: this compound and the Epigenetic Landscape

This compound is a haloacetamidine-based compound designed as a potent and specific inhibitor of Protein Arginine Deiminase 4 (PADI4).[1][2] PADI4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues within proteins to citrulline, a process known as citrullination or deimination.[2][3] This modification is particularly significant in the context of epigenetics as it targets arginine residues on the N-terminal tails of histones, including H3 (Arg2, Arg8, Arg17, Arg26) and H4 (Arg3).[4]

By converting a positively charged arginine to a neutral citrulline, PADI4 activity can alter the electrostatic nature of histone tails, which is thought to weaken histone-DNA interactions and lead to chromatin decondensation.[5] Furthermore, histone citrullination can directly antagonize other crucial epigenetic marks, most notably histone arginine methylation.[3][6][7] This interplay places PADI4, and by extension its inhibitor this compound, at a critical regulatory node in gene expression. This compound serves as an essential chemical probe to dissect the function of PADI4 in both normal physiology and disease states, including cancer and autoimmune disorders like rheumatoid arthritis.[1][2][8]

Mechanism of Action: Irreversible Inhibition of PADI4

This compound is a mechanism-based, irreversible inhibitor of PADI4.[9][10] Its inhibitory action is dependent on the enzyme's catalytic activity and requires calcium, a necessary cofactor for PADI4 function.[2][10]

The mechanism proceeds via the covalent modification of a critical cysteine residue (Cys645) located in the active site of PADI4.[9] The process is initiated by a nucleophilic attack from the Cys645 thiolate on the carbon of the fluoroacetamidine "warhead" of this compound. This leads to the formation of a stable thioether linkage, rendering the enzyme permanently inactive.[9][11] This irreversible inactivation makes this compound a powerful tool for studying the long-term consequences of PADI4 inhibition.

G PADI4_active Active PADI4 (Cys645-SH, Ca2+ bound) EI_complex Enzyme-Inhibitor Complex (Non-covalent) PADI4_active->EI_complex Binding F_amidine This compound F_amidine->EI_complex Tetra_intermediate Tetrahedral Intermediate EI_complex->Tetra_intermediate Nucleophilic Attack (Cys645) Final_product Inactive PADI4 (Covalently Modified Cys645) Tetra_intermediate->Final_product Fluoride leaving group displacement

Caption: Mechanism of irreversible PADI4 inhibition by this compound.

Quantitative Data: Inhibitor Potency and Selectivity

The potency of irreversible inhibitors like this compound is best described by the second-order rate constant, kinact/KI. However, IC₅₀ values are also commonly reported. This compound and its analogues exhibit varying potencies and selectivities across the PADI family. Cl-amidine is generally considered a more potent, pan-PADI inhibitor, while this compound shows selectivity for PADI1 and PADI4 over PADI3.[8]

Table 1: In Vitro Inhibitory Activity of this compound and Cl-amidine against PADI Isozymes

InhibitorTarget IsozymeIC₅₀ (µM)kinact/KI (M⁻¹min⁻¹)Reference
This compound PADI129.5 ± 1.3Not Reported[8]
PADI3~350Not Reported[8]
PADI421.6 ± 2.13,000[8][9]
Cl-amidine PADI10.8 ± 0.337,000[8][12]
PADI36.2 ± 1.02,000[8][12]
PADI45.9 ± 0.913,000[3][9]

Table 2: Cellular Activity of PADI Inhibitors

InhibitorCell LineEffectIC₅₀ / EC₅₀Reference
Cl-amidine Human Leukemia (HL-60)CytotoxicityIC₅₀ = 0.25 µM[12]
Human Breast Cancer (MCF7)CytotoxicityIC₅₀ = 0.05 µM[12]
Human Colon Cancer (HT29)CytotoxicityIC₅₀ = 1 µM[12]
BB-Cl-amidine Human Osteosarcoma (U2OS)CytotoxicityEC₅₀ = 8.8 µM[7]
Differentiated HL-60 cells↓ Histone H3 CitrullinationSignificant at 20 µM[5][13]

Role in Epigenetic Signaling: Crosstalk with Histone Methylation

The primary epigenetic role of PADI4 is the citrullination of histone tails, which directly impacts the histone code. One of the most well-documented consequences is the antagonism of histone arginine methylation. Protein Arginine Methyltransferases (PRMTs) and PADI4 can act on the same arginine residues, creating a dynamic interplay that regulates gene expression.

  • Repression: PADI4 can erase activating methyl marks or create a citrulline mark that is part of a repressive complex. For instance, PADI4 is recruited by transcription factors like p53 and can citrullinate H3R17, counteracting methylation by the coactivator CARM1 (PRMT4) and leading to gene repression.[14]

  • Activation: Conversely, PADI4 can activate gene expression by removing repressive methyl marks. It has been shown to counteract the repressive H3R2me2a mark deposited by PRMT6, leading to the activation of target genes.[4][14]

Inhibition of PADI4 with this compound blocks these activities, thereby preserving the existing arginine methylation states and preventing the transcriptional consequences of citrullination.

G cluster_0 Gene Activation cluster_1 Gene Repression PRMT_act PRMTs (e.g., CARM1) H3R_me_act Histone Arginine Methylation (Active Mark) PRMT_act->H3R_me_act Writes Mark Gene_ON Gene ON H3R_me_act->Gene_ON Recruits Coactivators PADI4 PADI4 H3R_me_act->PADI4 Substrate PRMT_rep PRMTs (e.g., PRMT6) H3R_me_rep Histone Arginine Methylation (Repressive Mark) PRMT_rep->H3R_me_rep Writes Mark Gene_OFF Gene OFF H3R_me_rep->Gene_OFF Recruits Corepressors H3R_me_rep->PADI4 Substrate PADI4->Gene_ON Citrullination can lead to activation PADI4->Gene_OFF Citrullination can lead to repression F_amidine This compound F_amidine->PADI4 Inhibits

Caption: PADI4's dual role in gene regulation via histone citrullination.

Experimental Protocols

In Vitro PADI4 Enzyme Activity Assay

This protocol outlines a colorimetric assay to measure PADI4 activity by quantifying ammonia, a byproduct of the deimination reaction. This can be used to determine IC₅₀ values for inhibitors like this compound.

Materials:

  • Recombinant human PADI4

  • This compound or other inhibitors

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

  • Ammonia detection kit (e.g., Berthelot-indophenol reaction based)

  • 96-well microplate and reader

Methodology:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.

  • In a 96-well plate, add 10 µL of the inhibitor dilutions.

  • Add 70 µL of Assay Buffer containing a fixed concentration of recombinant PADI4 (e.g., 50 nM).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiate the reaction by adding 20 µL of BAEE substrate (final concentration e.g., 10 mM).

  • Incubate for a fixed time (e.g., 20 minutes) at 37°C.

  • Stop the reaction according to the ammonia detection kit instructions (often by adding a strong acid or base).

  • Develop the colorimetric signal by adding the detection reagents and incubate as required.

  • Read the absorbance at the appropriate wavelength (e.g., ~665 nm).

  • Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones

This protocol describes how to assess the effect of this compound on the level of citrullinated histone H3 (Cit-H3) at specific gene promoters in a cellular context.[6][15]

Materials:

  • Cell line of interest (e.g., HL-60, MCF7)

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Lysis Buffer, Sonication Buffer, ChIP Dilution Buffer

  • Anti-citrullinated Histone H3 antibody (e.g., targeting Cit-H3R2/8/17)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • qPCR primers for target gene promoter and a negative control region

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound (e.g., 20 µM) or vehicle (DMSO) for a desired time (e.g., 24 hours).

  • Cross-linking: Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to 125 mM.

  • Cell Lysis: Harvest and wash cells. Lyse the cells to release nuclei.

  • Chromatin Shearing: Resuspend nuclei in Sonication Buffer and sonicate to shear chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Dilute the chromatin and pre-clear with Protein A/G beads. Save a small aliquot as "Input". Incubate the remaining chromatin overnight at 4°C with the anti-Cit-H3 antibody or control IgG.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours, followed by Proteinase K treatment to digest proteins.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Analysis: Quantify the amount of precipitated DNA for the target promoter using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA, and the this compound treated sample is compared to the vehicle control.

G start Treat Cells with This compound or Vehicle crosslink 1. Cross-link with Formaldehyde start->crosslink lyse 2. Lyse Cells & Isolate Chromatin crosslink->lyse sonicate 3. Sonicate to Shear Chromatin lyse->sonicate ip 4. Immunoprecipitate with anti-Cit-H3 Antibody sonicate->ip wash 5. Wash to Remove Non-specific Binding ip->wash elute 6. Elute & Reverse Cross-links wash->elute purify 7. Purify DNA elute->purify analyze 8. Analyze by qPCR purify->analyze

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

This compound is an indispensable tool for probing the epigenetic functions of PADI4. Through its irreversible inhibition of histone citrullination, it allows for detailed investigation into the regulatory crosstalk between arginine methylation and deimination. The quantitative data and protocols provided herein serve as a guide for researchers aiming to explore this pathway. Future work will likely focus on developing even more potent and isozyme-selective PADI inhibitors for both research and therapeutic applications, particularly in oncology and autoimmune diseases where PADI4 activity is often dysregulated. The continued use of chemical probes like this compound will be essential in validating PADI4 as a druggable epigenetic target.

References

An In-depth Technical Guide to F-amidine's Selectivity for Peptidylarginine Deiminase (PAD) Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline in proteins. This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to conformational changes in proteins and modulating their function. In humans, five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, with PADs 1-4 being catalytically active. Dysregulated PAD activity is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, multiple sclerosis, ulcerative colitis, and cancer, making these enzymes attractive therapeutic targets.

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) was developed as one of the first potent, mechanism-based inhibitors of PAD enzymes.[1] Understanding the selectivity of this compound and its analogs for different PAD isozymes is crucial for its use as a chemical probe to dissect the specific roles of each enzyme in health and disease and for the development of next-generation, isozyme-selective therapeutics. This guide provides a comprehensive overview of this compound's selectivity, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound and other haloacetamidine-based compounds are irreversible inhibitors that covalently modify the target enzyme.[2] The inactivation process is both time- and concentration-dependent and requires the presence of calcium.[3][4] Calcium binding to PAD enzymes induces a conformational change that positions a critical cysteine residue (Cys645 in PAD4) in the active site, making it competent for catalysis.[3][5] this compound acts as a mechanism-based inhibitor, where the active site cysteine attacks the electrophilic carbon of the fluoroacetamidine "warhead".[2][6] This results in the formation of a stable thioether linkage, permanently inactivating the enzyme.[2] Theoretical studies suggest this inhibition is initiated by the nucleophilic addition of the Cys645 thiolate to the this compound, leading to the formation of a tetrahedral intermediate, with a nearby histidine residue (His471) acting as a proton donor to facilitate the reaction.[6]

cluster_0 This compound Mechanism of Action on PAD4 PAD4_inactive PAD4 (Inactive) PAD4_active PAD4-Ca²⁺ Complex (Active Conformation) Cys645 primed PAD4_inactive->PAD4_active Binding Ca2 Ca²⁺ Ca2->PAD4_active Complex Initial Encounter Complex [PAD4-Ca²⁺ • this compound] PAD4_active->Complex Binding Famidine This compound Famidine->Complex Covalent_Complex Irreversible Covalent Complex (Thioether bond with Cys645) Complex->Covalent_Complex Nucleophilic Attack by Cys645 PAD4_inactive_final PAD4 (Inactivated) Covalent_Complex->PAD4_inactive_final cluster_1 Workflow: In Vitro Enzyme Inhibition Assay A Prepare Reagents (Purified PAD, Buffer, Ca²⁺, This compound, Substrate) B Pre-incubate PAD + Ca²⁺ with varying [this compound] A->B C Initiate Reaction (Add Substrate, e.g., BAEE) B->C D Incubate at 37°C C->D E Quench Reaction D->E F Quantify Product (e.g., Citrulline via Colorimetric Assay) E->F G Data Analysis (Calculate % Inhibition, Determine IC₅₀ or k_inact/K_I) F->G cluster_2 Workflow: Cell-Based Western Blot Assay A Culture Cells (e.g., HL-60) B Treat Cells with PAD Activator + varying [this compound] A->B C Lyse Cells & Extract Nuclear Proteins B->C D Quantify & Normalize Protein Samples C->D E SDS-PAGE & Western Blot D->E F Probe with Antibodies (Anti-H3Cit & Anti-Total H3) E->F G Visualize & Quantify Bands F->G H Analyze Dose-Dependent Inhibition of H3 Citrullination G->H

References

The Foundational Research and Development of F-Amidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that led to the development of F-amidine and its analogs as potent inhibitors of Protein Arginine Deiminases (PADs). The following sections detail the core scientific discoveries, experimental methodologies, and key data that have established these compounds as critical tools in the study of citrullination and its role in various diseases, notably rheumatoid arthritis.

Introduction to this compound and Protein Arginine Deiminases

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes. However, dysregulated PAD activity has been implicated in the pathogenesis of several autoimmune diseases, cancers, and neurodegenerative disorders.

This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, was developed as a mechanism-based inhibitor of PADs, with a particular potency against PAD4.[1][2] Its design was based on the structure of benzoylarginine amide (BAA), a known substrate for PAD enzymes.[3] The substitution of a guanidinium nitrogen with a fluorine-containing methylene group created a "warhead" that covalently modifies a critical cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3][4][5] This pioneering work has paved the way for the development of a suite of haloacetamidine-based inhibitors, including the widely used Cl-amidine, which have become invaluable for elucidating the biological functions of specific PAD isozymes.

Mechanism of PAD4 Inhibition by this compound

The inhibitory action of this compound on PAD4 is a well-characterized example of mechanism-based inactivation. The process involves the covalent modification of the active site cysteine residue, Cys645.[4][5] The reaction is initiated by the nucleophilic attack of the Cys645 thiolate on the carbon of the fluoroacetamidine group.[4] This is followed by the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and the departure of the fluoride leaving group results in the formation of a stable thioether linkage between the enzyme and the inhibitor.[4] This covalent bond irreversibly inactivates the enzyme.[5]

The following diagram illustrates the key steps in the proposed mechanism of PAD4 inactivation by this compound.

PAD4_inhibition cluster_0 PAD4 Active Site PAD4_Cys645_thiolate PAD4 (Cys645-S⁻) Intermediate Tetrahedral Intermediate His471 His471 (protonated) F_amidine This compound F_amidine->Intermediate Nucleophilic attack by Cys645-S⁻ Final_Product Covalently Modified PAD4 (inactive) Intermediate->Final_Product Fluoride leaving group departure, facilitated by His471

Figure 1: Proposed mechanism of PAD4 inactivation by this compound.

Quantitative Analysis of this compound and Analog Inhibition

The potency and selectivity of this compound and its derivatives have been extensively characterized. The tables below summarize key quantitative data from foundational studies, providing a comparative overview of their inhibitory activities against different PAD isozymes.

CompoundTarget PAD IsozymeIC50 (μM)k_inact/K_I (M⁻¹min⁻¹)Reference
This compoundPAD46.2180,000[3]
Cl-amidinePAD1-37,000[6]
Cl-amidinePAD2--
Cl-amidinePAD3--
Cl-amidinePAD42.2-[7]
o-F-amidinePAD1-12,100[6]
o-F-amidinePAD2-345[6]
o-F-amidinePAD3-3.1[6]
o-F-amidinePAD4-54[6]
o-Cl-amidinePAD1--
o-Cl-amidinePAD2--
o-Cl-amidinePAD3--
o-Cl-amidinePAD4--
d-F-amidinePAD1-1,220[6]
d-Cl-amidinePAD1-13,500[6]
d-o-F-amidinePAD1-12,100[6]
BB-Cl-amidineU2OS cells (EC50)8.8-[8]

Table 1: Inhibitory Potency of this compound and Analogs against PAD Isozymes.

CompoundMaximum Tolerated Dose (MTD)Animal ModelReference
d-Cl-amidine>20 mg/kgMouse[6]
d-o-F-amidine>20 mg/kgMouse[6]
l-Cl-amidine10 mg/kgMouse[6]

Table 2: In Vivo Tolerability of Amidine-Based PAD Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the characterization of this compound and its analogs.

Synthesis of this compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide)

The synthesis of this compound is a multi-step process that starts from l-ornithine. The following is a representative synthetic scheme.

Famidine_synthesis L_Ornithine L-Ornithine Protected_Ornithine Nα-Benzoyl-L-ornithine L_Ornithine->Protected_Ornithine Benzoyl Chloride Amide_Formation Nα-Benzoyl-L-ornithine amide Protected_Ornithine->Amide_Formation Amide coupling Fluoroacetylation Nα-Benzoyl-N5-(2-fluoroacetyl)-L-ornithine amide Amide_Formation->Fluoroacetylation Fluoroacetic anhydride Thionation Thioamide intermediate Fluoroacetylation->Thionation Lawesson's reagent S_Alkylation S-Methyl thioimidate intermediate Thionation->S_Alkylation Methyl iodide Ammonolysis This compound S_Alkylation->Ammonolysis Ammonia

Figure 2: Synthetic workflow for this compound.

A detailed, step-by-step protocol for the synthesis of amidine derivatives can be complex and is often optimized for specific laboratory conditions. Researchers should refer to the primary literature for precise reaction conditions, purification methods, and characterization data.[9][10][11]

PAD4 Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50 and k_inact/K_I) of compounds against recombinant human PAD4.

Materials:

  • Recombinant human PAD4 enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • Colorimetric Reagent: Diacetyl monoxime, thiosemicarbazide, and acidic ferric chloride solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of PAD4 enzyme solution (final concentration ~0.2 µM) to each well.

    • Add 5 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 5 µL of the solvent.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the BAEE substrate solution (final concentration ~10 mM) to each well.

  • Incubation and Quenching:

    • Incubate the reaction mixture at 37°C for 15-20 minutes.

    • Stop the reaction by adding 150 µL of the colorimetric reagent mixture.

  • Color Development and Measurement:

    • Heat the plate at 95°C for 30 minutes to allow for color development.

    • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the kinetic parameters k_inact and K_I, time-dependent inhibition assays are performed, and the data are fitted to the appropriate kinetic models.

PAD4_inhibition_assay Start Start Prepare_Reagents Prepare PAD4, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate PAD4 and Inhibitor (15 min, 37°C) Prepare_Reagents->Pre_incubation Initiate_Reaction Add BAEE Substrate Pre_incubation->Initiate_Reaction Incubate Incubate Reaction Mixture (15-20 min, 37°C) Initiate_Reaction->Incubate Quench Add Colorimetric Reagent Incubate->Quench Develop_Color Heat plate (30 min, 95°C) Quench->Develop_Color Measure_Absorbance Read Absorbance at 540 nm Develop_Color->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50/k_inact/K_I Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the PAD4 enzyme inhibition assay.
Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound analogs on a cell line, such as the MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., d-Cl-amidine)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only as a negative control.

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell_viability_assay Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or MTS Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for Color Development (1-4h) Add_Reagent->Incubate_Reagent Solubilize Add Solubilization Solution (MTT only) Incubate_Reagent->Solubilize Measure_Absorbance Read Absorbance Incubate_Reagent->Measure_Absorbance If MTS Solubilize->Measure_Absorbance If MTT Analyze_Data Calculate % Viability and EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a cell viability assay.
In Vivo Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic properties of a novel this compound analog in a rodent model.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • Test compound (e.g., d-Cl-amidine) formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Dosing syringes and needles (for intravenous or oral administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the mice to the laboratory conditions for at least one week before the study.

    • Administer the test compound to the mice via the desired route (e.g., a single intravenous bolus dose or oral gavage).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

PK_study Start Start Acclimatize Acclimatize Animals Start->Acclimatize Dose Administer Compound (IV or Oral) Acclimatize->Dose Collect_Blood Collect Blood Samples at Time Points Dose->Collect_Blood Process_Blood Process Blood to Obtain Plasma Collect_Blood->Process_Blood Extract_Drug Extract Drug from Plasma Process_Blood->Extract_Drug Quantify_Drug Quantify Drug Concentration (LC-MS/MS) Extract_Drug->Quantify_Drug Analyze_PK Perform Pharmacokinetic Analysis Quantify_Drug->Analyze_PK End End Analyze_PK->End

Figure 5: Workflow for an in vivo pharmacokinetic study.

Conclusion

The development of this compound and its subsequent analogs represents a landmark achievement in the field of chemical biology and drug discovery. These potent and selective inhibitors have not only provided critical insights into the enzymatic mechanism of PADs but have also become indispensable tools for investigating the role of citrullination in health and disease. The foundational research summarized in this guide highlights the power of rational drug design and provides a solid framework for the continued development of novel therapeutics targeting the PAD enzyme family.

References

Exploring the Therapeutic Potential of F-amidine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in a variety of physiological processes, including gene regulation, cell differentiation, and apoptosis. However, dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and various cancers.[1][2] This has positioned the PADs as attractive therapeutic targets for the development of novel inhibitors.

One of the most significant breakthroughs in this area has been the development of F-amidine, a potent, bioavailable, and irreversible inactivator of PAD4.[3][4] this compound and its analogues have become invaluable chemical probes for dissecting the roles of PAD enzymes in health and disease and represent a promising starting point for the development of new therapeutics.[4] This technical guide provides an in-depth overview of the therapeutic potential of this compound analogues, focusing on their mechanism of action, structure-activity relationships, and preclinical efficacy.

Mechanism of Action: Covalent Modification of the Active Site

This compound and its analogues are mechanism-based inhibitors that act by irreversibly modifying a cysteine residue (Cys645 in PAD4) within the enzyme's active site.[3][5] The inactivation process is calcium-dependent, as calcium binding induces a conformational change in the enzyme that correctly positions Cys645 for catalysis and, in this case, for inactivation by the inhibitor.[3]

The proposed mechanism of inactivation involves the nucleophilic attack of the Cys645 thiolate on the iminium carbon of the this compound warhead. This is followed by the formation of a tetrahedral intermediate, which is stabilized by a nearby histidine residue (His471). Subsequent elimination of the halide leads to the formation of a stable thioether adduct, thus irreversibly inactivating the enzyme.[2][5]

G cluster_0 PAD4 Active Site Cys645 Cys645-S⁻ Intermediate Tetrahedral Intermediate Cys645->Intermediate Forms His471 His471-H⁺ His471->Intermediate Protonates F_amidine This compound F_amidine->Cys645 Nucleophilic Attack Thioether Thioether Adduct (Inactive Enzyme) Intermediate->Thioether Halide Elimination

Mechanism of PAD4 inactivation by this compound.

Structure-Activity Relationships and Quantitative Data

The development of various this compound analogues has provided significant insights into the structure-activity relationships (SAR) governing their potency and selectivity for different PAD isozymes. Key modifications have included altering the halide leaving group, changing the length of the linker between the peptide backbone and the warhead, and introducing substitutions on the benzoyl group.[3][6]

Generally, chloro-analogues (Cl-amidines) have been found to be more potent than their fluoro-counterparts.[2][3] The positioning of the warhead is also critical, as analogues with altered linker lengths have shown significantly reduced inhibitory activity.[3][6]

Inhibitory Potency of this compound Analogues against PAD Isozymes
CompoundTarget PADIC50 (µM)k_inact/K_I (M⁻¹min⁻¹)Reference
This compound PAD4~2.3 - 5.83,000[2][3]
Cl-amidine PAD4~1.6 - 2.013,000[2][3]
d-Cl-amidine PAD1-13,500[1]
d-o-F-amidine PAD1-12,100[1]
TDFA PAD41.5 ± 0.3-[2]
TDCA PAD43.4 ± 0.5-[2]
BB-F-amidine PAD2--[7]
BB-Cl-amidine PAD2--[7]
Tetrazole tert-butyl this compound PAD2-6,500[8]
Tetrazole tert-butyl Cl-amidine PAD2-7,500[8]

Note: IC50 and k_inact/K_I values can vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of this compound analogues typically involves a series of in vitro and in cellulo experiments to determine their potency, selectivity, and mechanism of action.

Key Experimental Methodologies:
  • Enzyme Inhibition Assays (IC50 Determination):

    • Recombinant PAD enzyme is incubated with varying concentrations of the inhibitor for a defined period.

    • A substrate, such as benzoyl-L-arginine ethyl ester (BAEE), is added to initiate the enzymatic reaction.[9]

    • The rate of product formation (e.g., ammonia) is measured over time, often using a colorimetric assay.

    • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

  • Kinetic Analysis (k_inact and K_I Determination):

    • The enzyme is incubated with different concentrations of the inactivator.

    • At various time points, aliquots are taken and the remaining enzyme activity is measured.

    • The observed rate of inactivation (k_obs) is plotted against the inactivator concentration.

    • The kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the concentration of inactivator that gives half the maximal rate) are determined from this plot.[3]

  • In Cellulo Efficacy Assays:

    • Cell lines that overexpress a specific PAD isozyme are treated with the inhibitor.

    • Cell viability and proliferation are assessed using assays such as MTT or cell counting.[1]

    • The ability of the inhibitor to block citrullination of cellular targets (e.g., histones) can be evaluated by western blotting using anti-citrullinated protein antibodies.[9]

G cluster_0 In Vitro Evaluation cluster_1 In Cellulo & In Vivo Evaluation a Compound Synthesis b IC50 Determination (PAD Isozymes) a->b c Kinetic Analysis (k_inact/K_I) b->c d Selectivity Profiling c->d e Cell Viability Assays d->e Lead Compound Selection f Target Engagement Assays (e.g., Western Blot) e->f g Pharmacokinetic Studies f->g h Animal Model Efficacy g->h

General experimental workflow for this compound analogue evaluation.

Signaling Pathways and Therapeutic Potential

PAD enzymes, particularly PAD2 and PAD4, are implicated in the regulation of gene expression through histone citrullination. Histone citrullination can lead to chromatin decondensation and either transcriptional activation or repression depending on the specific context.[3] The ability of this compound analogues to modulate these processes underscores their therapeutic potential in cancer and inflammatory diseases.

In rheumatoid arthritis, PADs are responsible for the citrullination of proteins in the synovium, leading to the production of autoantibodies against these modified proteins, a hallmark of the disease. By inhibiting PAD activity, this compound analogues can potentially disrupt this cycle and ameliorate disease progression.[10] Indeed, Cl-amidine has demonstrated efficacy in animal models of rheumatoid arthritis, ulcerative colitis, and lupus.[2][11]

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Cellular Response Inflammation e.g., TNF-α, IL-6 Ca_Influx ↑ Intracellular Ca²⁺ Inflammation->Ca_Influx PAD_Activation PAD Activation Ca_Influx->PAD_Activation Citrullination Histone & Protein Citrullination PAD_Activation->Citrullination Gene_Expression Altered Gene Expression Citrullination->Gene_Expression NETosis NET Formation Citrullination->NETosis F_amidine This compound Analogues F_amidine->PAD_Activation Inhibits

PAD signaling in inflammation and its inhibition by this compound analogues.

Conclusion and Future Directions

This compound and its analogues represent a highly promising class of compounds for the therapeutic targeting of PAD enzymes. The extensive research into their mechanism of action and structure-activity relationships has provided a solid foundation for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. While pan-PAD inhibitors like Cl-amidine have shown efficacy in preclinical models, the development of isozyme-selective inhibitors will be crucial for dissecting the specific roles of each PAD enzyme in disease and for minimizing potential off-target effects. The continued exploration of this compound analogues holds great promise for the development of novel treatments for a wide range of debilitating diseases.

References

Methodological & Application

Application Note: In Vitro PAD4 Inhibition Assays Using F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a role in various physiological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[3][4][5] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis and various cancers.[6][7]

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, irreversible, mechanism-based inactivator of PAD4.[1][7][8] It serves as a valuable chemical probe for studying the function of PAD4 and as a lead compound for the development of novel therapeutics. This application note provides a detailed protocol for utilizing this compound in in vitro PAD4 inhibition assays.

Mechanism of this compound Action

This compound is designed to mimic the natural substrate of PAD4, benzoyl-L-arginine.[9] Its inhibitory action is calcium-dependent and involves the covalent modification of a critical cysteine residue (Cys645) in the active site of PAD4.[1][4][8][10][11] The inactivation process is initiated by the nucleophilic attack of the Cys645 thiolate on the iminium carbon of this compound, leading to the formation of a stable thioether linkage.[8][10] This covalent modification irreversibly inactivates the enzyme.[1]

cluster_PAD4 PAD4 Active Site Cys645 Cys645 Intermediate Thiouronium Intermediate Cys645->Intermediate His471 His471 Famidine This compound Famidine->Intermediate Nucleophilic Attack InactivePAD4 Inactive PAD4-F-amidine Covalent Adduct Intermediate->InactivePAD4 Irreversible Covalent Modification Calcium Ca²⁺ Calcium->Cys645 Activates

Figure 1. Mechanism of PAD4 inactivation by this compound.

Quantitative Data: PAD Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of this compound and other related haloacetamidine-based inhibitors against various PAD isozymes. This data is crucial for designing experiments and interpreting results.

InhibitorPAD1 IC50 (µM)PAD2 IC50 (µM)PAD3 IC50 (µM)PAD4 IC50 (µM)Reference
This compound 29.5>10035021.6[12]
Cl-amidine ---5.9 ± 0.3[11]
o-F-amidine 1.11.20.90.2[10]
o-Cl-amidine 0.80.60.50.1[10]
TDFA >15-fold vs PAD4>52-fold vs PAD4>65-fold vs PAD4Highly Potent[5][9]

Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, pre-incubation time). TDFA (Thr-Asp-F-amidine) is a highly selective PAD4 inhibitor.[9]

Experimental Workflow

A typical in vitro PAD4 inhibition assay using this compound involves several key steps, as illustrated in the workflow diagram below. The protocol involves pre-incubation of the enzyme with the inhibitor, followed by the addition of a substrate to initiate the reaction, and finally, detection of the product.

Reagents Prepare Reagents (PAD4, this compound, Buffer, Substrate) Preincubation Pre-incubation: PAD4 + this compound + Ca²⁺ (15 min at 37°C) Reagents->Preincubation Initiation Initiate Reaction: Add Substrate (e.g., BAEE) Preincubation->Initiation Incubation Incubate Reaction (15-20 min at 37°C) Initiation->Incubation Quench Quench Reaction (e.g., add chelator or flash-freeze) Incubation->Quench Detection Detect Product (e.g., Ammonia, Citrulline) Quench->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Figure 2. General workflow for an in vitro PAD4 inhibition assay.

Detailed Protocol: Colorimetric PAD4 Inhibition Assay

This protocol is adapted from established methods for measuring PAD4 activity by quantifying the ammonia produced during the citrullination reaction.[1][13]

A. Materials and Reagents

  • Recombinant Human PAD4

  • This compound

  • PAD Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM CaCl₂)[14]

  • Dithiothreitol (DTT), 1 M stock

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)[13]

  • Ammonia Detector Reagent

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the ammonia detection kit.

  • Incubator set to 37°C

B. Assay Procedure

  • Reagent Preparation:

    • Prepare the complete PAD Assay Buffer by adding DTT to a final concentration of 5 mM immediately before use.[14]

    • Dilute recombinant PAD4 enzyme to the desired concentration in the complete PAD Assay Buffer. Keep on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the complete PAD Assay Buffer to generate a range of concentrations for IC50 determination.

    • Reconstitute the BAEE substrate and ammonia detector according to the manufacturer's instructions.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity Wells (Positive Control): Add 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of solvent (the same used for this compound).[13]

    • Background Wells (Negative Control): Add 165 µL of PAD Assay Buffer and 5 µL of solvent.[13]

    • Inhibitor Wells: Add 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of the this compound serial dilutions.[13]

  • Pre-incubation:

    • Cover the plate and pre-incubate at 37°C for 15 minutes. This step allows this compound to bind to and inactivate PAD4.[1]

  • Reaction Initiation and Incubation:

    • Add 20 µL of the BAEE substrate solution to all wells to initiate the enzymatic reaction.

    • Cover the plate and incubate at 37°C for 20 minutes.[14]

  • Detection:

    • Stop the reaction and develop the signal by adding 50 µL of the Ammonia Detector reagent to each well.

    • Incubate the plate at 37°C for a period specified by the detection kit manufacturer (typically 15-30 minutes), allowing for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Subtract the average absorbance of the Background wells from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% Initial Activity wells.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

PAD4 Signaling and Regulatory Role

PAD4 is primarily localized in the nucleus and plays a significant role in gene regulation through histone modification.[6][15] By citrullinating arginine residues on histone tails (e.g., H3 and H4), PAD4 can antagonize histone methylation, leading to changes in chromatin structure and gene expression.[15] this compound can be used to probe these pathways by inhibiting PAD4-mediated citrullination.

cluster_nucleus Cell Nucleus PAD4 PAD4 Citrullination Citrullination PAD4->Citrullination Histone Histone H3/H4 (Arginine) Histone->Citrullination CitHistone Citrullinated Histone Citrullination->CitHistone Chromatin Chromatin Decondensation CitHistone->Chromatin Gene Gene Expression Alteration Chromatin->Gene Famidine This compound Famidine->PAD4 Inhibits

Figure 3. Simplified PAD4 signaling pathway in the nucleus.

References

Application Notes: F-amidine as a Pan-PAD Inhibitor in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination, the conversion of a peptidyl-arginine to a peptidyl-citrulline.[1][2] This modification plays a crucial role in diverse physiological processes, including gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[3][4] Dysregulated PAD activity is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders like rheumatoid arthritis, and cancer.[1][2][3]

F-amidine was one of the first potent, mechanism-based inhibitors developed for the PAD enzyme family.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site.[2][5] While this compound is a valuable tool, subsequent research has led to the development of more potent or selective analogues, such as Cl-amidine, which is approximately four times more potent, and BB-Cl-amidine, which shows enhanced cellular potency and in vivo stability.[5][6][7] These haloacetamidine-based compounds serve as essential chemical probes for elucidating the biological functions of PADs in cell-based experiments.

Mechanism of Action

This compound and its analogues are mechanism-based inhibitors that require calcium-dependent activation of the PAD enzyme.[1][5] Once the enzyme is in its active conformation, the catalytic cysteine residue attacks the inhibitor. This leads to the formation of a covalent thioether linkage, irreversibly inactivating the enzyme.[2][8] The inhibition process is time- and concentration-dependent.[8]

cluster_0 Cellular Environment cluster_1 Catalytic Reaction & Inhibition Ca High Ca2+ levels PAD_inactive Inactive PAD Enzyme Ca->PAD_inactive Activates PAD_active Active PAD Enzyme (Cys645 exposed) Arginine Protein-Arginine PAD_active->Arginine Catalyzes Famidine This compound PAD_active->Famidine Covalent Modification of Cys645 PAD_inactive_covalent Inactive Covalent PAD-Inhibitor Complex Citrulline Protein-Citrulline Arginine->Citrulline Conversion

Caption: Mechanism of PAD activation by calcium and irreversible inhibition by this compound.

Quantitative Data Summary

The potency of this compound and its key analogues varies across the different PAD isozymes and cell types. The following tables summarize the available quantitative data for these inhibitors.

Table 1: In Vitro Inhibitory Potency of Amidine-Based PAD Inhibitors

Inhibitor Target PAD Isozyme IC50 (µM) k_inact / K_I (M⁻¹s⁻¹) Reference
This compound PAD4 ~1.9 - 6.2 3000 [1][9]
Cl-amidine PAD4 ~1.9 - 5.8 - [9]
o-F-amidine PAD1 - - [1]
PAD4 - - [8]
BB-Cl-amidine PAD2 EC50 = 7.5 - [10]
U2OS Cells EC50 = 8.8 - [4][8]

| TDFA | PAD4 | - | - |[6] |

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. EC50 values represent the concentration that gives a half-maximal response in a cell-based assay.

Table 2: Effective Concentrations in Cell Culture Experiments

Inhibitor Cell Type Concentration Range Application Reference
Cl-amidine Transfected HEK293 0 - 200 µM Antagonize PAD4-mediated protein interactions [5]
HL-60 100 µM Inhibit Histone H3 Citrullination [4]
Dendritic Cells 50 - 200 µM Suppress Nitric Oxide (NO) generation [11]
MDA-MB-231 100 - 400 µM Decrease cell viability and number [12]
BB-Cl-amidine PBMCs & PMNs 20 µM Inhibit intracellular citrullination [13]

| TDFA | HL-60 | 1 nM - 100 nM | Inhibit Histone H3 Citrullination |[4] |

Experimental Protocols

The following are generalized protocols for using this compound and related compounds in cell culture. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

cluster_analysis Endpoint Analysis start Start: Seed Cells culture Culture cells to desired confluency (e.g., 24-48h) start->culture preincubate Pre-incubate with this compound or analogue (e.g., 1-2h) culture->preincubate stimulate Induce PAD Activity (e.g., Calcium Ionophore A23187, LPS, etc.) for a defined period preincubate->stimulate harvest Harvest Cells / Supernatant stimulate->harvest western Western Blot (for Citrullination) harvest->western Protein Analysis viability Viability/Toxicity Assay (e.g., MTT, LDH) harvest->viability Cell Health other Other Assays (e.g., ELISA, Flow Cytometry) harvest->other Functional Analysis

Caption: General experimental workflow for assessing PAD inhibition in cell culture.
Protocol 1: Inhibition of Intracellular Citrullination in Adherent Cells

This protocol is suitable for adherent cell lines like HEK293T, U2OS, or differentiated THP-1 macrophages to assess the inhibition of total or specific protein citrullination.

Materials:

  • Adherent cells (e.g., HEK293T stably expressing a PAD isozyme)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound or analogue (e.g., Cl-amidine, BB-Cl-amidine) dissolved in a suitable solvent (e.g., DMSO, HEPES buffer)[5][13]

  • Calcium Ionophore (e.g., A23187, Ionomycin)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA or SDS-based buffer)

  • Protein Assay Kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture plate (e.g., 6-well or 12-well plate) and grow to 70-80% confluency.

  • Inhibitor Pre-incubation:

    • Prepare fresh dilutions of the PAD inhibitor in culture medium. Include a vehicle-only control (e.g., DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C and 5% CO₂.[13] Typical concentrations for Cl-amidine range from 10 µM to 200 µM, while more potent analogues like BB-Cl-amidine can be used at lower concentrations (e.g., 1-20 µM).[5][13]

  • Induction of PAD Activity:

    • To activate the calcium-dependent PAD enzymes, add a calcium ionophore such as A23187 (final concentration ~4 µM) or ionomycin to the culture medium.[13]

    • Incubate for the desired period. For histone citrullination, a 30-minute to 3-hour incubation is often sufficient.[10][13]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Analyze the lysates for protein citrullination via Western Blot (see Protocol 2).

Protocol 2: Western Blot Analysis of Protein Citrullination

This protocol allows for the detection of total citrullinated proteins or specific targets like citrullinated Histone H3 (H3Cit).

Materials:

  • Cell lysates (from Protocol 1)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-citrullinated Histone H3 (e.g., targeting Cit 2, 8, 17)[10]

    • Pan-citrulline antibody

    • Loading control antibody (e.g., anti-Actin, anti-GAPDH, or total Histone H3)[10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Separation: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.

Protocol 3: Cell Viability and Cytotoxicity Assay

It is crucial to assess whether the observed effects of this compound are due to specific PAD inhibition or general cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • PAD inhibitor at various concentrations

  • Reagents for viability/cytotoxicity assay (e.g., MTT, WST-1, or LDH release assay kit)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of inhibitor concentrations for a prolonged period (e.g., 24, 48, or 72 hours).[13]

  • Viability Measurement (MTT/WST-1 Assay):

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance on a microplate reader. A decrease in absorbance indicates reduced cell viability.

  • Cytotoxicity Measurement (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercial kit.[13] An increase in LDH activity indicates cytotoxicity.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the vehicle-treated control cells. This can be used to determine an EC50 value for cytotoxicity. For example, BB-Cl-amidine was found to be ~20-fold more cytotoxic to U2OS cells than Cl-amidine.[4][8]

References

Application Notes and Protocols for Studying NETosis in Neutrophils Using F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing F-amidine and its derivatives, such as Cl-amidine, as potent inhibitors of Peptidyl Arginine Deiminase 4 (PAD4) to study the process of Neutrophil Extracellular Trap (NET) formation, or NETosis. Understanding and modulating NETosis is critical in various fields, including immunology, inflammation, autoimmune diseases, and cancer research.

Introduction to this compound and NETosis

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of programmed cell death. A key enzyme in the initiation of NETosis is PAD4, which catalyzes the citrullination of arginine residues on histones.[1][3] This post-translational modification neutralizes the positive charge of histones, leading to chromatin decondensation, a crucial step for NET formation.[1][3][4]

This compound and its halogenated derivative, Cl-amidine, are well-characterized inhibitors of PAD enzymes.[3] By preventing histone citrullination, these small molecules effectively block the downstream events of NETosis, making them invaluable tools for investigating the roles of NETs in various physiological and pathological conditions.[2][5][6]

Key Applications

  • Investigating the role of NETosis in infectious diseases: Elucidate the contribution of NETs to pathogen clearance and host defense.

  • Studying autoimmune diseases: Explore the involvement of NETs in the generation of autoantigens and the progression of diseases like lupus and rheumatoid arthritis.[6][7]

  • Cancer research: Analyze the dual role of NETs in promoting and inhibiting tumor growth and metastasis.

  • Drug development: Screen for and validate novel therapeutic agents that target the NETosis pathway.

  • Inflammation and thrombosis research: Investigate the contribution of NETs to sterile inflammation and the formation of blood clots.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Cl-amidine to modulate NETosis.

Table 1: In Vitro Inhibition of NETosis by Cl-amidine

Cell TypeStimulusCl-amidine ConcentrationOutcomeReference
Human peripheral blood neutrophils20 nM PMA200 µMComplete inhibition of NET formation[6]
Human peripheral blood neutrophils100 nM PMA1 mMSignificant reduction in NETosis (measured by SYTOX Green)
Murine neutrophilsLPSNot specifiedSignificant inhibition of NETs in serum[5]

Table 2: In Vivo Effects of Cl-amidine on NETosis and Disease Models

Animal ModelCl-amidine DosageOutcomeReference
Murine Sepsis Model (CLP)50 mg/kg (subcutaneous)Significantly reduced H3cit protein modification in peritoneal cells and fluid; improved survival rate from 45% to 100%.[2][2]
Murine LPS-induced EndometritisNot specifiedSignificantly inhibited NET formation in the uterus; reduced MPO levels and neutrophil infiltration.[5][5]
Murine MPO-ANCA Vasculitis Model10 mg/kg/day (intraperitoneal)Significantly lower serum MPO-ANCA titers (32.3 ng/ml vs. 132.1 ng/ml in control); 38% reduction in peritoneal citrullination.[6][6]
Murine High-Fat Diet-Induced Obesity10 mg/kg (subcutaneous, daily)No significant difference in body weight, glucose tolerance, or immune cell accumulation in adipose tissue.

Signaling Pathway of PAD4-Mediated NETosis

The diagram below illustrates the signaling cascade leading to NET formation and the inhibitory action of this compound/Cl-amidine.

NETosis_Pathway cluster_stimuli NETosis Stimuli cluster_neutrophil Neutrophil PMA PMA PKC PKC Activation PMA->PKC LPS LPS ROS ROS Production (NADPH Oxidase) LPS->ROS Pathogens Pathogens Pathogens->ROS PKC->ROS PAD4_inactive PAD4 (inactive) ROS->PAD4_inactive PAD4_active PAD4 (active) PAD4_inactive->PAD4_active Activation Histone_Arg Histone Arginine PAD4_active->Histone_Arg Catalyzes Histone_Cit Histone Citrulline Histone_Arg->Histone_Cit Citrullination Chromatin_decon Chromatin Decondensation Histone_Cit->Chromatin_decon NET_release NET Release Chromatin_decon->NET_release Famidine This compound / Cl-amidine Famidine->PAD4_active Inhibits

Caption: PAD4-mediated NETosis signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Protocol 1: In Vitro NETosis Induction and Inhibition in Human Neutrophils

This protocol describes the isolation of human neutrophils and the subsequent induction of NETosis using Phorbol 12-myristate 13-acetate (PMA) and its inhibition by Cl-amidine.

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • Cl-amidine

  • SYTOX Green nucleic acid stain

  • DAPI (4',6-diamidino-2-phenylindole)

  • 4% Paraformaldehyde (PFA)

  • Multi-well imaging plates

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

    • Resuspend purified neutrophils in RPMI 1640 medium.

  • Cell Seeding:

    • Seed 1 x 10^6 neutrophils/mL in a multi-well imaging plate.

    • Allow cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Pre-incubate the neutrophils with the desired concentration of Cl-amidine (e.g., 200 µM) for 15-30 minutes.[6] A vehicle control (e.g., PBS or DMSO) should be run in parallel.

  • NETosis Induction:

    • Stimulate the neutrophils with a NETosis-inducing agent, such as 20-100 nM PMA.[6] Include an unstimulated control.

    • Incubate for 2-4 hours at 37°C and 5% CO2.

  • Staining and Fixation:

    • Add SYTOX Green (e.g., 100 nM) to the wells to stain extracellular DNA (NETs).[1]

    • Incubate for 15 minutes.

    • Carefully remove the medium and fix the cells with 4% PFA for 15 minutes.

    • Wash gently with PBS.

    • Counterstain with DAPI to visualize the nuclei of intact cells.[1]

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify NETosis by measuring the area of SYTOX Green fluorescence relative to the number of DAPI-stained nuclei or as a percentage of the total imaged field.[2]

Caption: Experimental workflow for in vitro NETosis inhibition assay.

Protocol 2: In Vivo Murine Model of Sepsis and Cl-amidine Treatment

This protocol outlines the use of Cl-amidine in a cecal ligation and puncture (CLP) mouse model of sepsis to study the in vivo effects of NETosis inhibition.

Materials:

  • C57BL/6 mice

  • Cl-amidine

  • Sterile PBS

  • Surgical instruments for CLP

  • Anesthetics

  • Materials for tissue and fluid collection (peritoneal lavage, blood)

  • Western blot or ELISA kits for H3cit detection

Procedure:

  • Animal Preparation:

    • Acclimatize adult C57BL/6 male mice to the laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Cl-amidine Administration:

    • Administer Cl-amidine at a dose of 50 mg/kg via subcutaneous injection 30-60 minutes prior to the CLP surgery.[2]

    • A control group should receive a vehicle (e.g., sterile PBS) injection.[2]

  • Cecal Ligation and Puncture (CLP):

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve and puncture it with a needle to induce sepsis.

    • Close the abdominal incision in layers.

    • Provide post-operative care, including fluid resuscitation and analgesics.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 hours post-CLP), euthanize the mice.[2]

    • Collect peritoneal fluid by lavage and isolate peritoneal cells.

    • Collect blood via cardiac puncture for plasma preparation.

  • Analysis of NETosis Markers:

    • Prepare protein lysates from the peritoneal cells.

    • Measure the levels of citrullinated histone H3 (H3cit) in the cell lysates and peritoneal fluid using Western blotting or ELISA to assess the extent of NETosis.[2]

  • Survival Studies:

    • For survival analysis, monitor the mice for a specified period (e.g., 7 days) and record the survival rate in both the Cl-amidine-treated and vehicle control groups.[2]

Experimental_Workflow_In_Vivo cluster_treatment_vivo Treatment and Sepsis Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis_vivo Analysis A_vivo Administer Cl-amidine (50 mg/kg) or Vehicle B_vivo Induce Sepsis via Cecal Ligation and Puncture (CLP) A_vivo->B_vivo C_vivo Monitor Survival (e.g., 7 days) B_vivo->C_vivo D_vivo Euthanize at 24h for Mechanistic Studies B_vivo->D_vivo G_vivo Analyze Survival Data C_vivo->G_vivo E_vivo Collect Peritoneal Fluid/Cells and Blood D_vivo->E_vivo F_vivo Measure H3cit Levels (Western Blot/ELISA) E_vivo->F_vivo

Caption: Experimental workflow for in vivo NETosis inhibition in a murine sepsis model.

Concluding Remarks

This compound and its derivatives are indispensable tools for dissecting the complex roles of NETosis in health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting this fundamental process of the innate immune system. Careful optimization of inhibitor concentrations and treatment times is recommended for each specific experimental system.

References

F-amidine as a Tool for Activity-Based Protein Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine, a fluoroacetamidine-containing compound, has emerged as a powerful tool in the field of activity-based protein profiling (ABPP). ABPP is a chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within a complex proteome. This compound and its derivatives are mechanism-based inactivators, primarily targeting Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in various physiological and pathological processes, including rheumatoid arthritis, lupus, and cancer.[1]

These application notes provide a comprehensive overview of the use of this compound-based probes for ABPP, including detailed protocols for their synthesis and application in identifying and characterizing PAD activity.

Principle of this compound based ABPP

This compound acts as an irreversible inhibitor of PAD enzymes by covalently modifying a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site.[2] The fluoroacetamidine "warhead" mimics the guanidinium group of the natural substrate, arginine, allowing it to bind to the active site. The enzymatic catalytic machinery then initiates a reaction that leads to the formation of a stable covalent bond between the probe and the enzyme. This covalent labeling event allows for the subsequent detection and identification of the active enzyme.

To facilitate detection, this compound can be functionalized with reporter tags such as fluorophores (e.g., Rhodamine, FITC) for in-gel fluorescence scanning or biotin for affinity purification and subsequent identification by mass spectrometry.[2]

Applications of this compound based ABPP

  • Profiling PAD activity: this compound probes allow for the direct assessment of PAD enzyme activity in complex biological samples, including cell lysates and tissues.

  • Inhibitor screening and development: The competitive binding between this compound probes and potential inhibitors can be used to screen for and characterize new PAD inhibitors.

  • Target identification and validation: Biotinylated this compound probes can be used to pull down and identify novel PAD-binding proteins and potential off-targets of PAD inhibitors.

  • Understanding PAD biology: These probes are valuable tools for studying the regulation of PAD activity in various cellular processes and disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives as PAD inhibitors.

Table 1: Inhibitory Potency of this compound and Analogs against PAD4

CompoundIC50 (μM)k_inact / K_I (M⁻¹min⁻¹)Reference
This compound21.6 ± 2.13000[2]
Cl-amidine5.9 ± 0.313000[2]
Rhodamine-F-amidine (RFA)23.7 ± 4.1Not Reported[2]
Rhodamine-Cl-amidine (RCA)7.4 ± 0.8Not Reported[2]

Table 2: Selectivity of this compound based Inhibitors against PAD Isozymes

CompoundPAD1 (k_inact/K_I)PAD2 (k_inact/K_I)PAD3 (k_inact/K_I)PAD4 (k_inact/K_I)Reference
This compound~3000 M⁻¹min⁻¹Not ReportedNot Reported3000 M⁻¹min⁻¹[2]
Cl-amidine~13000 M⁻¹min⁻¹~13000 M⁻¹min⁻¹~13000 M⁻¹min⁻¹13000 M⁻¹min⁻¹[2]

Note: While this compound shows some selectivity for PAD1 and PAD4, Cl-amidine is a more potent, pan-PAD inhibitor. The development of more isozyme-selective probes is an active area of research.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of this compound. Note: This is a representative protocol, and optimization of coupling times and reagents may be necessary.

Materials:

  • Rink Amide AM resin

  • Fmoc-Orn(Dde)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Benzoyl chloride

  • Hydrazine solution (2% in DMF)

  • Ethyl fluoroacetimidate hydrochloride

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple Fmoc-Orn(Dde)-OH to the resin using DIC and OxymaPure® in DMF. Monitor the reaction using a ninhydrin test.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Benzoylation: Acylate the free N-terminus with benzoyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.

  • Dde Deprotection: Remove the Dde protecting group from the ornithine side chain using 2% hydrazine in DMF.

  • Fluoroacetimidation: React the deprotected side-chain amine with ethyl fluoroacetimidate hydrochloride in DMF.

  • Cleavage and Deprotection: Cleave the compound from the resin and remove all protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: In-Gel Fluorescence Labeling of PAD4 with Rhodamine-F-amidine (RFA)

This protocol describes the labeling of PAD4 in cell lysates with RFA for visualization by in-gel fluorescence scanning.

Materials:

  • Cell lysate containing active PAD4

  • Rhodamine-F-amidine (RFA) probe (stock solution in DMSO)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare cell lysates in a suitable lysis buffer and determine the protein concentration.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µg of cell lysate with Labeling Buffer to a final volume of 50 µL.

    • Add RFA to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 2X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Fluorescence Scanning:

    • Resolve the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for rhodamine.

  • Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol 3: Biotin-F-amidine Pulldown and Mass Spectrometry Analysis

This protocol outlines the enrichment of PAD4 from cell lysates using Biotin-F-amidine (BFA) followed by on-bead digestion and identification by mass spectrometry.

Materials:

  • Cell lysate containing active PAD4

  • Biotin-F-amidine (BFA) probe (stock solution in DMSO)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% Triton X-100 in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS in PBS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Labeling:

    • Incubate 1-2 mg of cell lysate with 5-10 µM BFA in Labeling Buffer for 1 hour at 37°C.

  • Affinity Capture:

    • Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins. Perform multiple washes.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate the cysteines with IAA (55 mM) for 20 minutes at room temperature in the dark.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

Visualizations

F_amidine_Mechanism PAD4_active_site PAD4 Active Site (with Cys645) Enzyme_Probe_Complex Non-covalent Enzyme-Probe Complex PAD4_active_site->Enzyme_Probe_Complex Binding F_amidine This compound Probe F_amidine->Enzyme_Probe_Complex Covalent_Adduct Covalently Labeled PAD4 Enzyme_Probe_Complex->Covalent_Adduct Covalent Modification of Cys645 Inactive_PAD4 Inactive PAD4 Covalent_Adduct->Inactive_PAD4

Caption: Mechanism of PAD4 inactivation by this compound.

ABPP_Workflow cluster_fluorescence Fluorescence Detection cluster_mass_spec Mass Spectrometry Detection Cell_Lysate_F Cell Lysate Labeling_F Labeling Cell_Lysate_F->Labeling_F RFA_Probe Rhodamine-F-amidine (RFA) RFA_Probe->Labeling_F SDS_PAGE SDS-PAGE Labeling_F->SDS_PAGE Fluorescence_Scan In-Gel Fluorescence Scanning SDS_PAGE->Fluorescence_Scan Cell_Lysate_M Cell Lysate Labeling_M Labeling Cell_Lysate_M->Labeling_M BFA_Probe Biotin-F-amidine (BFA) BFA_Probe->Labeling_M Pulldown Streptavidin Pulldown Labeling_M->Pulldown Digestion On-Bead Digestion Pulldown->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID

Caption: General workflows for this compound based ABPP.

Selectivity and Off-Target Considerations

Current this compound-based probes primarily target PAD enzymes. While this compound itself shows some preference for PAD1 and PAD4, the more potent analog, Cl-amidine, is a pan-PAD inhibitor. There is limited information on the selectivity of this compound against other classes of arginine-modifying enzymes, such as Protein Arginine Methyltransferases (PRMTs). Some other diamidine compounds have been shown to inhibit PRMTs, but this has not been extensively studied for this compound.[3][4]

As with any chemical probe, the potential for off-target labeling exists, especially at higher probe concentrations. It is crucial to include appropriate controls in all ABPP experiments, such as:

  • Competition experiments: Pre-incubation of the proteome with a known inhibitor to demonstrate that the probe labels the target in a specific and competitive manner.

  • Labeling of inactive mutants: Using a catalytically inactive mutant of the target enzyme to show that labeling is activity-dependent.

  • Quantitative proteomics: Employing quantitative mass spectrometry approaches to distinguish specific targets from non-specific background binding.

Further comprehensive profiling of this compound-based probes against a broader range of enzyme classes is necessary to fully characterize their selectivity and potential off-target effects.

References

Application of F-amidine in Autoimmune Disease Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine and its analogue, Cl-amidine, are potent, irreversible inhibitors of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the conversion of arginine to citrulline. This post-translational modification, known as citrullination, plays a significant role in the pathophysiology of various autoimmune diseases. Dysregulated PAD activity, particularly from PAD2 and PAD4, is implicated in conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), multiple sclerosis, and ulcerative colitis.[1][2] this compound and its derivatives serve as critical chemical probes to investigate the roles of PAD enzymes and protein citrullination in these diseases and as potential lead compounds for therapeutic development.[3]

Mechanism of Action

This compound acts as a mechanism-based inhibitor of PAD4, covalently modifying the active site cysteine residue (Cys645).[3][4] This irreversible inactivation is calcium-dependent, as calcium binding induces a conformational change in PAD4 that positions Cys645 for catalysis.[3] The inhibition process begins with the nucleophilic attack of the Cys645 thiolate on the this compound, leading to the formation of a stable thioether adduct.[3][4] This covalent modification effectively and irreversibly neutralizes the enzyme's catalytic activity.[3][5] While this compound is a potent inhibitor, its analogue Cl-amidine often exhibits greater potency in cellular and in vivo models.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism by which this compound and its analogues are thought to ameliorate autoimmune disease is through the inhibition of Neutrophil Extracellular Trap (NET) formation.[7] NETosis is a form of neutrophil cell death characterized by the release of decondensed chromatin decorated with granular proteins. This process is critically dependent on the citrullination of histones by PAD4, which facilitates chromatin decondensation.[7] By inhibiting PAD4, this compound blocks histone citrullination and subsequent NET formation.[7]

Below are diagrams illustrating the PAD4 inhibition pathway and a general experimental workflow for studying the effects of this compound in an autoimmune disease model.

PAD4_Inhibition_Pathway cluster_autoimmunity Autoimmune Response cluster_inhibition Inhibition by this compound PAD4 PAD4 Citrulline Peptidyl-Citrulline PAD4->Citrulline Catalyzes Arginine Peptidyl-Arginine Arginine->PAD4 Substrate NETs NET Formation Citrulline->NETs Promotes Inflammation Inflammation & Autoantigen Presentation NETs->Inflammation Leads to Famidine This compound Famidine->PAD4 Inhibits

Caption: Mechanism of PAD4 inhibition by this compound, preventing citrullination and subsequent NET formation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (e.g., Lupus Mouse Model) A Isolate Neutrophils B Induce NETosis (e.g., PMA stimulation) A->B C Treat with this compound or Vehicle Control B->C D Quantify NET Formation (e.g., Immunofluorescence) C->D E Induce Autoimmune Disease (e.g., NZM mice) F Treat with this compound or Vehicle Control E->F G Monitor Disease Progression (e.g., Proteinuria, Autoantibodies) F->G H Assess End-Organ Damage (e.g., Kidney Histology) G->H

Caption: General experimental workflow for evaluating this compound's efficacy in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and its analogues against various PAD isozymes and their efficacy in a murine lupus model.

InhibitorTarget PAD IsozymeIC50 (µM)k_inact/K_I (M⁻¹min⁻¹)Reference
This compound PAD129.5-[8]
PAD3350-[8]
PAD421.6-[8]
Cl-amidine PAD4~2-[9]
o-F-amidine PAD4~2-[9]
o-Cl-amidine PAD4~2-[9]
d-Cl-amidine PAD1-13500[10]
d-o-F-amidine PAD1-12100[10]

Table 1: In Vitro Potency of this compound and Analogues.

TreatmentModelKey OutcomesReference
Cl-amidine NZM Lupus MiceInhibited NET formation in vivo, reduced glomerular IgG deposition, improved endothelium-dependent vasorelaxation, delayed arterial thrombosis.[11][12]
Cl-amidine & BB-Cl-amidine MRL/lpr Lupus MiceReduced NET formation, improved endothelial function, downregulated type I interferon gene expression, reduced proteinuria and kidney immune complex deposition, protected against skin disease.[13][14]

Table 2: In Vivo Efficacy of PAD Inhibitors in Murine Lupus Models.

Detailed Experimental Protocols

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

This protocol is adapted from studies investigating the effect of PAD inhibitors on NETosis.[11][13][15]

Objective: To determine the in vitro efficacy of this compound in inhibiting NET formation by neutrophils.

Materials:

  • This compound or Cl-amidine

  • Phorbol 12-myristate 13-acetate (PMA)

  • Neutrophils isolated from human peripheral blood or mouse bone marrow

  • Culture medium (e.g., RPMI 1640)

  • Poly-L-lysine coated plates

  • DNA stain (e.g., DAPI)

  • Antibodies against NET components (e.g., anti-myeloperoxidase (MPO), anti-citrullinated Histone H3 (cit-H3))

  • Fluorescence microscope

Procedure:

  • Isolate neutrophils from fresh blood or bone marrow using density gradient centrifugation.

  • Seed the isolated neutrophils onto poly-L-lysine coated plates and allow them to adhere.

  • Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes).

  • Stimulate the neutrophils with a NET-inducing agent, such as PMA (e.g., 20 nM), to induce NETosis.

  • Incubate for a period sufficient for NET formation (e.g., 4 hours).

  • Fix the cells and perform immunofluorescence staining for NET markers. Stain for DNA (DAPI), MPO, and cit-H3.

  • Visualize and quantify NET formation using a fluorescence microscope. The area of NETs can be measured using image analysis software.

In Vivo Treatment in a Murine Lupus Model

This protocol is a generalized procedure based on studies using Cl-amidine in lupus-prone mouse models.[11][13]

Objective: To evaluate the therapeutic efficacy of this compound in a murine model of systemic lupus erythematosus.

Materials:

  • Lupus-prone mice (e.g., New Zealand Mixed 2328 (NZM) or MRL/lpr)

  • This compound or Cl-amidine formulated for in vivo administration (e.g., dissolved in PBS)

  • Vehicle control (e.g., PBS)

  • Equipment for subcutaneous or intraperitoneal injections

  • Tools for monitoring disease progression (e.g., metabolic cages for urine collection, ELISA kits for autoantibody measurement)

  • Histology equipment

Procedure:

  • Begin treatment at a pre-determined age when disease manifestations typically appear (e.g., 8-12 weeks of age).

  • Administer this compound or vehicle control to the mice daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 1-50 mg/kg/day).

  • Monitor the mice regularly for clinical signs of disease, such as weight loss, skin lesions, and proteinuria.

  • Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA) and complement components.

  • At the end of the study period (e.g., after 6-8 weeks of treatment), euthanize the mice and collect organs (e.g., kidneys, spleen) for histological analysis.

  • Assess kidney pathology by staining for immune complex deposition (e.g., IgG and C3) and evaluating glomerular and interstitial inflammation.

  • Analyze immune cell populations in the spleen and other lymphoid organs by flow cytometry.

Conclusion

This compound and its more potent analogues, such as Cl-amidine, are invaluable tools for studying the role of protein citrullination and PAD enzymes in autoimmune diseases. Their ability to inhibit NET formation provides a key mechanistic insight into their therapeutic potential. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex interplay between PADs, citrullination, and autoimmunity, and to explore the development of novel PAD-targeted therapies.

References

Application Notes and Protocols for F-Amidine Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine and its analogs, such as Cl-amidine, are small molecule inhibitors of Protein Arginine Deiminases (PADs), particularly PAD4.[1][2] PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[3] Dysregulated PAD4 activity has been implicated in the progression of various cancers, making it a promising therapeutic target.[2][4] These application notes provide an overview of the effects of this compound treatment on cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of PAD4.[1] PAD4 is known to act as a transcriptional corepressor.[1] By inhibiting PAD4, this compound can lead to the reactivation of tumor suppressor pathways.[1][2] One of the key pathways affected is the p53 signaling pathway.[1][2] Inhibition of PAD4 has been shown to induce the expression of the p53 target gene, p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor.[1][2] This induction of p21 leads to cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

The following table summarizes the cytotoxic effects of Cl-amidine, a closely related analog of this compound, on various cancer cell lines. While specific IC50 values for this compound are not as widely reported, the data for Cl-amidine provides a strong indication of the potential potency and effective concentration range for this compound.

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
Cl-amidineHL-60Acute Promyelocytic Leukemia-0.25[5]
Cl-amidineMCF-7Breast Adenocarcinoma-0.05[5]
Cl-amidineHT-29Colorectal Adenocarcinoma-1[5]
Cl-amidineU-87 MGGlioblastoma24256.09[5]
Cl-amidineU-87 MGGlioblastoma48150.40[5]

Mandatory Visualizations

G cluster_0 This compound Treatment Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis analysis Data Analysis (IC50 determination, etc.) viability->analysis apoptosis->analysis end End: Results analysis->end

Caption: General experimental workflow for evaluating this compound's effect on cancer cells.

G cluster_1 PAD4 Signaling Pathway in Cancer F_amidine This compound PAD4 PAD4 F_amidine->PAD4 inhibition p53 p53 PAD4->p53 repression p21 p21 (CDKN1A) p53->p21 activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p21->Apoptosis

Caption: Simplified PAD4 signaling pathway affected by this compound in cancer cells.

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), HT-29 (colon cancer), or U-87 MG (glioblastoma) can be used.

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for MCF-7, HT-29, and U-87 MG) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response study with a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24 or 48 hours.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound and its analogs represent a promising class of anti-cancer agents that target the epigenetic regulator PAD4. The protocols provided herein offer a framework for researchers to investigate the efficacy of these compounds in various cancer cell lines. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for patient stratification.

References

Measuring the Efficacy of F-amidine in Inhibiting PAD4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the efficacy of F-amidine as an inhibitor of Protein Arginine Deiminase 4 (PAD4). This compound is a well-characterized, potent, and irreversible inhibitor of PAD4, making it a valuable tool for studying the enzyme's role in various physiological and pathological processes, including rheumatoid arthritis and cancer.[1][2] These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.

Introduction to PAD4 and this compound

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[1][3] This modification can alter protein structure and function, and has been implicated in gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[3][4] Dysregulated PAD4 activity is associated with several autoimmune diseases and cancers.[2][3]

This compound, and its chloro-analog Cl-amidine, are mechanism-based inhibitors that act by irreversibly modifying a critical cysteine residue (Cys645) in the active site of PAD4.[1][5] This covalent modification inactivates the enzyme in a time- and concentration-dependent manner.[3][6] The potency of this compound and related compounds makes them crucial for validating PAD4 as a therapeutic target.[7][8]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against PAD enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other relevant inhibitors against various PAD isozymes.

CompoundPAD1 IC50 (µM)PAD3 IC50 (µM)PAD4 IC50 (µM)NotesReference
This compound 29.535021.6Irreversible inhibitor.[9]
Cl-amidine 0.86.25.9Irreversible inhibitor, more potent than this compound.[10]
Thr-Asp this compound (TDFA) --1.5 - 2.3A more potent and selective PAD4 inactivator.[2]
GSK199 --0.2Selective inhibitor of PAD4.[9]
BB-Cl-amidine ---A potent pan-PAD inhibitor.[8]

Signaling Pathway of PAD4 Inhibition by this compound

The following diagram illustrates the catalytic mechanism of PAD4 and its irreversible inhibition by this compound. PAD4, in the presence of calcium, converts arginine to citrulline. This compound covalently modifies the active site cysteine (Cys645), leading to enzyme inactivation.

PAD4_Inhibition cluster_0 PAD4 Catalytic Cycle cluster_1 Inhibition by this compound PAD4_inactive PAD4 (Inactive) PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Binding Citrulline Product (Citrulline) PAD4_active->Citrulline Citrullination PAD4_inhibited PAD4-F-amidine (Inactive Complex) Ca2 Ca²⁺ Ca2->PAD4_inactive Arginine Substrate (Arginine) Arginine->PAD4_active F_amidine This compound F_amidine->PAD4_active Covalent Modification of Cys645

PAD4 activation and inhibition by this compound.

Experimental Protocols

Several robust methods can be employed to measure the efficacy of this compound in inhibiting PAD4. These include biochemical assays to measure enzymatic activity directly and cell-based assays to assess inhibition in a more physiological context.

Experimental Workflow Overview

The general workflow for assessing a PAD4 inhibitor like this compound involves initial biochemical screening, determination of inhibitory kinetics, and validation in a cellular context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_biophysical Biophysical Methods (Optional) Enzyme_Assay 1. Recombinant PAD4 Enzyme Activity Assay IC50 2. IC50 Determination Enzyme_Assay->IC50 Kinetics 3. Kinetic Analysis (kinact/KI) IC50->Kinetics Cell_Culture 4. Cell Culture and Inhibitor Treatment (e.g., HL-60 cells) Kinetics->Cell_Culture SPR Surface Plasmon Resonance (SPR) Kinetics->SPR Further Characterization Crystallography X-ray Crystallography Kinetics->Crystallography Stimulation 5. Stimulation of Citrullination (e.g., Calcium Ionophore) Cell_Culture->Stimulation Western_Blot 6. Western Blot for Citrullinated Histones Stimulation->Western_Blot

Workflow for evaluating this compound efficacy.

Protocol 1: In Vitro PAD4 Activity Assay (Ammonia Release)

This continuous spectrophotometric assay measures the ammonia released during the conversion of arginine to citrulline.[11][12][13] The ammonia is coupled to a second enzymatic reaction that results in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PAD4

  • This compound (or other inhibitors)

  • Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (100 mM, pH 7.5)

  • CaCl₂ (10 mM)

  • Dithiothreitol (DTT, 2.5 mM)

  • α-ketoglutarate (α-KG, 8.5 mM)

  • NADH (0.22 mM)

  • Glutamate dehydrogenase (GDH, 6-8 U)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: Combine Tris-HCl, CaCl₂, and DTT.

  • Prepare Reaction Mixture: In each well of the microplate, add the assay buffer, α-KG, NADH, and GDH.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate with recombinant PAD4 for 15 minutes at 37°C to allow for time-dependent inactivation.[2]

  • Initiate Reaction: Add BAEE to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for PAD4 Inhibition (Histone Citrullination)

This protocol assesses the ability of this compound to inhibit PAD4 activity within a cellular environment by measuring the citrullination of a key nuclear substrate, histone H3.[7][9][13]

Materials:

  • HL-60 cells (promyelocytic leukemia cell line, can be differentiated into neutrophil-like cells) or primary human neutrophils.[9][13]

  • RPMI-1640 medium with L-glutamine, supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • This compound (or other inhibitors).

  • Calcium ionophore (e.g., A23187 or ionomycin) to stimulate PAD4 activity.[13]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrullination at R2, R8, R17) and a loading control (e.g., anti-total histone H3 or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells or isolate primary neutrophils. For HL-60 cells, differentiation into a neutrophil-like phenotype can be induced by treatment with DMSO or all-trans-retinoic acid (ATRA).

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulation of Citrullination:

    • Add a calcium ionophore (e.g., 4 µM A23187) to the cell culture and incubate for a short period (e.g., 30-60 minutes) to induce calcium influx and activate PAD4.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cell pellet with lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for citrullinated histone H3 and the loading control.

    • Normalize the citrullinated histone H3 signal to the loading control.

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Determine the cellular IC50 value.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) Assay

This assay uses a fluorescently labeled version of this compound, such as Rhodamine-conjugated this compound (RFA), to directly visualize the inhibition of PAD4.[14] Test compounds compete with RFA for binding to the active site of PAD4.

Materials:

  • Recombinant human PAD4.

  • Rhodamine-conjugated this compound (RFA).

  • This compound or other test inhibitors.

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT).

  • SDS-PAGE gels.

  • In-gel fluorescence scanner.

Procedure:

  • Pre-incubation with Inhibitor:

    • In separate tubes, pre-incubate recombinant PAD4 with various concentrations of this compound (or other test compounds) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Labeling with RFA:

    • Add a fixed concentration of RFA to each tube and incubate for a further period (e.g., 15-30 minutes) to allow for covalent labeling of the remaining active PAD4.

  • Quenching and SDS-PAGE:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins on an SDS-PAGE gel.

  • Fluorescence Scanning:

    • Visualize the fluorescently labeled PAD4 directly in the gel using a fluorescence scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PAD4 band in each lane.

    • A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of PAD4 by the test compound.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of this compound as a PAD4 inhibitor. By combining in vitro enzymatic assays with cell-based approaches, researchers can obtain robust and physiologically relevant data on the inhibitory potential of this compound and other novel PAD4-targeting compounds. These methods are essential for advancing our understanding of PAD4 biology and for the development of new therapeutics for PAD4-driven diseases.

References

Application Notes and Protocols for Western Blot Analysis of Histone Citrullination Following F-amidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone citrullination, the post-translational conversion of arginine residues to citrulline, is a critical epigenetic modification catalyzed by Peptidylarginine Deiminases (PADs). This process neutralizes the positive charge of arginine, leading to chromatin decondensation and altered gene expression. The PAD4 isoform, in particular, is a key enzyme in this process and is implicated in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer. F-amidine is a potent, irreversible inhibitor of PAD4, making it a valuable tool for studying the functional roles of histone citrullination.[1][2][3][4] This document provides detailed protocols for the treatment of cells with this compound and subsequent analysis of histone citrullination by Western blot.

Signaling Pathway of Histone Citrullination

Various stimuli, such as inflammatory signals or calcium ionophores, can lead to an increase in intracellular calcium levels. This rise in calcium activates PAD4, which then translocates to the nucleus. In the nucleus, PAD4 catalyzes the citrullination of arginine residues on histone tails (e.g., H3 and H4), leading to chromatin decondensation and changes in gene expression.[5][6][7] this compound acts by irreversibly binding to the active site of PAD4, thereby preventing it from citrullinating its histone substrates.[3]

HistoneCitrullinationPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli / Calcium Ionophore Ca_increase ↑ Intracellular Ca2+ Stimuli->Ca_increase PAD4_inactive Inactive PAD4 Ca_increase->PAD4_inactive Activates PAD4_active_cyto Active PAD4 PAD4_inactive->PAD4_active_cyto PAD4_active_nuc Active PAD4 PAD4_active_cyto->PAD4_active_nuc Translocation PAD4_inhibited Inhibited PAD4 F_amidine This compound F_amidine->PAD4_active_cyto Inhibits Histone Histone (Arginine) PAD4_active_nuc->Histone Citrullinates Cit_Histone Citrullinated Histone Histone->Cit_Histone Chromatin_decon Chromatin Decondensation Cit_Histone->Chromatin_decon Gene_reg Gene Regulation Chromatin_decon->Gene_reg

Caption: Signaling pathway of PAD4-mediated histone citrullination and its inhibition by this compound.

Experimental Protocols

Cell Treatment with this compound

This protocol describes the treatment of cultured cells with this compound to inhibit PAD4-mediated histone citrullination. The optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.

Materials:

  • Cultured cells (e.g., HL-60, MCF7)

  • Complete cell culture medium

  • This compound (or Cl-amidine) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Stimulating agent (e.g., calcium ionophore A23187, PMA, TNF-α)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound and the stimulating agent in complete cell culture medium. A typical final concentration for this compound is in the range of 1-10 µM, and for Cl-amidine, it can be up to 200 µM.[8][9][10]

  • Pre-treat the cells with the desired concentration of this compound or vehicle control for a specific duration (e.g., 30 minutes to 1 hour) by replacing the culture medium with the this compound-containing medium.[8]

  • Following pre-treatment, add the stimulating agent to the culture medium to induce histone citrullination. The concentration and duration of stimulation will depend on the agent and cell type (e.g., 4 µM calcium ionophore for 30 minutes).[9]

  • After the incubation period, wash the cells twice with ice-cold PBS.

  • Proceed immediately to histone extraction or whole-cell lysis for Western blot analysis.

Histone Extraction and Western Blot Analysis

This protocol outlines the procedure for extracting histones and analyzing their citrullination status by Western blot.

Materials:

  • Treated and untreated cells

  • Acid extraction buffer (e.g., 0.4 M HCl)

  • Tris-HCl (1M, pH 8.0)

  • SDS-PAGE gels (e.g., 15%)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against citrullinated histone H3 (e.g., anti-citH3)

  • Primary antibody for loading control (e.g., anti-total Histone H3 or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Histone Extraction:

    • Lyse the washed cells by adding ice-cold acid extraction buffer and incubating on ice for 30 minutes to 1 hour.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.

    • Neutralize the extract by adding Tris-HCl (pH 8.0).

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against citrullinated histone H3 diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control to confirm equal protein loading.

Experimental Workflow

The following diagram illustrates the overall workflow for analyzing the effect of this compound on histone citrullination.

ExperimentalWorkflow Cell_Culture Cell Culture F_amidine_Treatment This compound / Vehicle Treatment Cell_Culture->F_amidine_Treatment Stimulation Stimulation (e.g., Calcium Ionophore) F_amidine_Treatment->Stimulation Histone_Extraction Histone Extraction Stimulation->Histone_Extraction Protein_Quant Protein Quantification Histone_Extraction->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection Immunodetection (Anti-citH3) Western_Blot->Immunodetection Loading_Control Loading Control (Anti-H3) Immunodetection->Loading_Control Re-probe Imaging Imaging and Densitometry Immunodetection->Imaging Loading_Control->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Workflow for Western blot analysis of histone citrullination after this compound treatment.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry. The intensity of the citrullinated histone band is normalized to the intensity of the corresponding total histone or loading control band. The data can be presented in a table for clear comparison between different treatment conditions.

Treatment GroupStimulusNormalized Citrullinated Histone H3 Levels (Arbitrary Units)% Inhibition by this compound
Vehicle Control-BaselineN/A
Vehicle Control+Increased Level0%
This compound+Reduced LevelCalculated
Other Inhibitors+VariesCalculated

Note: The actual values will be dependent on the specific experimental conditions.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the role of histone citrullination and the efficacy of PAD inhibitors like this compound. Proper execution of these methods will yield reliable and quantifiable data on the modulation of this important epigenetic mark, contributing to a better understanding of its biological significance and therapeutic potential.

References

Application Notes and Protocols: Investigating the Role of PAD4 in Inflammation with F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme implicated in various inflammatory and autoimmune diseases. By converting arginine residues to citrulline on proteins such as histones, PAD4 plays a key role in chromatin decondensation, gene regulation, and the formation of neutrophil extracellular traps (NETs). F-amidine, a potent and irreversible inhibitor of PAD4, serves as an invaluable chemical probe to elucidate the multifaceted roles of this enzyme in inflammatory processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate PAD4's function in inflammation.

This compound: Mechanism of Action

This compound, chemically known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, acts as a mechanism-based inhibitor of PAD4.[1][3] Its mechanism involves the covalent modification of a critical cysteine residue (Cys645) within the active site of PAD4.[3] This irreversible inactivation is calcium-dependent, a key feature of PAD4 activation.[4] The fluoroacetamidine group of this compound mimics the guanidinium group of arginine, allowing it to bind to the enzyme's active site. Following binding, a nucleophilic attack by the Cys645 thiolate leads to the formation of a stable thioether bond, rendering the enzyme inactive.[3]

Quantitative Data: Potency of this compound and Related PAD Inhibitors

The inhibitory potency of this compound and its analogs against PAD enzymes is crucial for designing and interpreting experiments. The following table summarizes key quantitative data for these inhibitors.

CompoundTarget PAD Isozyme(s)IC50 (μM)k_inact / K_I (M⁻¹min⁻¹)Notes
This compound Pan-PAD inhibitor21.6 ± 2.1 (for PAD4)3000 (for PAD4)Irreversible, calcium-dependent inactivation.[4]
Cl-amidinePan-PAD inhibitor~1.9 - 2213,000 (for PAD4)A more potent analog of this compound.[5]
H-amidinePAD4> 1000-A poor, reversible inhibitor.[4]
TDFA (Thr-Asp-F-amidine)PAD4-selective1.5 ± 0.326,000A highly potent and selective PAD4 inactivator.[6]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the role of PAD4 in inflammation using this compound.

In Vitro PAD4 Inhibition Assay

This protocol determines the inhibitory activity of this compound on purified PAD4 enzyme.

Materials:

  • Recombinant human PAD4 enzyme

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

  • Quenching solution

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the recombinant PAD4 enzyme to the desired concentration in pre-warmed Assay Buffer.

  • In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Add the diluted PAD4 enzyme to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate BAEE (final concentration 10 mM) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Measure the product formation using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Citrullination in Cells

This protocol assesses the ability of this compound to inhibit PAD4-mediated histone citrullination in a cellular context.

Materials:

  • Cell line of interest (e.g., neutrophils, HL-60 cells)

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-total histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired density.

  • Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with a known PAD4 activator (e.g., calcium ionophore A23187, PMA) if necessary to induce histone citrullination.

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total histone H3 antibody as a loading control.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol evaluates the effect of this compound on NET formation, a key inflammatory process mediated by PAD4.

Materials:

  • Isolated primary neutrophils or a suitable cell line

  • This compound

  • NET-inducing stimulus (e.g., PMA, ionomycin, LPS)

  • Cell-impermeable DNA dye (e.g., SYTOX Green)

  • Fluorescence microscope or plate reader

Procedure:

  • Isolate neutrophils from fresh blood or culture your cell line on glass coverslips or in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 30-60 minutes.

  • Stimulate the cells with a NET-inducing agent and incubate for the appropriate time (e.g., 2-4 hours).

  • Add the cell-impermeable DNA dye to the wells. This dye will only stain the extracellular DNA of NETs.

  • Visualize and quantify NET formation using a fluorescence microscope by capturing images and analyzing the area of stained DNA. Alternatively, use a fluorescence plate reader to measure the increase in fluorescence intensity.

In Vivo Administration of this compound in a Mouse Model of Inflammation

This protocol provides a general guideline for administering this compound in a mouse model of inflammation (e.g., collagen-induced arthritis, sepsis).

Materials:

  • This compound

  • Sterile vehicle (e.g., PBS, saline with a solubilizing agent like DMSO and Tween 80)

  • Mouse model of inflammation

  • Syringes and needles for administration

Procedure:

  • Establish the mouse model of inflammation according to a validated protocol.

  • Prepare the this compound formulation for in vivo administration. A related compound, Cl-amidine, has been administered at doses ranging from 10 to 100 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][8] A similar dose range can be considered for this compound, but dose-response studies are recommended.

  • Administer this compound or vehicle to the mice at the desired frequency (e.g., daily).

  • Monitor the animals for clinical signs of inflammation (e.g., paw swelling in arthritis, survival in sepsis).

  • At the end of the study, collect tissues and/or blood for downstream analysis, such as histology, cytokine measurement, or Western blotting for citrullinated proteins.

Visualizations

PAD4 Signaling Pathway in Inflammation

PAD4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates Calcium Ca²⁺ Receptor->Calcium influx NEMO NEMO IκBα IκBα NEMO->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus translocates PAD4_inactive PAD4 (Inactive) PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Histone Histone H3 (Arginine) PAD4_active->Histone citrullinates Calcium->PAD4_inactive activates Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression induces Cit_Histone Citrullinated Histone H3 Histone->Cit_Histone Chromatin_Decondensation Chromatin Decondensation Cit_Histone->Chromatin_Decondensation leads to NET_Formation NET Formation Cit_Histone->NET_Formation promotes Chromatin_Decondensation->Gene_Expression facilitates Famidine This compound Famidine->PAD4_active inhibits

Caption: PAD4 signaling pathway in inflammation.

Experimental Workflow: Investigating PAD4 Inhibition by this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_invivo In Vivo Studies Enzyme_Assay PAD4 Inhibition Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., Neutrophils, HL-60) Treatment Treatment with this compound Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., PMA, LPS) Treatment->Stimulation Western_Blot Western Blot (Histone Citrullination) Stimulation->Western_Blot NET_Assay NET Formation Assay Stimulation->NET_Assay Animal_Model Inflammation Animal Model (e.g., Arthritis, Sepsis) Famidine_Admin This compound Administration Animal_Model->Famidine_Admin Clinical_Scoring Clinical Scoring & Monitoring Famidine_Admin->Clinical_Scoring Tissue_Analysis Tissue/Blood Analysis (Histology, Cytokines) Clinical_Scoring->Tissue_Analysis

Caption: Experimental workflow for PAD4 investigation.

Conclusion

This compound is a powerful and specific tool for probing the function of PAD4 in inflammatory settings. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate roles of PAD4-mediated citrullination in health and disease. These studies will be instrumental in validating PAD4 as a therapeutic target and in the development of novel anti-inflammatory drugs.

References

Application Notes and Protocols: F-amidine in Combination Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine is a potent and irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer. PAD4 catalyzes the conversion of arginine residues to citrulline on histone proteins, a post-translational modification that alters chromatin structure and gene expression. In several cancers, PAD4 is overexpressed, contributing to tumorigenesis. This compound, by inhibiting PAD4, represents a promising epigenetic therapeutic approach. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other anticancer drugs, offering a guide for preclinical cancer research.

Combination Therapy Rationale

The combination of this compound with conventional chemotherapy agents is based on the hypothesis that epigenetic modulation by this compound can sensitize cancer cells to the cytotoxic effects of other drugs. By altering the chromatin landscape, this compound may enhance the accessibility of DNA to DNA-damaging agents or modulate the expression of genes involved in cell cycle control and apoptosis, leading to synergistic or additive therapeutic effects.

Data Presentation

Quantitative Data on Drug Combinations

Table 1: Cytotoxicity of Cl-amidine and Rapamycin in Ovarian Cancer Cells (A2780 & SKOV3)

TreatmentConcentration% Cell Death (48h)
Cl-amidine175 µM~70%
Cl-amidine + Rapamycin200 µM Cl-amidine + 4nM Rapamycin~85%[1]

Table 2: Apoptosis in Ovarian Cancer Cells (A2780 & SKOV3) with Cl-amidine and Rapamycin Combination

TreatmentConcentration% Total Apoptosis (Early + Late)
Cl-amidine200 µM75%
Cl-amidine + Rapamycin150 µM Cl-amidine + 4nM Rapamycin90%[1]

Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineDoxorubicin IC50
MCF-70.17 µM[2]
HT-29Not explicitly found
HL-60Not explicitly found

Note: IC50 values can vary between studies depending on the experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is for determining the viability and cytotoxic effects of this compound alone and in combination with other drugs.

Materials:

  • This compound

  • Combination drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., MCF-7, HT-29, HL-60)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.

Synergy Analysis: Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[3][4][5]

Principle: The Combination Index (CI) is calculated based on the dose-effect relationships of individual drugs and their combination.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Determine Dose-Response Curves: Obtain the dose-response curves for this compound and the combination drug individually, and for their combination at a fixed ratio.

  • Calculate Fraction Affected (Fa): For each dose, calculate the fraction of cells affected (e.g., 1 - % viability).

  • Calculate Combination Index (CI): Use software like CompuSyn or perform manual calculations using the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in the combination that result in a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: After drug treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) for p21

This protocol is for quantifying the mRNA expression of the cell cycle inhibitor p21.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for p21 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • qPCR Program: Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in p21 expression, normalized to the housekeeping gene.

Cell Differentiation Assessment: Wright-Giemsa Staining

This protocol is for the morphological assessment of cell differentiation, particularly for leukemia cell lines like HL-60.

Materials:

  • Treated and untreated cells

  • Microscope slides

  • Cytocentrifuge (optional)

  • Wright-Giemsa stain

  • Methanol (fixative)

  • Buffered water

  • Microscope

Procedure:

  • Cell Preparation: Prepare cell smears on microscope slides using a cytocentrifuge or by direct smearing.

  • Fixation: Air dry the slides and then fix them in methanol for 1-2 minutes.

  • Staining: Flood the slides with Wright-Giemsa stain for 2-3 minutes.

  • Buffering: Add an equal volume of buffered water to the stain on the slide and allow it to stand for 4-6 minutes.

  • Rinsing and Drying: Rinse the slides thoroughly with deionized water and allow them to air dry completely.

  • Microscopic Examination: Examine the slides under a microscope to observe changes in cell morphology, such as nuclear condensation, cytoplasmic changes, and the appearance of granules, which are indicative of differentiation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

F_amidine_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes This compound This compound PAD4 PAD4 This compound->PAD4 Inhibits Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Damages Citrulline Citrulline PAD4->Citrulline Catalyzes Histone Histone Arginine Arginine Histone->Arginine Arginine->PAD4 Chromatin Chromatin Citrulline->Chromatin Alters Structure p53 p53 Chromatin->p53 Upregulates Expression DNA->p53 Activates p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Promotes CellCycle CellCycle p21->CellCycle Arrests (G1)

Caption: this compound inhibits PAD4, leading to changes in chromatin structure and upregulation of p53. This, combined with Doxorubicin-induced DNA damage, enhances p53 activation, leading to p21-mediated cell cycle arrest and apoptosis.

Experimental Workflow for Combination Study

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (MCF-7, HT-29, HL-60) Treatment Treat Cells (Single & Combination) Cell_Culture->Treatment Drug_Preparation Prepare this compound & Doxorubicin (Serial Dilutions) Drug_Preparation->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV_Assay qRT_PCR qRT-PCR (p21 Expression) Treatment->qRT_PCR Differentiation_Assay Wright-Giemsa Stain (Differentiation) Treatment->Differentiation_Assay IC50_Calculation IC50 Determination MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells AnnexinV_Assay->Apoptosis_Quantification Gene_Expression_Analysis Relative Gene Expression qRT_PCR->Gene_Expression_Analysis Morphological_Analysis Morphological Assessment Differentiation_Assay->Morphological_Analysis Synergy_Analysis Combination Index (CI) Calculation IC50_Calculation->Synergy_Analysis

Caption: Workflow for evaluating the synergistic effects of this compound and Doxorubicin in cancer cell lines.

References

Application Notes and Protocols for High-Throughput Screening to Identify PAD4 Inhibitors Using F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[1][2] This process is crucial for various physiological functions, including gene expression regulation and protein function.[1] However, aberrant PAD4 activity and the resulting hypercitrullination have been implicated in the pathogenesis of numerous autoimmune diseases and cancers, including rheumatoid arthritis, multiple sclerosis, and the formation of neutrophil extracellular traps (NETs) that can promote tumorigenesis.[1][2][3][4] Consequently, PAD4 has emerged as a significant therapeutic target, and the development of specific inhibitors is an active area of research.

F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, mechanism-based irreversible inhibitor of PAD4.[5][6] It acts by covalently modifying the active site cysteine residue (Cys645), thereby inactivating the enzyme.[3][5] This application note describes a high-throughput screening (HTS) assay for the identification of novel PAD4 inhibitors using a fluorescently labeled this compound analog, Rhodamine-conjugated this compound (RFA), as a probe.[5][7] The assay is based on the competition between test compounds and RFA for binding to the active site of PAD4.

Principle of the Assay

The HTS assay is designed to identify compounds that inhibit PAD4 activity by measuring their ability to compete with a fluorescently labeled, irreversible inhibitor, RFA. In this competitive binding assay, active PAD4 is incubated with test compounds. Subsequently, RFA is added to the reaction. If a test compound is an effective PAD4 inhibitor, it will occupy the active site of the enzyme, preventing the binding of RFA. The inhibitory activity is quantified by measuring the reduction in fluorescence signal from RFA bound to PAD4. A lower fluorescence signal indicates a more potent inhibitor. This method is suitable for HTS due to its simplicity, sensitivity, and plate-based format.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of PAD4 in NETosis and the workflow of the high-throughput screening assay.

PAD4_Signaling_Pathway cluster_stimuli Stimuli cluster_neutrophil Neutrophil Pathogen Pathogen Receptor Receptor Pathogen->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Ca2+ Influx Ca2+ Influx Signaling Cascade->Ca2+ Influx PAD4 (inactive) PAD4 (inactive) Ca2+ Influx->PAD4 (inactive) PAD4 (active) PAD4 (active) PAD4 (inactive)->PAD4 (active) Ca2+ Histone H3 Histone H3 PAD4 (active)->Histone H3 Citrullination Citrullinated Histone H3 Citrullinated Histone H3 Histone H3->Citrullinated Histone H3 Chromatin Decondensation Chromatin Decondensation Citrullinated Histone H3->Chromatin Decondensation NETosis NETosis Chromatin Decondensation->NETosis

Caption: PAD4 activation pathway leading to NETosis.

HTS_Workflow Start Start Dispense PAD4 Enzyme Dispense PAD4 Enzyme Start->Dispense PAD4 Enzyme Add Test Compounds/Controls Add Test Compounds/Controls Dispense PAD4 Enzyme->Add Test Compounds/Controls Incubate Incubate Add Test Compounds/Controls->Incubate Add RFA Probe Add RFA Probe Incubate->Add RFA Probe Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Add RFA Probe->Incubate Data Analysis Data Analysis Measure Fluorescence->Data Analysis Identify Hits Identify Hits Data Analysis->Identify Hits End End Identify Hits->End

Caption: High-throughput screening workflow for PAD4 inhibitors.

Materials and Reagents

  • Enzyme: Human recombinant PAD4

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10 mM CaCl₂, 2 mM DTT

  • Fluorescent Probe: Rhodamine-conjugated this compound (RFA)

  • Positive Control Inhibitor: this compound or Cl-amidine

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Assay Plates: Black, low-volume, 384-well microplates

  • Plate Reader: Fluorescence plate reader with appropriate filters for Rhodamine (Excitation ~540 nm, Emission ~590 nm)

Experimental Protocol

  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitors in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • For control wells, add DMSO (negative control), a known PAD4 inhibitor like this compound (positive control), and a well with no enzyme (background).

  • Enzyme Preparation and Dispensing:

    • Dilute the human recombinant PAD4 enzyme to the desired final concentration (e.g., 50 nM) in pre-warmed assay buffer.

    • Dispense 10 µL of the diluted PAD4 enzyme solution to each well of the assay plate containing the pre-spotted compounds.

    • For background wells, dispense 10 µL of assay buffer without the enzyme.

  • Incubation with Compounds:

    • Seal the plate and centrifuge briefly to ensure the contents are mixed.

    • Incubate the plate for 30 minutes at 37°C to allow the test compounds to bind to the PAD4 enzyme.

  • Fluorescent Probe Addition:

    • Prepare the RFA probe solution by diluting it in assay buffer to the final desired concentration (e.g., 100 nM).

    • Add 10 µL of the RFA solution to all wells of the assay plate.

  • Incubation with Probe:

    • Seal the plate and centrifuge briefly.

    • Incubate the plate for 60 minutes at 37°C, protected from light, to allow the RFA to bind to any available PAD4.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for Rhodamine (e.g., Ex: 540 nm, Em: 590 nm).

Data Analysis

  • Background Subtraction: Subtract the average fluorescence signal of the background wells (no enzyme) from the fluorescence signal of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:

  • Dose-Response Curves and IC₅₀ Determination: For active compounds, plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activities of this compound and its analogs against various PAD isoforms, as well as a comparison of different PAD4 inhibitors.

InhibitorPAD1 IC₅₀ (µM)PAD2 IC₅₀ (µM)PAD3 IC₅₀ (µM)PAD4 IC₅₀ (µM)Selectivity for PAD4
This compound 29.5>5035021.6Pan-inhibitor
Cl-amidine ---5.9Pan-inhibitor
BB-Cl-amidine -----
TDFA ->50--≥15-fold vs PAD1, ≥52-fold vs PAD2
GSK199 ---0.2Selective

Data compiled from multiple sources.[8][9] Dashes indicate data not available from the searched sources.

InhibitorAssay TypeIC₅₀ (µM)Notes
This compound In vitro enzyme assay21.6Irreversible inhibitor[5][8]
Cl-amidine In vitro enzyme assay5.9Irreversible inhibitor[5]
SC97362 Computerized HTS1.88 ± 0.26Reversible inhibitor[7]
Inh-Dap Structure-based virtual screen243.2 ± 2.4Reversible inhibitor[7]
GSK199 Fluorescence polarization0.2Reversible, selective inhibitor
TDFA In vitro enzyme assay-Highly potent inactivator

Data compiled from multiple sources.[7][9] Dashes indicate data not available from the searched sources.

Conclusion

The described high-throughput screening assay using a fluorescently labeled this compound probe provides a robust and sensitive method for identifying novel inhibitors of PAD4. This assay is amenable to automation and can be used to screen large compound libraries efficiently. The identification of potent and selective PAD4 inhibitors is a critical step in the development of new therapeutics for a range of inflammatory and autoimmune diseases, as well as cancer. Further characterization of hit compounds from the primary screen using orthogonal assays, such as those measuring ammonia release, is recommended to confirm their mechanism of action and eliminate false positives.[8]

References

Application Notes and Protocols for Immunohistochemical Detection of F-amidine Targets: Protein Arginine Deiminases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine and its derivatives are potent, irreversible pan-inhibitors of Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[1][2][3] This process, the conversion of arginine residues to citrulline, plays a crucial role in various physiological and pathological processes, including gene regulation, apoptosis, and autoimmune diseases such as rheumatoid arthritis and cancer.[3][4][5] this compound exerts its inhibitory effect by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[2] The primary targets of this compound in mammalian cells are the five isoforms of PADs: PAD1, PAD2, PAD3, PAD4, and PAD6 (although PAD6 is thought to be catalytically inactive).[3][6] Consequently, immunohistochemistry (IHC) serves as a vital tool for visualizing the expression and localization of these PAD isozymes in tissues, providing critical insights into the potential therapeutic effects and mechanisms of action of this compound and other PAD inhibitors.

This document provides detailed application notes and protocols for the immunohistochemical detection of the primary targets of this compound: PAD1, PAD2, PAD3, and PAD4.

This compound Targets: Protein Arginine Deiminase (PAD) Isozymes

The PAD family consists of five isozymes with distinct tissue distributions and substrate specificities. Understanding the expression patterns of these enzymes is crucial for interpreting IHC staining results in the context of this compound research.

  • PAD1: Primarily found in the epidermis and uterus, PAD1 is involved in skin keratinization and epithelial differentiation.[7]

  • PAD2: The most widely expressed isoform, PAD2 is present in various tissues including skeletal muscle, brain, spleen, and hematopoietic cells.[8][9] It is implicated in multiple inflammatory conditions and cancers.[8][9]

  • PAD3: Predominantly expressed in hair follicles and the epidermis, PAD3 is essential for hair structure formation.[10]

  • PAD4: Mainly localized in the nucleus of hematopoietic cells, particularly neutrophils, PAD4 plays a critical role in the formation of neutrophil extracellular traps (NETs) and has been linked to autoimmune diseases and various cancers.[1][11]

Quantitative Data on PAD Isozyme Expression

The following tables summarize the semi-quantitative expression levels of PAD isozymes in different human tissues and cancer types, as determined by immunohistochemistry H-scores from various studies. The H-score is a method of assessing the intensity of staining and the percentage of positive cells.

Table 1: PAD2 Expression in Hepatocellular Carcinoma (HCC)

Tissue TypeNumber of CasesLow PAD2 Expression (%)High PAD2 Expression (%)
HCCNot Specified5050
Data adapted from a study on the prognostic value of PAD2 in HCC.[8]

Table 2: PAD4 Expression in Cervical Cancer Progression

Tissue TypeNumber of CasesMedian H-Score
Normal Cervix (NILM)20~50
CIN 120~100
CIN 220~150
CIN 320~200
Squamous Cell Carcinoma (SCC)20~250
Data adapted from a study on PAD4 expression in cervical intraepithelial neoplasia (CIN) and squamous cell carcinoma (SCC).[12][13]

Experimental Protocols

General Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a general framework for IHC staining of PAD isozymes in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)[14][15]

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum in PBS)[16][17]

  • Primary antibody (see Table 3 for recommended antibodies)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).[15][16]

    • Immerse slides in 100% ethanol (2 x 5 minutes).[15][16]

    • Immerse slides in 95% ethanol (1 x 5 minutes).[15][16]

    • Immerse slides in 80% ethanol (1 x 5 minutes).[15][16]

    • Immerse slides in 70% ethanol (1 x 5 minutes).[15]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0).[14][15]

    • Heat at 95-100°C for 20-40 minutes.[18]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[15]

    • Rinse with PBS (2 x 5 minutes).[14]

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[16]

    • Rinse with PBS (2 x 5 minutes).[14]

  • Blocking:

    • Incubate slides with blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[16][17]

  • Primary Antibody Incubation:

    • Drain blocking buffer and apply the primary antibody diluted in antibody dilution buffer.

    • Incubate overnight at 4°C in a humidified chamber.[17]

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[14]

    • Wash slides with PBS (3 x 5 minutes).

    • Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[14]

    • Wash slides with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Apply DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes).[17]

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.[14]

    • Rinse with running tap water.

    • Dehydrate through graded ethanol series (70%, 80%, 95%, 100%).[15]

    • Clear in xylene and mount with a permanent mounting medium.[15]

Recommended Validated Antibodies for IHC

Table 3: Validated Antibodies for PAD Isozyme Detection

TargetHostClonalityRecommended DilutionSupplier (Cat. No.)Validation Notes
PAD1RabbitPolyclonal1:50 - 1:200Novus Biologicals (NBP2-37761)Validated for IHC-P on human tissues.[7]
PAD2RabbitPolyclonal1:200Proteintech (12110-1-AP)Validated for IHC on human breast cancer tissue.[19]
PAD2RabbitPolyclonal1:100 - 1:500Abcam (ab16478)Cited in multiple publications for IHC.
PAD3RabbitPolyclonalNot SpecifiedNovus Biologicals (NBP1-92240)Validated for ICC/IF, with IHC potential.
PAD4RabbitMonoclonal [EPR20706]1:500 - 1:1000Abcam (ab214810)Knockout validated for IHC in mouse tissues.[1]
PAD4RabbitPolyclonalNot SpecifiedAbcam (ab96758)Validated for IHC-P in human and mouse.

Visualization of Pathways and Workflows

Signaling Pathway of PAD4 in Gene Regulation and NETosis

The following diagram illustrates the central role of PAD4 in citrullinating histones, which can lead to chromatin decondensation and either altered gene expression or the formation of Neutrophil Extracellular Traps (NETs). This compound, as a pan-PAD inhibitor, would block these downstream effects.

PAD4_Signaling cluster_stimulus Cellular Stimuli cluster_inhibition Inhibition Inflammatory_Signals Inflammatory Signals PAD4_inactive PAD4 (inactive) Inflammatory_Signals->PAD4_inactive Ca2+ influx Pathogens Pathogens Pathogens->PAD4_inactive Ca2+ influx F_amidine This compound PAD4_active PAD4 (active) F_amidine->PAD4_active Inhibition PAD4_inactive->PAD4_active Activation Histones Histones (Arginine) PAD4_active->Histones Citrullination Citrullinated_Histones Citrullinated Histones Histones->Citrullinated_Histones Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation Gene_Expression Altered Gene Expression Chromatin_Decondensation->Gene_Expression NETosis NETosis Chromatin_Decondensation->NETosis

Caption: PAD4 activation and its role in gene regulation and NETosis.

Experimental Workflow for IHC Staining

The following diagram outlines the key steps in the immunohistochemistry protocol for detecting PAD isozymes in FFPE tissues.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->Antigen_Retrieval Blocking Blocking (Normal Serum) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-PAD1/2/3/4) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (Biotinylated) Primary_Antibody->Secondary_Antibody Detection Detection (Streptavidin-HRP & DAB) Secondary_Antibody->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting End Microscopic Analysis Dehydration_Mounting->End

Caption: Immunohistochemistry workflow for PAD isozyme detection.

References

Flow Cytometry Applications for F-amidine Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-amidine is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination, plays a significant role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. Inhibition of PAD4 by this compound has been shown to induce cytotoxic effects, cell differentiation, and apoptosis in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for dissecting the cellular responses to this compound treatment, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and DNA damage at the single-cell level.

These application notes provide detailed protocols for key flow cytometry-based assays to characterize the effects of this compound on cultured cells.

Key Applications

Assessment of Apoptosis Induction

This compound and its analogs, such as Cl-amidine, have been demonstrated to induce apoptosis in cancer cells.[2][3] The Annexin V/Propidium Iodide (PI) assay is a cornerstone of apoptosis detection by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.

  • Principle: In early apoptosis, PS is exposed on the cell surface and can be detected by fluorescently labeled Annexin V.[4][5][6] Propidium iodide, a DNA-binding dye, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][6]

Cell Cycle Analysis

PAD inhibitors can influence cell cycle progression, often leading to cell cycle arrest.[7] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11][12][13][14][15]

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[8][9][13] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.[12][15]

Evaluation of DNA Damage

PAD4 has been implicated in DNA damage response. Investigating whether this compound treatment leads to DNA damage is crucial for understanding its mechanism of action. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).[13][16][17]

  • Principle: Upon induction of DSBs, H2AX is rapidly phosphorylated.[17] This can be detected by intracellular staining with a fluorescently labeled anti-γH2AX antibody and quantified by flow cytometry.[13][16]

Data Presentation

The following tables summarize hypothetical quantitative data from the described flow cytometry applications. These values are for illustrative purposes and will vary depending on the cell line, this compound concentration, and exposure time.

Table 1: Apoptosis Induction in this compound Treated Cells (24-hour treatment)

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50)60.7 ± 3.525.1 ± 2.914.2 ± 1.7
This compound (2x IC50)35.4 ± 4.240.3 ± 3.824.3 ± 2.5

Table 2: Cell Cycle Distribution in this compound Treated Cells (24-hour treatment)

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.8 ± 2.528.3 ± 1.915.9 ± 1.3
This compound (IC50)70.1 ± 3.115.2 ± 2.014.7 ± 1.8
This compound (2x IC50)78.5 ± 3.88.9 ± 1.512.6 ± 1.4

Table 3: DNA Damage (γH2AX) in this compound Treated Cells (6-hour treatment)

Treatment GroupMean Fluorescence Intensity (MFI) of γH2AX% γH2AX Positive Cells
Vehicle Control150 ± 253.1 ± 0.9
This compound (IC50)480 ± 5528.5 ± 3.2
Positive Control (Etoposide)950 ± 8085.2 ± 5.6

Experimental Protocols & Visualizations

Signaling Pathway and Workflow Diagrams

F_amidine_Mechanism This compound Signaling Pathway F_amidine This compound PAD4 PAD4 F_amidine->PAD4 Inhibits Citrulline Protein Citrulline PAD4->Citrulline Catalyzes Arginine Protein Arginine Arginine->PAD4 Chromatin Chromatin Structure Alteration Citrulline->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle DNA_Damage DNA Damage Gene_Expression->DNA_Damage

Caption: this compound inhibits PAD4, altering citrullination and gene expression, leading to apoptosis, cell cycle arrest, and DNA damage.

Apoptosis_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Cell_Culture 1. Seed & Treat Cells with this compound Harvest 2. Harvest Cells (including supernatant) Cell_Culture->Harvest Wash_PBS 3. Wash with PBS Harvest->Wash_PBS Resuspend_Buffer 4. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains 5. Add Annexin V-FITC & Propidium Iodide Resuspend_Buffer->Add_Stains Incubate 6. Incubate at RT (15 min, dark) Add_Stains->Incubate Acquire 7. Acquire on Flow Cytometer Incubate->Acquire Analyze 8. Analyze Data (Quadrant Gating) Acquire->Analyze

Caption: Workflow for assessing apoptosis in this compound treated cells using Annexin V and PI staining.

CellCycle_Workflow Cell Cycle Assay Workflow cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry Cell_Culture 1. Seed & Treat Cells with this compound Harvest 2. Harvest Adherent Cells Cell_Culture->Harvest Wash_PBS 3. Wash with PBS Harvest->Wash_PBS Fixation 4. Fix in ice-cold 70% Ethanol Wash_PBS->Fixation Incubate_Fix 5. Incubate at 4°C (≥ 30 min) Fixation->Incubate_Fix Wash_Stain 6. Wash & Resuspend in PBS Incubate_Fix->Wash_Stain RNase 7. Add RNase A Wash_Stain->RNase PI_Stain 8. Add Propidium Iodide RNase->PI_Stain Incubate_Stain 9. Incubate at RT (10 min, dark) PI_Stain->Incubate_Stain Acquire 10. Acquire on Flow Cytometer Incubate_Stain->Acquire Analyze 11. Analyze Data (Histogram Modeling) Acquire->Analyze

Caption: Workflow for cell cycle analysis of this compound treated cells using Propidium Iodide staining.

DNADamage_Workflow DNA Damage (γH2AX) Assay Workflow cluster_prep Cell Preparation & Fixation cluster_stain Immunostaining cluster_analysis Flow Cytometry Cell_Culture 1. Seed & Treat Cells with this compound Harvest 2. Harvest Cells Cell_Culture->Harvest Fix 3. Fix with 2% PFA Harvest->Fix Perm 4. Permeabilize with Methanol Fix->Perm Block 5. Block with BSA Perm->Block Primary_Ab 6. Incubate with anti-γH2AX Ab Block->Primary_Ab Wash_1 7. Wash Primary_Ab->Wash_1 Secondary_Ab 8. Incubate with Fluorochrome-conjugated Secondary Ab Wash_1->Secondary_Ab Wash_2 9. Wash Secondary_Ab->Wash_2 Acquire 10. Acquire on Flow Cytometer Wash_2->Acquire Analyze 11. Analyze Data (Histogram Analysis) Acquire->Analyze

Caption: Workflow for detecting DNA damage in this compound treated cells via γH2AX staining.

Protocol 1: Annexin V/PI Apoptosis Assay

This protocol is adapted from standard Annexin V staining procedures and a study using the related compound Cl-amidine.[3]

Materials:

  • This compound

  • Appropriate cell line (e.g., U-87 MG glioma cells)[3] and culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value) and a vehicle control for the desired time period (e.g., 24 or 48 hours). A positive control for apoptosis (e.g., staurosporine) should also be included.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the previous step.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Data Analysis: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Use quadrant gates to distinguish between:

      • Viable cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

Protocol 2: Propidium Iodide Cell Cycle Analysis

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Harvest adherent cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add 50 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

    • Add 500 µL of Propidium Iodide staining solution.

    • Incubate for 10-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events.

    • Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Intracellular Staining for DNA Damage (γH2AX)

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • PBS

  • Trypsin-EDTA

  • Fixation Buffer (e.g., 2% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound. Include a positive control for DNA damage (e.g., etoposide or ionizing radiation). A shorter incubation time (e.g., 2-6 hours) may be optimal for detecting γH2AX induction.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Resuspend the cells in ice-cold 90% methanol and incubate on ice for at least 30 minutes.

  • Immunostaining:

    • Wash the cells twice with Blocking Buffer.

    • Resuspend the cells in Blocking Buffer containing the anti-γH2AX primary antibody at the manufacturer's recommended dilution.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells twice with Blocking Buffer.

    • Resuspend the cells in Blocking Buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Blocking Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS for analysis.

    • Analyze on a flow cytometer, collecting data for at least 10,000 events.

    • Data Analysis: Generate a histogram of the fluorescence intensity for the γH2AX signal. Compare the mean fluorescence intensity (MFI) and the percentage of positive cells between control and this compound-treated samples. An isotype control should be used to set the gate for positive cells.

References

Troubleshooting & Optimization

Troubleshooting F-amidine solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-amidine. Here you will find information on overcoming common solubility and stability challenges in aqueous solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The solubility of this compound can be influenced by its salt form and the pH of the aqueous solution. The trifluoroacetate salt of this compound has a reported solubility of 10 mg/mL in PBS at pH 7.2[1][2]. For other aqueous buffers, the solubility should be determined empirically.

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify the Salt Form: Ensure you are using a salt form of this compound, such as the trifluoroacetate or hydrochloride salt, which are generally more water-soluble than the free base.

  • pH Adjustment: Amidines are basic compounds and their solubility is pH-dependent[3]. Try adjusting the pH of your buffer. A slightly acidic pH may improve the solubility of this compound by promoting the formation of the more soluble protonated form.

  • Gentle Heating and Sonication: Gentle warming of the solution or brief sonication can help to dissolve the compound. However, be cautious as excessive heat may accelerate degradation.

  • Use of Co-solvents: For stock solutions, consider using a small amount of a water-miscible organic solvent such as DMSO or ethanol before diluting with your aqueous buffer[1][4]. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: What is the stability of this compound in aqueous solutions?

The stability of amidine-containing compounds in aqueous solutions is often pH-dependent[5]. While specific data for this compound is limited, related amidine prodrugs have shown maximum stability at approximately pH 7[6]. Deviations into acidic or basic pH ranges can lead to hydrolytic degradation[3][6][7]. It is recommended to prepare fresh aqueous solutions of this compound and use them on the same day. Storage of aqueous solutions for more than one day is not recommended[4][8].

Q4: How should I prepare a stock solution of this compound?

For preparing a stock solution, dissolve this compound trifluoroacetate salt in an organic solvent such as DMSO or ethanol[1][2]. For example, a stock solution can be made in DMSO at a concentration of 20 mg/mL[1][2]. This stock solution can then be further diluted into your aqueous experimental buffer to the desired final concentration.

Q5: What are the potential degradation pathways for this compound in aqueous solution?

The amidine functional group is susceptible to hydrolysis, which is a common degradation pathway for drugs in aqueous environments[6]. This can be catalyzed by acidic or basic conditions[3]. For this compound, hydrolysis of the amidine group would likely lead to the formation of the corresponding carboxylic acid derivative. The amide bond in the this compound structure could also be susceptible to hydrolysis, particularly at extreme pH values[6].

Troubleshooting Guides

Issue: Precipitation Observed After Diluting Organic Stock Solution into Aqueous Buffer

Possible Causes:

  • The final concentration of this compound in the aqueous buffer exceeds its solubility limit.

  • The pH of the final solution is not optimal for this compound solubility.

  • The organic solvent concentration is too high, causing the compound to precipitate out upon dilution.

Solutions:

  • Decrease Final Concentration: Prepare a more dilute solution of this compound in the aqueous buffer.

  • Optimize pH: Adjust the pH of the aqueous buffer to a range that favors the solubility of this compound. A slightly acidic pH may be beneficial.

  • Minimize Organic Solvent: Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous buffer.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with your experimental setup[9][10][11][12][13].

Issue: Loss of Compound Activity Over Time in an Aqueous Solution

Possible Causes:

  • Chemical degradation of this compound due to hydrolysis.

  • Adsorption of the compound to the surface of the storage container.

Solutions:

  • Prepare Fresh Solutions: Prepare this compound solutions immediately before use. Avoid long-term storage of aqueous solutions.

  • Control pH: Maintain the pH of the solution at a level that minimizes degradation, likely around neutral pH.

  • Low-Binding Containers: Use low-protein-binding microcentrifuge tubes or plates for storage and handling of this compound solutions.

  • Perform a Stability Study: If consistent issues are observed, a short-term stability study in your specific buffer system may be necessary to understand the degradation kinetics.

Data Presentation

Table 1: Solubility of this compound Trifluoroacetate Salt

SolventSolubilityReference
PBS (pH 7.2)10 mg/mL[1][2]
DMSO20 mg/mL[1][2]
DMF20 mg/mL[1]
Ethanol30 mg/mL[1][2]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Aqueous Buffer

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.

  • Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the clear filtrate with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preliminary Stability Study of this compound in an Aqueous Buffer

Objective: To assess the short-term stability of this compound in a specific aqueous buffer at a given temperature.

Methodology:

  • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several aliquots in separate, sealed vials.

  • Store the vials at a constant temperature (e.g., room temperature or 37 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial.

  • Immediately analyze the concentration of this compound in the sample using a validated, stability-indicating HPLC method.

  • Plot the concentration of this compound as a function of time to determine the degradation rate. The appearance of new peaks in the chromatogram should also be monitored as they may represent degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation: Subject this compound to forced degradation conditions to generate potential degradation products. This includes:

    • Acid Hydrolysis: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat.

    • Base Hydrolysis: Dissolve this compound in a dilute base (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Treat a solution of this compound with a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose solid this compound to elevated temperatures.

    • Photolytic Stress: Expose a solution of this compound to UV light.

  • Chromatographic Conditions Development:

    • Use a reverse-phase C18 column.

    • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks.

    • Use a UV detector set at a wavelength where this compound has significant absorbance.

  • Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Mandatory Visualizations

Troubleshooting_Solubility start This compound fails to dissolve check_salt Is it a salt form? start->check_salt use_salt Use a salt form (e.g., TFA salt) check_salt->use_salt No check_ph Is the pH optimal? check_salt->check_ph Yes use_salt->check_ph adjust_ph Adjust pH (slightly acidic) check_ph->adjust_ph No use_sonication Apply gentle heat/sonication check_ph->use_sonication Yes adjust_ph->use_sonication use_cosolvent Use a co-solvent for stock use_sonication->use_cosolvent dissolved This compound dissolved use_cosolvent->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Degradation_Pathway F_amidine This compound hydrolysis_amidine Hydrolysis of Amidine Group (Acid/Base Catalyzed) F_amidine->hydrolysis_amidine hydrolysis_amide Hydrolysis of Amide Bond (Extreme pH) F_amidine->hydrolysis_amide carboxylic_acid_product Carboxylic Acid Derivative hydrolysis_amidine->carboxylic_acid_product amide_cleavage_products Amide Cleavage Products hydrolysis_amide->amide_cleavage_products

Caption: Potential degradation pathways of this compound in aqueous solution.

Stability_Testing_Workflow start Start Stability Study prep_solution Prepare this compound solution in target buffer start->prep_solution aliquot Aliquot into multiple vials prep_solution->aliquot store Store at desired temperature aliquot->store time_points Withdraw samples at T=0, 2, 4, 8, 24h store->time_points analyze Analyze by stability-indicating HPLC method time_points->analyze plot_data Plot concentration vs. time analyze->plot_data end Determine degradation rate plot_data->end

Caption: Experimental workflow for a preliminary this compound stability study.

References

Optimizing F-amidine concentration for effective PAD4 inhibition in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of F-amidine and related compounds in cellular PAD4 inhibition studies. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing these inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PAD4?

A1: this compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a mechanism-based, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] It functions by covalently modifying a critical cysteine residue (Cys645) in the active site of the enzyme.[2] This inactivation is calcium-dependent, as calcium binding induces a conformational change in PAD4 that is necessary for catalysis and inhibitor binding.[2][3]

Q2: Is this compound specific to PAD4?

A2: this compound is considered a pan-PAD inhibitor but exhibits some selectivity. It is a potent inhibitor of PAD1 and PAD4, but significantly less effective against PAD3.[4] Its chloro-analog, Cl-amidine, is a more potent pan-PAD inhibitor, affecting PAD1, PAD3, and PAD4.[4] For highly selective PAD4 inhibition, newer generation compounds like Thr-Asp-F-amidine (TDFA) have been developed, showing over 50-fold selectivity for PAD4 over PAD2 and PAD3.[5]

Q3: What is the difference in potency between this compound and Cl-amidine?

A3: Cl-amidine is a more potent inhibitor of PAD enzymes than this compound.[6] This difference is attributed to chlorine being a better leaving group than fluorine during the covalent modification of the active site cysteine.[6] For PAD4, the IC50 of Cl-amidine is approximately 3-4 times lower than that of this compound.[2][4]

Q4: How does this compound enter the cells?

A4: While specific transport mechanisms are not fully detailed, the bioavailability of this compound has been demonstrated in vivo.[1] Cell permeability can be a limiting factor for some PAD inhibitors. More lipophilic derivatives, such as BB-Cl-amidine, were designed to improve cell entry.[6]

Troubleshooting Guide

Q5: I am not observing significant PAD4 inhibition after this compound treatment. What are the possible reasons?

A5: Several factors could contribute to a lack of efficacy. Consider the following:

  • Inhibitor Concentration: this compound is less potent than other analogs like Cl-amidine.[6] You may need to increase the concentration. Effective concentrations for derivatives can range from nanomolar to high micromolar for this compound itself.[5][7] A dose-response experiment is crucial.

  • Calcium Levels: PAD4 activity and its inhibition by this compound are strictly calcium-dependent.[2] Ensure your experimental conditions promote sufficient intracellular calcium levels. Often, a calcium ionophore (e.g., ionomycin, A23187) is required to activate PAD4 in cells.[8][9]

  • Incubation Time: As an irreversible inhibitor, sufficient incubation time is necessary for this compound to modify the enzyme. Pre-incubating cells with this compound (e.g., 30-60 minutes) before stimulating with a calcium ionophore is a common practice.[3][9]

  • Cell Line Specifics: PAD4 expression levels can vary significantly between cell lines.[10] Confirm that your chosen cell model expresses sufficient levels of active PAD4.

  • Inhibitor Stability: Ensure the inhibitor has been stored correctly and the working solution is freshly prepared to avoid degradation.

Q6: My cells are showing high levels of toxicity after this compound treatment. How can I reduce cytotoxicity?

A6: While this compound is generally less cytotoxic than Cl-amidine, it can induce cell death, particularly in cancerous cell lines.[7]

  • Optimize Concentration: The primary cause of toxicity is often excessive concentration. Perform a dose-response curve and determine the lowest effective concentration that provides significant PAD4 inhibition without compromising cell viability.

  • Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., LDH release, Trypan Blue, or flow cytometry-based assays) to correlate PAD4 inhibition with cell health.[9]

  • Reduce Incubation Time: Limit the exposure time to the minimum required for effective inhibition.

  • Consider Cell Type: this compound and Cl-amidine have been shown to have minimal cytotoxic effects on non-cancerous cell lines (e.g., NIH 3T3, differentiated HL-60 granulocytes) compared to cancerous ones (e.g., HL-60, MCF7).[7]

  • Use a More Selective Inhibitor: Off-target effects from inhibiting other PAD isoforms (like PAD1) could contribute to toxicity. Consider using a more PAD4-selective inhibitor like TDFA if off-target effects are a concern.[5]

Q7: My Western blot for citrullinated histone H3 (Cit-H3) is not working. What should I check?

A7: Detecting citrullinated proteins can be challenging.

  • Antibody Specificity: Ensure you are using an antibody validated for detecting citrullinated histone H3.

  • Cell Stimulation: Histone citrullination by PAD4 is an activation-dependent process.[10] Differentiated cells often require stimulation (e.g., with a calcium ionophore) to induce detectable histone citrullination.

  • Lysis and Sample Preparation: Use appropriate lysis buffers containing protease and PAD inhibitors (EDTA, as PADs are calcium-dependent) to preserve the modification during sample processing.

  • Positive Control: Include a positive control, such as cells stimulated with a calcium ionophore without any PAD inhibitor, to confirm that the detection method is working.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related PAD inhibitors to aid in experimental design.

Table 1: In Vitro Inhibitory Potency (IC50) of PAD Inhibitors

Compound Target PAD Isozyme IC50 (μM) Reference
This compound PAD4 21.6 ± 2.1 [4]
PAD1 29.5 ± 1.3 [4]
PAD3 ~350 [4]
Cl-amidine PAD4 1.6 ± 0.1 [2]
PAD1 0.8 ± 0.3 [4]
PAD3 6.2 ± 1.0 [4]
TDFA PAD4 2.3 ± 0.2 [5]
GSK199 PAD4 (0.2 mM Ca2+) 1.0 [3]

| GSK484 | PAD4 (0.2 mM Ca2+) | 0.25 |[3] |

Table 2: Cellular Efficacy and Cytotoxicity (EC50) of PAD Inhibitors

Compound Cell Line Assay EC50 (μM) Reference
BB-Cl-amidine U2OS Cytotoxicity 8.8 [6][11]
Cl-amidine U2OS Cytotoxicity >200 [6][11]
Cl-amidine HL-60 Cytotoxicity ~50 [7]

| This compound | HL-60 | Cytotoxicity | >100 |[7] |

Experimental Protocols & Visualizations

Protocol 1: General Procedure for PAD4 Inhibition in Suspension Cells (e.g., HL-60)
  • Cell Culture: Culture HL-60 cells to the desired density (e.g., 1-2 x 10^6 cells/mL).

  • Inhibitor Pre-incubation: Aliquot cells into tubes. Add this compound (or other inhibitors) to the desired final concentrations from a concentrated stock solution (typically in DMSO). Include a vehicle control (DMSO only). Incubate for 30-60 minutes at 37°C.

  • PAD4 Activation: Add a calcium ionophore (e.g., 4 µM A23187) to induce PAD4 activity.[9] Continue incubation for the desired time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation. Wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and 5 mM EDTA (to immediately inactivate PADs).

  • Downstream Analysis: Use the cell lysate for downstream applications, such as Western blotting for citrullinated histone H3 or other PAD4 substrates.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture Cells (e.g., HL-60) aliquot Aliquot Cells start->aliquot inhibitor Pre-incubate with This compound (30-60 min) aliquot->inhibitor stimulate Activate PAD4 with Calcium Ionophore inhibitor->stimulate lyse Harvest & Lyse Cells (with EDTA) stimulate->lyse analysis Downstream Analysis (e.g., Western Blot for Cit-H3) lyse->analysis

Caption: Workflow for cellular PAD4 inhibition assay.

Protocol 2: Assessing Cytotoxicity using LDH Release Assay
  • Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1.

  • Controls: Include three essential controls:

    • Untreated Control: Cells with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis solution (provided with the kit) to determine 100% LDH release.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest inhibitor dose.

  • Supernatant Collection: After the incubation period, pellet the cells by centrifugation.

  • LDH Assay: Carefully transfer the supernatant to a fresh 96-well plate. Perform the LDH assay according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[9]

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the controls.

Mechanism of PAD4 Inactivation by this compound

This compound acts as a suicide inhibitor. The active site cysteine (Cys645) of PAD4 attacks the inhibitor, leading to the displacement of the fluorine atom and the formation of a stable, covalent thioether bond, thus irreversibly inactivating the enzyme.[12][13]

mechanism_inhibition cluster_enzyme PAD4 Active Site cluster_inhibitor Inhibitor cluster_process Inactivation Process cluster_result Result PAD4_Active Active PAD4 (Cys645-SH) Nucleophilic_Attack Nucleophilic Attack by Cys645 Thiolate PAD4_Active->Nucleophilic_Attack F_Amidine This compound F_Amidine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Step 1 Fluoride_Displacement Fluoride (F-) Displacement Tetrahedral_Intermediate->Fluoride_Displacement Step 2 PAD4_Inactive Inactive PAD4 (Covalent Adduct) Fluoride_Displacement->PAD4_Inactive Irreversible

Caption: Mechanism of irreversible PAD4 inactivation by this compound.

Troubleshooting Decision Tree

This chart helps diagnose common issues when optimizing this compound concentration.

troubleshooting_tree Start Start: No PAD4 Inhibition Observed Check_PAD4 Is PAD4 active in your system? (Use positive control) Start->Check_PAD4 Check_Ca Did you use a Calcium Ionophore? Check_PAD4->Check_Ca Yes Sol_Activate Action: Activate cells (e.g., with ionomycin) Check_PAD4->Sol_Activate No Check_Conc Did you perform a dose-response curve? Check_Toxicity Is cell viability >80% at effective concentration? Check_Conc->Check_Toxicity Yes Sol_Increase_Conc Action: Increase this compound concentration or incubation time Check_Conc->Sol_Increase_Conc No Check_Ca->Check_Conc Yes Sol_Add_Ca Action: Add ionophore to ensure Ca2+ influx Check_Ca->Sol_Add_Ca No Sol_Lower_Conc Action: Lower concentration to reduce toxicity Check_Toxicity->Sol_Lower_Conc No Success Experiment Optimized Check_Toxicity->Success Yes

References

How to minimize off-target effects of F-amidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-amidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, irreversible, and mechanism-based inactivator of Protein Arginine Deiminase 4 (PAD4).[1][2][3] Its design is based on the structure of PAD4 substrates.[1] this compound works in a calcium-dependent manner by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4. This modification forms a stable thioether adduct, leading to irreversible inactivation of the enzyme.[1][4]

F_amidine_Mechanism cluster_0 PAD4 Active Site PAD4_inactive PAD4 (Inactive) PAD4_active PAD4-Ca²⁺ (Active) Cys645-SH | His471 PAD4_inactive->PAD4_active Conformational Change Intermediate Tetrahedral Intermediate Cys645-S-C(NH₂)-F PAD4_active->Intermediate Nucleophilic Attack by Cys645 thiolate Inactivated Irreversibly Inactivated PAD4 Cys645-S-CH₂-Adduct Intermediate->Inactivated Halide Displacement & Rearrangement Ca Ca²⁺ Ca->PAD4_inactive Binding F_amidine This compound F_amidine->PAD4_active Enters Active Site

Caption: Mechanism of PAD4 inactivation by this compound.

Q2: What are the primary off-target effects of this compound?

The main off-target effects of this compound stem from two sources:

  • Lack of Isozyme Selectivity: this compound is a "pan-PAD" inhibitor, meaning it can inhibit other active PAD isozymes (e.g., PAD1, PAD2, PAD3) in addition to its primary target, PAD4.[5] This can lead to confounding results if the experimental system expresses multiple PAD isozymes.

  • Cytotoxicity: At higher concentrations, this compound and its analogs can induce cytotoxicity in various cell lines.[6][7][8] However, some studies report that this compound shows selective cytotoxicity towards cancerous cell lines with little to no effect on noncancerous ones.[6]

Troubleshooting Guide

Issue 1: Unclear if the observed cellular effect is due to PAD4 inhibition or an off-target effect.

Solution: Implement rigorous controls to validate on-target activity.

  • Use a Negative Control Mutant: In cell-based assays, compare the effect of this compound in cells expressing wild-type PAD4 with cells expressing an inactive Cys645Ser (C645S) mutant. An effect that is absent in the C645S-expressing cells is likely due to on-target PAD4 inhibition.[2]

  • Substrate Protection Assay: In in vitro assays, increasing the concentration of a known PAD4 substrate should decrease the rate of this compound-induced inactivation. This demonstrates that this compound acts at the enzyme's active site.[2]

  • Monitor a Downstream Marker: Measure the levels of a known PAD4-specific substrate, such as citrullinated histone H3 (H3Cit). A dose-dependent decrease in H3Cit upon this compound treatment provides strong evidence of on-target PAD4 inhibition in a cellular context.[6]

Issue 2: High concentrations of this compound are causing cellular toxicity.

Solution: Optimize the inhibitor concentration and consider more selective alternatives.

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits PAD4 activity without causing significant cytotoxicity. The EC50 for cytotoxicity is often much higher than the concentration needed for PAD4 inhibition.

  • Use Second-Generation Inhibitors: Consider using more selective second-generation PAD inhibitors. Analogs such as o-F-amidine or d-F-amidine have been developed to offer improved selectivity among PAD isozymes, which may reduce off-target effects.[9][10]

Troubleshooting_Workflow start Experiment Start: Observe unexpected effect q1 Is the effect observed in C645S mutant cells? start->q1 on_target Likely On-Target Effect (PAD4 Mediated) q1->on_target No off_target_path Potential Off-Target Effect q1->off_target_path Yes q2 Does dose-response show a therapeutic window? off_target_path->q2 optimize Optimize Concentration: Use lowest effective dose q2->optimize Yes alternative Consider Alternative: Use more isozyme-selective inhibitor (e.g., o-F-amidine) q2->alternative No retest Re-run experiment with optimized dose optimize->retest Experimental_Workflow cluster_pre Pre-Experimental cluster_exp Experimental cluster_val Validation design 1. Experimental Design - Define question - Select cell line/system select_inhib 2. Select Inhibitor - this compound vs. analogs design->select_inhib dose_response 3. Dose-Response Assay - Determine IC50 (inhibition) - Determine EC50 (cytotoxicity) select_inhib->dose_response main_exp 4. Main Experiment - Use lowest effective dose - Include controls (vehicle, C645S) dose_response->main_exp target_engage 5. Confirm Target Engagement - Western for H3Cit - CETSA (optional) main_exp->target_engage interpret 6. Data Interpretation - Correlate phenotype with PAD4 inhibition target_engage->interpret

References

Addressing F-amidine degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to this compound degradation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide, is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification implicated in various diseases, including rheumatoid arthritis and cancer.[2] this compound acts as a mechanism-based inhibitor by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4, thus inactivating the enzyme.[3] This inhibition is dependent on the presence of calcium.

Q2: I'm observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. Could this be due to degradation?

Yes, it is possible. While this compound is a stable compound for short-term experiments, its long-term stability in aqueous cell culture media can be a concern. Some studies have suggested that this compound and its derivatives may be subject to time-dependent degradation in cell culture.[4] Cell culture media is a complex aqueous environment, typically buffered around pH 7.2-7.4, and contains various components that can promote the degradation of small molecules over time.[5]

Q3: What are the likely degradation pathways for this compound in cell culture media?

The primary degradation pathway for this compound in aqueous solution is likely hydrolysis. This compound is a benzamidine derivative, and compounds in this class are known to hydrolyze in aqueous solutions, particularly at neutral to basic pH, to form the corresponding benzamide.[6] The rate of hydrolysis can be influenced by the pH and temperature of the media.

Q4: Are the degradation products of this compound biologically active or toxic to cells?

Currently, there is limited information available on the specific biological activity or toxicity of this compound degradation products. However, the primary hydrolysis product, a benzamide derivative, is unlikely to retain the PAD4 inhibitory activity of the parent compound. The potential for off-target effects or cytotoxicity of the degradation products in long-term cultures cannot be ruled out and should be considered when interpreting experimental results.

Q5: How can I minimize this compound degradation in my long-term experiments?

To minimize degradation, consider the following strategies:

  • Prepare fresh stock solutions: Avoid using old stock solutions of this compound. Prepare fresh solutions from powder for each experiment.

  • Aliquot and store properly: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C.

  • Replenish this compound in the media: For very long-term cultures (extending over several days or weeks), consider partially replacing the culture medium with fresh medium containing this compound at regular intervals. The frequency of media changes will depend on the specific experimental setup and the stability of this compound under your conditions.

  • Optimize storage of supplemented media: If you need to prepare a large batch of this compound-containing media, store it at 4°C and protect it from light. Use it within a defined, validated period.[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Diminishing inhibitory effect over time This compound degradation in the culture medium.1. Confirm the initial activity of your this compound stock. 2. Consider replenishing the this compound in your culture at regular intervals. 3. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section).
High variability between replicate wells/flasks in long-term assays Inconsistent degradation of this compound due to slight variations in culture conditions (e.g., pH shifts).1. Ensure consistent cell seeding density and media volume. 2. Monitor and control the pH of your cell culture. 3. Prepare a master mix of this compound-containing media to add to all replicates.
Unexpected cellular phenotypes or toxicity in long-term cultures Accumulation of this compound degradation products.1. Attempt to identify and quantify degradation products using HPLC. 2. Test the toxicity of a hydrolyzed this compound sample on your cells. 3. Consider using a more stable analog of this compound if available.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Your specific cell culture medium (serum-free and serum-containing, if applicable)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator set to your cell culture conditions (e.g., 37°C, 5% CO2)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or sterile water).

  • Preparation of Test Samples:

    • Spike your cell culture medium with this compound to the final working concentration used in your experiments.

    • Prepare separate samples for each time point you wish to test (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Include a control sample of this compound in a stable solvent (e.g., acetonitrile) to account for non-degradative losses.

  • Incubation: Incubate the test samples under your standard cell culture conditions (37°C, 5% CO2) in light-protected tubes.

  • Sample Collection and Preparation for HPLC:

    • At each time point, remove an aliquot of the incubated medium.

    • If the medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed for 10 minutes. Collect the supernatant.

    • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Set up an HPLC method with a C18 column. A common mobile phase for similar compounds is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a wavelength where this compound has a strong absorbance (this may need to be determined empirically, but a starting point could be around 230-250 nm).

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the time 0 sample and the control.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound versus time to determine its stability profile. The appearance of new peaks over time may indicate the formation of degradation products.[8]

Visualizations

F_amidine_Mechanism cluster_PAD4 PAD4 Active Site Cys645 Cys645 His471 His471 This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic attack by Cys645 Thioether_Adduct Covalent Thioether Adduct (Inactive PAD4) Tetrahedral_Intermediate->Thioether_Adduct Rearrangement & Fluoride loss (protonated by His471)

Caption: Mechanism of irreversible inhibition of PAD4 by this compound.

Caption: Troubleshooting workflow for inconsistent this compound results.

Hydrolysis_Pathway This compound This compound C(=NH)NH-R Hydrolyzed_Product Benzamide Derivative C(=O)NH-R This compound->Hydrolyzed_Product + H2O (in cell culture media, pH ~7.4)

Caption: Proposed hydrolytic degradation pathway of this compound.

References

Technical Support Center: PAD4 Activity Assays with F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting PAD4 activity assays utilizing the F-amidine probe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your PAD4 activity assays with this compound.

Q1: Why am I observing low or no inhibition of PAD4 activity with this compound?

A1: There are several potential reasons for low or no observable inhibition. Consider the following factors:

  • Calcium Concentration: this compound is a mechanism-based inactivator that preferentially modifies the active, calcium-bound form of PAD4.[1][2] Ensure that your assay buffer contains an adequate concentration of calcium (typically in the millimolar range) to activate PAD4.[1][3] The enzyme is essentially inactive in the absence of millimolar amounts of calcium.[1]

  • Pre-incubation Time: As an irreversible inhibitor, this compound requires time to covalently modify the active site of PAD4.[4][5] A pre-incubation step of PAD4 with this compound (in the presence of calcium) before adding the substrate is crucial. A typical pre-incubation time is 15-30 minutes at 37°C.[1][4]

  • Enzyme Activity: Verify the activity of your recombinant PAD4 enzyme. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles. It's advisable to aliquot your enzyme stock and use a fresh aliquot for each experiment.

  • This compound Integrity: Ensure the this compound compound has not degraded. Store it as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for your experiments.

Q2: My assay shows a high background signal. What are the possible causes and solutions?

A2: High background can obscure your results and make data interpretation difficult. Here are some common causes and troubleshooting tips:

  • Substrate Autohydrolysis: Some PAD4 substrates may be unstable and hydrolyze spontaneously, leading to a high background signal. Run a control reaction without the enzyme to assess the rate of substrate autohydrolysis.

  • Contaminated Reagents: Ensure all your buffers and reagents are free from contaminants that might interfere with the assay's detection method (e.g., fluorescence or colorimetric).

  • Non-specific Binding of Detection Reagents: If you are using an antibody-based detection method for citrullination, non-specific binding of the antibody can lead to high background. Optimize your antibody concentration and blocking conditions.

  • Fluorescent Probes: When using fluorescently-labeled this compound, such as Rhodamine-conjugated this compound (RFA), unbound probe can contribute to background fluorescence.[6] Ensure your protocol includes a step to separate labeled PAD4 from the unbound probe, such as SDS-PAGE.

Q3: The results of my this compound inhibition assay are not reproducible. What should I check?

A3: Lack of reproducibility can be frustrating. Systematically check the following experimental parameters:

  • Pipetting Accuracy: Small variations in the volumes of enzyme, inhibitor, or substrate can lead to significant differences in results. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Control: PAD4 activity is temperature-dependent.[4] Maintain a consistent temperature (e.g., 37°C) throughout the incubation steps.[4][7]

  • Timing: Be precise and consistent with all incubation times, especially the pre-incubation of PAD4 with this compound and the final reaction time with the substrate.

  • Reagent Preparation: Prepare fresh dilutions of your enzyme, inhibitor, and substrate for each experiment from concentrated stocks to minimize variability.

Q4: Can I use this compound to inhibit other PAD isoforms?

A4: this compound and its analogue, Cl-amidine, have been shown to inhibit other PAD isoforms, making them pan-PAD inhibitors.[7] However, their potency can vary between isoforms. For instance, this compound has reported IC50 values of 29.5 µM for PAD1, 350 µM for PAD3, and 21.6 µM for PAD4.[8] If you require isoform-specific inhibition, consider using inhibitors developed for specific PADs.[7][9]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and related compounds in PAD4 activity assays.

Table 1: IC50 Values of Haloacetamidine-Based PAD Inhibitors

CompoundPAD IsoformIC50 (µM)Reference
This compoundPAD421.6 ± 2.1[1]
Cl-amidinePAD45.9 ± 0.3[1]
Rhodamine-tagged this compound (RFA)PAD423.7 ± 4.1[1]
Rhodamine-tagged Cl-amidine (RCA)PAD47.4 ± 0.8[1]
This compoundPAD129.5[8]
This compoundPAD3350[8]
Cl-amidinePAD10.8[8]
Cl-amidinePAD36.2[8]

Table 2: Kinetic Parameters for this compound and Cl-amidine with PAD4

Compoundk_inact/K_I (M⁻¹min⁻¹)Reference
This compound3000[1]
Cl-amidine13000[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and PAD4.

Protocol 1: In Vitro PAD4 Inhibition Assay (IC50 Determination)

This protocol is adapted from methodologies described in the literature.[1][4]

Materials:

  • Recombinant human PAD4

  • This compound

  • Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • Quenching solution for citrulline quantification

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the diluted this compound to the wells.

  • Add recombinant PAD4 to each well to a final concentration of 0.2 µM.

  • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to inactivate PAD4.

  • Initiate the enzymatic reaction by adding BAEE to a final concentration of 10 mM.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding a suitable quenching solution or by flash-freezing in liquid nitrogen.[4]

  • Quantify the amount of citrulline produced using a standard colorimetric or fluorescence-based method.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Activity-Based Protein Profiling (ABPP) with Rhodamine-tagged this compound (RFA)

This protocol outlines the use of RFA to label active PAD4.[1]

Materials:

  • Recombinant human PAD4

  • Rhodamine-tagged this compound (RFA)

  • Assay Buffer (with and without 10 mM CaCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis system

  • Fluorescence gel scanner

Procedure:

  • Prepare reaction mixtures containing recombinant PAD4 and varying concentrations of RFA in assay buffer both with and without 10 mM CaCl₂.

  • Incubate the mixtures for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PAD4 using a fluorescence gel scanner. The intensity of the fluorescent band corresponds to the amount of active PAD4 labeled by RFA.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PAD4_Signaling_and_Inhibition cluster_activation PAD4 Activation cluster_inhibition This compound Inhibition Ca2+ Ca²⁺ Inactive_PAD4 Inactive PAD4 Ca2+->Inactive_PAD4 Binds Active_PAD4 Active PAD4 (Cys645 exposed) Inactive_PAD4->Active_PAD4 Conformational Change Covalently_Modified_PAD4 Inactive PAD4 (Covalently Modified Cys645) Active_PAD4->Covalently_Modified_PAD4 Covalent Modification of Cys645 F_amidine This compound F_amidine->Active_PAD4 Irreversible Binding

Caption: Mechanism of PAD4 activation by calcium and irreversible inhibition by this compound.

F_amidine_Assay_Workflow Start Start Prepare_Reagents Prepare PAD4, this compound, Substrate, and Buffers Start->Prepare_Reagents Pre_incubation Pre-incubate PAD4 + this compound (with Ca²⁺) at 37°C Prepare_Reagents->Pre_incubation Add_Substrate Initiate Reaction with Substrate (e.g., BAEE) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Quench Reaction Incubate->Stop_Reaction Quantify Quantify Citrulline Production Stop_Reaction->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a PAD4 activity assay with this compound.

References

Technical Support Center: Controlling for F-amidine Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing F-amidine and its analogs in cell-based assays. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this compound-induced cytotoxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, and its more potent analogue Cl-amidine, are irreversible inhibitors of Protein Arginine Deiminase 4 (PAD4).[1][2][3][4] PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins, such as histones, to citrulline.[1][2][4] This post-translational modification plays a role in transcriptional regulation and chromatin remodeling. This compound works by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation.[1][2]

Q2: Why is controlling for this compound cytotoxicity important?

While this compound is a valuable tool for studying PAD4 function, it can exhibit cytotoxic effects, particularly at higher concentrations.[5] Uncontrolled cytotoxicity can confound experimental results, making it difficult to distinguish between specific effects of PAD4 inhibition and non-specific cell death. Therefore, it is crucial to determine the optimal concentration of this compound that effectively inhibits PAD4 without causing significant cell death in your specific cell model.

Q3: What are the typical cytotoxic concentrations of this compound and its analogs?

The cytotoxic concentration of this compound and its analogs, such as Cl-amidine, can vary significantly depending on the cell line and the duration of exposure. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and Cl-amidine in various cell lines. This data should be used as a starting point for determining the optimal concentration for your experiments.

CompoundCell LineCell TypeAssay DurationIC50 (µM)Reference
This compoundMCF-7Breast CancerNot Specified0.5[6]
Cl-amidineU-87 MGGlioblastoma24 hours256.09[1]
Cl-amidineU-87 MGGlioblastoma48 hours150.40[1]
Cl-amidineBJNormal Fibroblast24 hours604.27[1]
Cl-amidineBJNormal Fibroblast48 hours549.20[1]
Cl-amidineHL-60LeukemiaNot Specified0.25[7]
Cl-amidineMCF-7Breast CancerNot Specified0.05[7]
Cl-amidineHT-29Colon CancerNot Specified1[7]
BB-Cl-amidineU2OSOsteosarcomaNot Specified8.8[5][8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death even at low concentrations. - High sensitivity of the cell line to this compound. - Incorrect stock solution concentration. - Contamination of cell culture.- Perform a thorough dose-response curve starting from very low (nanomolar) concentrations. - Verify the concentration of your this compound stock solution. - Routinely check cell cultures for contamination.[9]
Inconsistent results between experiments. - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Degradation of this compound stock solution.- Ensure consistent cell seeding density for all experiments. - Strictly adhere to the determined optimal incubation time. - Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles.[10]
No observable effect on the target pathway, even at high concentrations. - Low PAD4 expression in the cell line. - this compound is not cell-permeable in your specific cell type. - Inactivation of this compound by components in the culture medium.- Confirm PAD4 expression in your cell line by Western blot or qPCR. - Consider using a more cell-permeable analog like BB-Cl-amidine.[8] - Test this compound in serum-free or low-serum medium for a short duration.
Observed phenotype may be due to off-target effects. - High concentrations of this compound can lead to non-specific binding.- Use the lowest effective concentration of this compound. - Include a negative control, such as an inactive analog of this compound that does not bind to PAD4. - Perform washout experiments to distinguish between irreversible on-target effects and reversible off-target effects.[11]
Changes in cell morphology not related to apoptosis. - this compound may induce cellular differentiation in some cancer cell lines.- Assess markers of differentiation in your specific cell model. For example, this compound has been shown to induce differentiation in HL-60 cells.

Experimental Protocols

Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal working concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Assessing this compound-Induced Apoptosis using a Caspase-3 Assay

This protocol provides a method to determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.

Materials:

  • This compound

  • Complete cell culture medium

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations, including a concentration known to cause cytotoxicity and a lower, non-toxic concentration. Include positive and negative controls for apoptosis.

  • Cell Lysis: After the desired incubation period, harvest and lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates in a black 96-well plate.

  • Incubation: Incubate the plate at 37°C, protected from light, for the time recommended in the assay protocol.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the controls to determine the level of caspase-3 activation.

Visualizations

Signaling Pathway of PAD4 Inhibition by this compound

F_amidine_PAD4_Pathway cluster_0 This compound Action cluster_1 Cellular Process F_amidine This compound PAD4 PAD4 F_amidine->PAD4 Inhibits Arginine Histone Arginine PAD4->Arginine Converts Citrulline Histone Citrulline Chromatin Chromatin Compaction Citrulline->Chromatin Leads to Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression Results in

Caption: this compound inhibits PAD4, preventing the conversion of histone arginine to citrulline.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response) Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Caspase_Assay Caspase Assay Incubation->Caspase_Assay Data_Analysis Data Analysis (IC50 & Apoptosis) MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Determine Optimal Concentration & Mechanism Data_Analysis->Conclusion

Caption: Workflow for determining this compound cytotoxicity and apoptosis induction.

Logical Relationship for Troubleshooting High Cytotoxicity

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Verify Stock Concentration High_Cytotoxicity->Check_Concentration Dose_Response Perform Wider Dose-Response High_Cytotoxicity->Dose_Response Check_Culture Check for Contamination High_Cytotoxicity->Check_Culture Concentration_Error Hypothesis: Concentration Error Check_Concentration->Concentration_Error Sensitive_Cells Hypothesis: High Cell Sensitivity Dose_Response->Sensitive_Cells Contamination_Issue Hypothesis: Contamination Check_Culture->Contamination_Issue

References

Improving the bioavailability of F-amidine in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing F-amidine in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to this compound's bioavailability and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vivo target?

This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a potent and bioavailable irreversible inactivator of Protein Arginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[1][4] This post-translational modification is implicated in various physiological and pathological processes, including gene regulation and the progression of autoimmune diseases like rheumatoid arthritis.[3][4]

Q2: Why is the bioavailability of amidine-containing compounds like this compound a concern for oral administration?

The amidine group is a key functional component in many pharmacologically active agents.[5] However, its basic nature often leads to ionization under physiological pH conditions.[6] This positive charge can hinder the compound's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, resulting in poor oral absorption and low bioavailability.[5][7] Consequently, many amidine-based drugs require administration via injection to be effective.[5]

Q3: What are the primary strategies to improve the oral bioavailability of this compound and other amidine-based compounds?

Several strategies can be employed to enhance the oral bioavailability of amidine-containing molecules:

  • Prodrug Approach: This involves chemically modifying the amidine group to create a more lipophilic, uncharged precursor (a prodrug) that can be more readily absorbed.[6][7] Once absorbed, the prodrug is converted back to the active amidine compound by enzymes in the body.[8] A notable example is the use of N,N'-dihydroxyamidines as a prodrug principle.[8]

  • Structural Modification/Analog Synthesis: Creating analogs of the parent compound can lead to improved pharmacokinetic properties. For instance, Cl-amidine, an analog of this compound, is a more potent inactivator of PAD4.[1] The synthesis of d-amino acid-based analogs has also been explored to enhance stability and bioavailability.[9][10]

  • Advanced Formulation Strategies: Encapsulating the drug in delivery systems like lipid nanoparticles (LNPs) or polymeric microspheres can protect it from degradation in the digestive tract and facilitate its absorption.[11][12][13] These systems can also provide controlled, sustained release of the drug over time.[11][13]

Troubleshooting Guide

Q1: I administered this compound orally to my animal models, but I am not observing the expected downstream biological effects. What are the potential causes?

This is a common issue that can stem from several factors related to bioavailability. Here’s a step-by-step guide to troubleshoot the problem.

  • Step 1: Verify Compound Stability and Formulation.

    • Is the compound degrading? Amidines can be susceptible to hydrolysis, especially at certain pH values.[14][15] Ensure your formulation is prepared fresh and that the vehicle is appropriate and does not contribute to degradation. The stability of alkoxycarbonylamidine prodrugs, for example, is pH-dependent.[14]

    • Is the compound dissolving? Poor solubility in the administration vehicle can lead to incomplete absorption. Check the solubility of this compound in your chosen vehicle and consider using solubilizing agents if necessary.

  • Step 2: Evaluate the Likelihood of Poor Absorption.

    • Is oral bioavailability the issue? As discussed, amidines are often poorly absorbed orally.[5] The lack of an effect strongly suggests a bioavailability problem.

    • Consider an alternative route of administration. To confirm that the compound is active in your model system, perform a pilot experiment using intraperitoneal (IP) or intravenous (IV) injection. If you observe the desired effect with these routes, it strongly implicates poor oral absorption as the primary issue.

  • Step 3: Explore Bioavailability Enhancement Strategies.

    • Switch to a more potent analog. Cl-amidine is approximately four times more potent than this compound as a PAD4 inactivator, which may compensate for low absorption.[1]

    • Consider a prodrug approach. If available, using a prodrug version of this compound, such as an N,N'-dihydroxyamidine derivative, could significantly increase oral bioavailability.[8]

    • Investigate advanced formulations. Collaborating with a formulation scientist to encapsulate this compound in a controlled-release delivery system like P(3HB) microspheres could be a viable option for sustained exposure.[11][13]

dot

G cluster_troubleshooting Troubleshooting Logic: No In Vivo Effect After Oral this compound start No biological effect observed after oral this compound administration q1 Is the compound stable and soluble in the formulation? start->q1 a1_no Reformulate: Check pH, use fresh compound, consider solubilizing agents. q1->a1_no No q2 Is poor oral absorption the likely cause? q1->q2 Yes a2_yes Confirm activity with IP or IV administration. Does this route show an effect? q2->a2_yes Yes a2_no Re-evaluate hypothesis: Is this compound the right tool? Is the biological model appropriate? q2->a2_no No a2_yes->a2_no No q3 Implement Bioavailability Enhancement Strategy a2_yes->q3 Yes strategy1 Use a more potent analog (e.g., Cl-amidine) q3->strategy1 strategy2 Employ a prodrug (e.g., N,N'-dihydroxyamidine) q3->strategy2 strategy3 Use an advanced formulation (e.g., microspheres, LNPs) q3->strategy3

Caption: Troubleshooting workflow for lack of this compound in vivo efficacy.

Q2: My in vivo study with an this compound analog shows high inter-individual variability in response. What could be the reason?

High variability is often linked to inconsistent absorption and metabolism.

  • First-Pass Metabolism: Primary amines can be susceptible to first-pass metabolism in the liver, leading to significant variability in the amount of active drug that reaches systemic circulation.[6]

  • pH-Dependent Stability: The stability of your compound in the varying pH environments of the gastrointestinal tract can differ between animals, affecting absorption.[14][16]

  • Formulation Inconsistency: Ensure your formulation is homogenous. If it's a suspension, ensure it is well-mixed before dosing each animal to prevent variability in the administered dose.

Quantitative Data Summary

Improving bioavailability often involves creating analogs with better pharmacokinetic (PK) properties. Below is a comparison of this compound with its more potent analog, Cl-amidine, and d-amino acid-based versions designed for enhanced stability.

Table 1: In Vitro Potency of this compound and Analogs Against PAD Isozymes

Compound Target PAD Isozyme Potency (kinact/KI, M-1min-1) Selectivity Notes
l-F-amidine PAD1 1,220 -
l-Cl-amidine PAD1 37,000 ~3-fold selective for PAD1 over PAD4.
d-Cl-amidine PAD1 13,500 ~10-fold selective for PAD1 over PAD4.[10]
d-o-F-amidine PAD1 12,100 Highly selective for PAD1 (35- to 3900-fold vs other PADs).[10]

Data synthesized from studies on PAD inhibitors.[1][10]

Table 2: Pharmacokinetic Properties of l-Cl-amidine vs. d-Cl-amidine in Mice

Compound Administration Route Dose Serum Concentration at 4h Stability Note
l-Cl-amidine IP 10 mg/kg Completely degraded Susceptible to proteolysis, leading to a short in vivo half-life.[10]
d-Cl-amidine IV 2.5 mg/kg ~10 nM Still detectable after 4 hours.[10]
d-Cl-amidine IP 10 mg/kg ~10 nM Significantly more stable in a mouse model compared to the l-isomer.[10]

This data indicates that the d-amino acid analog (d-Cl-amidine) has a significantly improved pharmacokinetic profile compared to its l-isomer.[10]

Key Experimental Protocols

Protocol: General In Vivo Oral Bioavailability Study

This protocol provides a general framework. Specific parameters such as animal strain, dose, and time points should be optimized for your specific experimental goals.

  • Animal Model:

    • Select an appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats).

    • Acclimate animals for at least one week before the experiment.

    • Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.

  • Compound Formulation and Administration:

    • Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure complete dissolution or a homogenous suspension.

    • Administer a single dose of this compound orally (p.o.) via gavage.

    • For comparison, administer the same dose intravenously (i.v.) to a separate cohort of animals to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

    • Place samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

      • Area Under the Curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t1/2)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * 100.

dot

G cluster_workflow Experimental Workflow: In Vivo Bioavailability Assessment prep 1. Animal Acclimation & Fasting formulate 2. This compound Formulation (Oral & IV Cohorts) prep->formulate dose 3. Compound Administration (Oral Gavage & IV Injection) formulate->dose sample 4. Serial Blood Sampling (Multiple Time Points) dose->sample process 5. Plasma Separation & Storage (-80°C) sample->process analyze 6. LC-MS/MS Analysis (Quantify this compound) process->analyze calculate 7. Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) analyze->calculate

Caption: Workflow for assessing this compound's in vivo bioavailability.

Signaling Pathways and Mechanisms

Prodrug Activation Pathway

A key strategy to improve the oral delivery of amidines is the use of prodrugs that are activated in vivo. The N,N'-dihydroxyamidine prodrug approach is one such method.[8] This strategy increases lipophilicity for better absorption and relies on enzymatic reduction in the body to release the active amidine drug.

dot

G cluster_prodrug Prodrug Activation Pathway: N,N'-dihydroxyamidine prodrug N,N'-dihydroxyamidine Prodrug (Oral Administration) - More Lipophilic - Uncharged absorption Gastrointestinal Absorption prodrug->absorption circulation Enters Systemic Circulation absorption->circulation activation In Vivo Enzymatic Reduction (e.g., mitochondrial systems) circulation->activation drug Active Amidine Drug (e.g., this compound) - Reaches Target Site activation->drug

Caption: Conversion of an N,N'-dihydroxyamidine prodrug to its active form.

References

Technical Support Center: Overcoming F-amidine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to F-amidine in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination, plays a role in the epigenetic regulation of gene expression.[2][3] By inhibiting PAD4, this compound can alter gene expression, leading to cytotoxic effects in various cancer cell lines.[2][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Based on current research, a primary suspected mechanism of resistance to this compound is the upregulation of its target protein, PAD4. Studies have shown that treatment of cancer cells with this compound can lead to a dose- and time-dependent increase in PAD4 mRNA and protein expression.[4] This compensatory upregulation may titrate the inhibitor, reducing its effective concentration at the target site. Other potential, though less directly documented, mechanisms could include:

  • Mutations in the PADI4 gene: Alterations in the genetic sequence of PADI4 could lead to a PAD4 protein with reduced binding affinity for this compound.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), could actively pump this compound out of the cell, lowering its intracellular concentration.

  • Activation of alternative signaling pathways: Cancer cells might activate compensatory survival pathways to bypass the effects of PAD4 inhibition.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a series of experiments can be performed:

  • Assess PAD4 Expression: Use qRT-PCR and Western blotting to compare PAD4 mRNA and protein levels between your resistant and parental (sensitive) cell lines.

  • Sequence the PADI4 Gene: Isolate genomic DNA from both cell lines and sequence the coding region of the PADI4 gene to identify any potential mutations.

  • Evaluate Drug Efflux Pump Activity: Perform a Rhodamine 123 efflux assay to determine if there is increased activity of drug efflux pumps like MDR1 in the resistant cells. Confirm by Western blotting for MDR1 protein expression.

Q4: What strategies can I employ to overcome this compound resistance?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: this compound has been shown to synergize with other anti-cancer agents. Combining this compound with drugs that have different mechanisms of action, such as doxorubicin or TRAIL agonists, may be effective.

  • Inhibition of Drug Efflux: If increased efflux pump activity is confirmed, co-treatment with an ABC transporter inhibitor, such as verapamil or tariquidar, could restore sensitivity to this compound.

  • Targeting Downstream Pathways: If specific survival pathways are found to be activated in resistant cells, targeting key components of these pathways with other inhibitors could be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent or No Cytotoxicity Observed with this compound Treatment
Possible Cause Troubleshooting Step
This compound Degradation This compound solutions should be freshly prepared and protected from light. Store stock solutions at -20°C or below.
Suboptimal Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase before treatment. Cell density can affect drug sensitivity.
Incorrect this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for your specific cell line.
Cell Line Authenticity Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Inherent Resistance The cell line may have intrinsic resistance to this compound. Assess baseline PAD4 expression levels.
Problem 2: Difficulty in Detecting PAD4 by Western Blot
Possible Cause Troubleshooting Step
Low PAD4 Expression Use a sensitive ECL substrate. Increase the amount of protein loaded onto the gel (up to 50 µg). Consider using a positive control cell lysate known to express high levels of PAD4.
Poor Antibody Quality Use a validated antibody specific for PAD4. Test different antibody dilutions.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage). Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose.
Protein Degradation Ensure protease inhibitors are included in the lysis buffer and that samples are kept on ice.
Problem 3: High Background in Rhodamine 123 Efflux Assay
Possible Cause Troubleshooting Step
Suboptimal Dye Concentration Titrate the concentration of Rhodamine 123 to find the optimal balance between signal and background.
Insufficient Washing Ensure cells are thoroughly washed with ice-cold PBS to remove extracellular dye before analysis.
Autofluorescence Include an unstained cell control to assess the level of cellular autofluorescence and set the appropriate gates during flow cytometry analysis.
Cell Clumping Gently triturate the cell suspension before analysis to ensure a single-cell suspension.

Data Presentation

Table 1: Hypothetical EC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineThis compound EC50 (µM)Fold Resistance
Parental Cancer Cell Line5.21
This compound Resistant Subclone 128.75.5
This compound Resistant Subclone 245.18.7
Table 2: Hypothetical Relative PAD4 mRNA Expression in Sensitive and Resistant Cancer Cell Lines
Cell LineRelative PAD4 mRNA Expression (Fold Change vs. Parental)
Parental Cancer Cell Line1.0
This compound Resistant Subclone 14.8
This compound Resistant Subclone 27.2

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[5][6][7]

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for PAD4 and p21
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% (for PAD4) or 12% (for p21) SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAD4 (e.g., 1:1000 dilution) or p21 (e.g., 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for PAD4 and p21
  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PADI4, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH).

    • PADI4 Forward Primer: 5'-GTTTAGGGTCAGACAGTCCTGG-3'[9]

    • PADI4 Reverse Primer: 5'-AGATGTGAGTAGTGGCACATGC-3'[9]

    • GAPDH Forward Primer: 5'-GTCTCCTCTGACTTCAACAGCG-3'[9]

    • GAPDH Reverse Primer: 5'-ACCACCCTGTTGCTGTAGCCAA-3'[9]

  • Thermocycling: Perform the qPCR using a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.[12]

Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL and incubate for 30-60 minutes at 37°C.

  • Efflux: Centrifuge the cells, remove the dye-containing medium, and resuspend them in fresh, pre-warmed medium. To test for inhibition, add a known efflux pump inhibitor (e.g., 50 µM verapamil) to a subset of samples.

  • Incubation for Efflux: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.

  • Analysis: Place the tubes on ice to stop the efflux, and analyze the intracellular fluorescence by flow cytometry. Reduced fluorescence compared to the inhibitor-treated control indicates active efflux.

Visualizations

F_amidine_Action_and_Resistance cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms Famidine This compound PAD4 PAD4 Famidine->PAD4 Inhibits MDR1 MDR1 Efflux Pump Famidine->MDR1 Effluxed Histones Histones PAD4->Histones De-citrullinates p21 p21 PAD4->p21 Represses Transcription Apoptosis Apoptosis p21->Apoptosis Differentiation Differentiation p21->Differentiation PAD4_up PAD4 Upregulation PAD4_up->PAD4 Increases PAD4_mut PAD4 Mutation PAD4_mut->PAD4 Alters Binding

Caption: this compound mechanism of action and potential resistance pathways.

Troubleshooting_Workflow Start Reduced this compound Sensitivity Check_PAD4 Assess PAD4 Expression (qRT-PCR, Western Blot) Start->Check_PAD4 Result_PAD4 PAD4 Upregulated? Check_PAD4->Result_PAD4 Sequence_PAD4 Sequence PADI4 Gene Result_PAD4->Sequence_PAD4 No Combination_Tx Strategy: Combination Therapy Result_PAD4->Combination_Tx Yes Result_Mutation Mutation Found? Sequence_PAD4->Result_Mutation Check_Efflux Assess Drug Efflux (Rhodamine 123 Assay) Result_Mutation->Check_Efflux No Alternative_Target Strategy: Investigate Alternative Signaling Pathways Result_Mutation->Alternative_Target Yes Result_Efflux Increased Efflux? Check_Efflux->Result_Efflux Efflux_Inhibitor Strategy: Co-treat with Efflux Inhibitor Result_Efflux->Efflux_Inhibitor Yes Result_Efflux->Alternative_Target No

Caption: Troubleshooting workflow for this compound resistance.

Experimental_Workflow Start Start: Sensitive vs. Resistant Cells Viability Cell Viability Assay (MTS) Start->Viability Apoptosis Apoptosis Assay (Annexin V) Start->Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR) Start->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Start->Protein_Expression Efflux_Assay Drug Efflux Assay (Rhodamine 123) Start->Efflux_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Efflux_Assay->Data_Analysis

Caption: Overview of experimental workflow.

References

How to interpret unexpected results in F-amidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with F-amidine. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound shows little to no inhibition of PAD4 activity. What are the possible reasons?

A1: Several factors could contribute to a lack of observed inhibition. Consider the following possibilities:

  • Calcium Concentration: this compound's inactivation of Protein Arginine Deiminase 4 (PAD4) is calcium-dependent.[1] The binding of calcium to PAD4 induces a conformational change that is necessary for the enzyme's catalytic activity and for this compound to effectively modify the active site.[1][2] Ensure your assay buffer is supplemented with an adequate concentration of CaCl₂, typically in the low millimolar range (e.g., 5-10 mM).[3]

  • Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation of the compound can lead to reduced potency. It is also worth noting that analogues with different side chain lengths or lacking the haloacetamidine warhead, such as H-amidine, are significantly less potent or act as reversible inhibitors.[1]

  • Assay Conditions: High concentrations of the substrate in your assay can compete with this compound for binding to the active site, potentially masking the inhibitory effect.[4] Consider optimizing the substrate concentration relative to the this compound concentration.

Q2: The inhibition of PAD4 by this compound in my experiment appears to be reversible, not irreversible. Why might this be?

A2: this compound is designed as an irreversible inactivator of PAD4 through covalent modification of the active site cysteine (Cys645).[1][5] If you observe what appears to be reversible inhibition, consider these points:

  • Incorrect Compound: You may be inadvertently using a related compound that is a reversible inhibitor. For instance, H-amidine, which lacks the fluorine atom, is a reversible competitive inhibitor of PAD4.[1]

  • Insufficient Incubation Time: Irreversible inhibition is time-dependent.[4] Ensure that you are pre-incubating this compound with PAD4 for a sufficient duration to allow for the covalent modification to occur before measuring residual enzyme activity.

  • Experimental Design: Rapid dilution experiments are a standard method to confirm irreversible inhibition. If activity is recovered after diluting the enzyme-inhibitor complex, it suggests reversible binding.[4] If your experimental setup does not account for the time-dependent nature of the inactivation, the results could be misinterpreted.

Q3: I'm observing significant cytotoxicity in my cell-based assays with this compound, even in cell lines where I don't expect PAD4 to be a critical survival factor. What could be happening?

A3: While this compound and its analogues like Cl-amidine have shown cytotoxic effects in some cancer cell lines, unexpected or widespread cytotoxicity could indicate off-target effects or other issues.[6][7]

  • Off-Target Effects: Although designed to be specific for PAD enzymes, high concentrations of this compound may lead to off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls. Some second-generation PAD inhibitors, like BB-Cl-amidine, have been shown to be cytotoxic to a range of immune cells at concentrations of 1 µM and above.[8]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is possible that your specific cell line is more susceptible to the effects of this compound. Consider performing a dose-response curve to determine the EC50 for cytotoxicity in your cell line.

  • Compound Purity: Impurities in the this compound preparation could be contributing to the observed cytotoxicity.

Q4: I see that Cl-amidine is often used in the literature. What are the key differences between this compound and Cl-amidine?

A4: this compound and Cl-amidine are both haloacetamidine-based irreversible inhibitors of PAD enzymes.[9][10] The primary difference is the halogen on the "warhead" of the molecule (Fluorine vs. Chlorine).

  • Potency: Cl-amidine is generally considered to be a more potent inhibitor of PAD4 than this compound.[1][11][12] This is likely because chlorine is a better leaving group than fluorine, facilitating the covalent modification of the active site.[11]

  • In Vivo Studies: Cl-amidine has been more extensively used in in vivo animal models for diseases like rheumatoid arthritis and ulcerative colitis.[6][10]

  • Selectivity: Both this compound and Cl-amidine are considered pan-PAD inhibitors, meaning they inhibit multiple PAD isozymes with similar potencies.[10] More recent research has focused on developing isozyme-selective inhibitors.[10][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds based on published literature.

Table 1: Inhibitory Potency of this compound and Analogues against PAD4

CompoundIC₅₀ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Kᵢ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹)Notes
This compound ~61.0 ± 0.1330 ± 903000Irreversible inactivator.[4]
Cl-amidine ~22.4 ± 0.2180 ± 3313000More potent than this compound.[1]
H-amidine >1000-3200 ± 900-Reversible competitive inhibitor.[1]

Table 2: Cytotoxicity of PAD Inhibitors in Different Cell Lines

CompoundCell LineEC₅₀ (µM)Notes
Cl-amidine U2OS>200Human osteosarcoma cell line.[14]
BB-Cl-amidine U2OS8.8Second-generation, more cytotoxic.[11][14]
Cl-amidine Various Immune CellsCytotoxic at >1µMIncludes T cells, B cells, monocytes, and NK cells.[8]

Experimental Protocols

Protocol 1: In Vitro PAD4 Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of PAD4 by this compound.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 0.5 mM DTT.

    • Enzyme Solution: Recombinant human PAD4 diluted in assay buffer to the desired concentration.

    • Substrate Solution: N-α-benzoyl-L-arginine ethyl ester (BAEE) or a similar PAD4 substrate dissolved in assay buffer.

    • Inhibitor Solution: this compound stock solution (e.g., in DMSO) diluted to various concentrations in assay buffer.

  • Inhibition Reaction:

    • In a 96-well plate, add a defined amount of PAD4 enzyme to each well.

    • Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at 37°C to allow for irreversible binding.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress. For example, if using a colorimetric assay that detects ammonia, incubate for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Cellular Histone Citrullination Assay

This protocol describes a method to assess the effect of this compound on histone citrullination in a cellular context.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., MCF-7 or HL-60) to the desired confluency.

    • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 48 hours).

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for citrullinated histone H3.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, re-probe the membrane with an antibody against total histone H3.

  • Data Analysis:

    • Quantify the band intensities for citrullinated H3 and total H3.

    • Normalize the citrullinated H3 signal to the total H3 signal to determine the relative level of histone citrullination.

    • Compare the levels of citrullination in this compound-treated cells to the vehicle-treated control.

Visualizations

F_amidine_Mechanism cluster_PAD4 PAD4 Active Site Cys645 Cys645-S⁻ Intermediate Tetrahedral Intermediate Cys645->Intermediate His471 His471 His471->Intermediate Proton donation F_amidine This compound F_amidine->Cys645 Nucleophilic attack Thioether Covalent Thioether Adduct (Inactive PAD4) Intermediate->Thioether Fluoride displacement Experimental_Workflow start Start: Hypothesis (this compound inhibits PAD4) in_vitro In Vitro Assay (PAD4 Inhibition) start->in_vitro ic50 Determine IC₅₀ in_vitro->ic50 cellular_assay Cell-Based Assay (e.g., Histone Citrullination) ic50->cellular_assay Proceed if potent western_blot Western Blot Analysis cellular_assay->western_blot cytotoxicity Cytotoxicity Assay cellular_assay->cytotoxicity end Conclusion western_blot->end dose_response Dose-Response Curve cytotoxicity->dose_response dose_response->end PAD4_Signaling_Pathway PAD4 PAD4 Citrullination Histone Citrullination PAD4->Citrullination Histone Histone H3 (Arginine) Histone->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin Gene Gene Expression Altered Chromatin->Gene

References

Technical Support Center: F-amidine & Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using F-amidine and its analogs. The information is tailored for scientists and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, mechanism-based, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys645) in the active site of PAD4.[1][3] This inactivation is calcium-dependent, meaning the enzyme must be in its calcium-bound, active conformation for the inhibitor to bind and react.[3][4]

Q2: My this compound inhibition appears weak or non-existent. What are the common causes?

Several factors could contribute to a lack of this compound activity. Consider the following troubleshooting steps:

  • Calcium Concentration: this compound's inactivation of PAD4 is calcium-dependent.[3][4] Ensure that your assay buffer contains an adequate concentration of calcium (typically in the millimolar range) to activate the enzyme.

  • Reagent Stability: While generally stable, improper storage of this compound can lead to degradation. Store the compound as recommended by the manufacturer, typically at room temperature in the continental US, though this may vary elsewhere.[5]

  • Enzyme Activity: Confirm that your PAD4 enzyme is active using a known substrate, such as N-α-benzoyl-L-arginine amide (BAA).[3]

  • Incorrect pH: The inactivation rate of PADs by haloacetamidine inhibitors can be pH-dependent.[6] Ensure your experimental pH is optimal for PAD4 activity.

Q3: I am observing off-target effects in my cell-based assays. Is this compound selective?

This compound and its close analog, Cl-amidine, are considered pan-PAD inhibitors, meaning they can inhibit multiple PAD isozymes with similar potency.[7] This lack of selectivity can lead to off-target effects if other PAD isozymes are expressed in your experimental system. If isozyme-specific inhibition is critical, consider using more selective inhibitors that have been developed.

Q4: Are there more selective alternatives to this compound?

Yes, several this compound and Cl-amidine derivatives have been developed to offer greater selectivity for specific PAD isozymes:

  • PAD1-selective: d-o-F-amidine has been shown to be highly selective for PAD1.[8]

  • PAD2-selective: Benzimidazole-based derivatives of this compound have been synthesized to be potent and selective inhibitors of PAD2.[9][10]

  • PAD4-selective: Thr-Asp-F-amidine (TDFA) is a highly potent and selective PAD4 inactivator.[7]

Q5: I'm seeing low potency of this compound in my cellular assays compared to in vitro experiments. What could be the reason?

Poor cell permeability can be a significant issue for some this compound derivatives, leading to reduced efficacy in cellular models.[8][9] For example, d-o-F-amidine, despite its high in vitro selectivity for PAD1, shows poor efficacy in cellulo, likely due to low cellular uptake.[8] If you suspect poor cell permeability, consider using derivatives designed for improved cellular activity, such as BB-F-amidine or other more hydrophobic analogs.[11][12]

Troubleshooting Guide

Problem: Inconsistent results in PAD4 inhibition assays.

Potential Cause Recommended Solution
Sub-optimal Calcium Concentration Titrate calcium concentration in your assay buffer to ensure maximal PAD4 activation. A typical starting point is 10 mM CaCl₂.[13]
Presence of Reducing Agents High concentrations of reducing agents like Dithiothreitol (DTT) may interfere with the assay. If DTT is necessary, optimize its concentration. A concentration of 0.5 mM DTT has been found to be optimal in some cases.[13]
Solubility Issues Some this compound analogs can have limited solubility.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitation.
Incorrect Incubation Time This compound is a time-dependent inactivator.[4] Ensure you are pre-incubating the inhibitor with the enzyme for a sufficient amount of time to allow for covalent modification before adding the substrate.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and related compounds against different PAD isozymes. This data can help in selecting the appropriate inhibitor for your specific research needs.

InhibitorTarget PAD IsozymeIC₅₀ (µM)k_inact/K_I (M⁻¹min⁻¹)Reference
This compound PAD421.6 (in presence of Ca²⁺)3000[4]
Cl-amidine Pan-PAD--[7]
d-o-F-amidine PAD1-12100[8]
TDFA PAD41.5 - 2.324000 (for TDCA)[7]
BB-F-amidine PAD2-~1200[9]
Compound 16a (this compound derivative) PAD2-61600[9]
Compound 41a (this compound derivative) PAD2-365400[9]

Note: IC₅₀ and k_inact/K_I values can vary depending on the specific experimental conditions.

Experimental Protocols & Methodologies

General Protocol for In Vitro PAD4 Inhibition Assay:

  • Reagent Preparation:

    • Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, and 0.5 mM DTT.[13]

    • Dissolve this compound or its analog in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Prepare a solution of recombinant human PAD4 enzyme in the assay buffer.

    • Prepare a solution of a suitable PAD4 substrate, such as N-α-benzoyl-L-arginine amide (BAA) or purified histone H3.[3][13]

  • Inhibition Reaction:

    • In a microplate, pre-incubate the PAD4 enzyme with varying concentrations of the this compound inhibitor for 15-30 minutes at 37°C.[3][13] Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the PAD substrate to each well.

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.[13]

  • Detection and Analysis:

    • Quench the reaction.

    • Detect the product formation. For citrullinated histone H3, this can be done via Western blot using an anti-citrullinated histone H3 antibody.[13] For other substrates, colorimetric or fluorometric methods may be used.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

PAD4_Inhibition_Pathway cluster_0 PAD4 Active Site cluster_1 This compound cluster_2 Reaction Intermediates cluster_3 Inactivated Enzyme Cys645 Cys645-S⁻ (Thiolate) Tetrahedral_Intermediate Tetrahedral Intermediate Cys645->Tetrahedral_Intermediate Nucleophilic attack His471 His471-H⁺ (Protonated) His471->Tetrahedral_Intermediate Proton donation Famidine This compound Famidine->Tetrahedral_Intermediate Sulfonium_Ring Three-membered Sulfonium Ring Tetrahedral_Intermediate->Sulfonium_Ring Fluoride leaves Thioether_Adduct Stable Thioether Adduct (Inactive PAD4) Sulfonium_Ring->Thioether_Adduct Rearrangement

Caption: Mechanism of PAD4 inactivation by this compound.

Troubleshooting_Workflow Start Start: Low/No this compound Activity Check_Ca Is Calcium Present in Assay Buffer? Start->Check_Ca Add_Ca Add Optimal [Ca²⁺] (e.g., 10 mM) Check_Ca->Add_Ca No Check_Enzyme Is PAD4 Enzyme Active? Check_Ca->Check_Enzyme Yes Add_Ca->Check_Enzyme Validate_Enzyme Validate Enzyme Activity with Known Substrate Check_Enzyme->Validate_Enzyme No Check_Inhibitor Is this compound Stock OK? Check_Enzyme->Check_Inhibitor Yes Validate_Enzyme->Check_Inhibitor New_Inhibitor Prepare Fresh Inhibitor Stock Check_Inhibitor->New_Inhibitor No Check_pH Is Assay pH Optimal? Check_Inhibitor->Check_pH Yes New_Inhibitor->Check_pH Adjust_pH Adjust pH of Assay Buffer Check_pH->Adjust_pH No Success Problem Resolved Check_pH->Success Yes Adjust_pH->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Strategies for enhancing the specificity of F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-amidine, a potent inhibitor of the serine/threonine kinase, Kinase X. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues related to the specificity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent ATP-competitive inhibitor of Kinase X. However, due to the highly conserved nature of the ATP-binding pocket among kinases, this compound exhibits cross-reactivity with other kinases, most notably Kinase Y and Kinase Z.[1][2] This off-target activity can lead to confounding results in cellular assays.

Q2: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?

A2: Validating that a phenotype is due to on-target inhibition is crucial.[3] A highly recommended approach is to use a structurally unrelated inhibitor of Kinase X to see if it recapitulates the same phenotype.[4][5] Additionally, genetic approaches, such as using CRISPR/Cas9 to create a cell line with a drug-resistant mutant of Kinase X, can definitively link the phenotype to the target.[6]

Q3: What is a "negative control" for this compound and how should I use it?

A3: A negative control is a chemical analog of this compound that is designed to be inactive against the intended target (Kinase X) but is predicted to retain activity against potential off-targets. Observing the desired phenotype with this compound but not with the negative control provides evidence for on-target activity. However, it is important to note that chemical modifications to create a negative control can sometimes also abrogate off-target binding, which can be misleading.[4][7] Therefore, negative controls should be used in conjunction with other validation methods.

Q4: At what concentration should I use this compound in my cell-based assays?

A4: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and endpoint. Ideally, you should use the lowest concentration that gives a robust on-target effect to minimize off-target activity. High concentrations of inhibitors are more likely to lead to off-target effects.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. 1. Variability in cell passage number or density.2. Degradation of this compound stock solution.3. Inconsistent incubation times.1. Use cells within a consistent passage number range and ensure consistent plating density.2. Prepare fresh stock solutions of this compound regularly and store them properly.3. Standardize all incubation times.
Observed phenotype does not match genetic knockdown of Kinase X. 1. The phenotype is caused by an off-target effect of this compound.2. this compound may be inhibiting the scaffolding function of Kinase X, which is not affected by knockdown.3. Incomplete knockdown of Kinase X.1. Perform a kinase selectivity profile to identify off-targets.[8] Use a structurally different Kinase X inhibitor to confirm the phenotype.[5]2. Use a drug-resistant mutant of Kinase X to validate the on-target effect.[6]3. Confirm knockdown efficiency by Western blot or qPCR.
High cellular toxicity observed at effective concentrations. 1. The on-target inhibition of Kinase X is inherently toxic to the cells.2. Toxicity is due to off-target effects.1. This may be the expected outcome depending on the biological role of Kinase X.2. Attempt to reduce off-target effects by lowering the concentration of this compound. Consider medicinal chemistry efforts to improve selectivity.[9][10]

Strategies for Enhancing the Specificity of this compound

Improving the selectivity of a small molecule inhibitor is a common challenge in drug discovery.[10] Several rational approaches can be employed to enhance the specificity of this compound.[9][10]

Medicinal Chemistry Approaches
  • Structure-Based Design : By analyzing the crystal structure of this compound bound to Kinase X and comparing it to the structures of Kinase Y and Kinase Z, modifications can be made to this compound to exploit subtle differences in the binding pockets.[11][12] For example, adding a bulky substituent that creates a steric clash with a residue in the off-target kinases but not in Kinase X can improve selectivity.[13]

  • Conjugation to a Second Ligand : Tethering this compound to a peptide or another small molecule that binds to a nearby site on Kinase X can create a bivalent inhibitor with significantly enhanced affinity and specificity.[13][14]

Experimental Approaches
  • Lowering Concentration : The simplest method to reduce off-target effects is to use the lowest possible concentration of this compound that still effectively inhibits Kinase X.

  • Combination Therapy : In some cases, using this compound in combination with an inhibitor of a downstream effector of an off-target pathway can help to dissect the specific effects of Kinase X inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for determining the selectivity of this compound against a panel of kinases. Commercial services are available that offer broad kinase screening panels.[15][16]

  • Prepare this compound dilutions : Create a series of dilutions of this compound in the appropriate assay buffer.

  • Kinase Reactions : Set up kinase reactions for each kinase in the panel. Each reaction should contain the kinase, its specific substrate, and ATP (often at the Km concentration for each kinase).[1]

  • Add this compound : Add this compound at a single high concentration (e.g., 10 µM) to an initial screen to identify potential off-targets.[16]

  • Incubation : Incubate the reactions at the optimal temperature and time for each kinase.

  • Detection : Measure kinase activity using a suitable method, such as a phosphospecific antibody-based assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[15]

  • Data Analysis : Calculate the percent inhibition for each kinase. For any kinases showing significant inhibition (e.g., >50%), perform a follow-up experiment with a full dose-response curve to determine the IC50 value.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19][20][21]

  • Cell Treatment : Treat cultured cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time.

  • Heating : Heat the cell suspensions in a PCR cycler to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis : Collect the supernatant containing the soluble proteins and analyze the amount of soluble Kinase X at each temperature by Western blotting.

  • Data Analysis : Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 3: Competitive Binding Assay

This assay can determine if a modified, more specific version of this compound (let's call it this compound-v2) binds to the same site on Kinase X as the original this compound.[22][23][24]

  • Prepare Reagents : You will need purified Kinase X, a labeled version of this compound (e.g., fluorescently tagged), and the unlabeled competitor (this compound-v2).

  • Incubation : In a multi-well plate, incubate a fixed concentration of Kinase X and labeled this compound with a serial dilution of unlabeled this compound-v2.

  • Equilibration : Allow the binding reaction to reach equilibrium.

  • Detection : Measure the amount of bound labeled this compound using a suitable technique (e.g., fluorescence polarization).

  • Data Analysis : Plot the signal against the concentration of the unlabeled competitor. A decrease in signal with increasing competitor concentration indicates that this compound-v2 is competing for the same binding site. The data can be used to calculate the inhibitory constant (Ki) of this compound-v2.[24]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
Kinase X (Target) 15
Kinase Y (Off-target)250
Kinase Z (Off-target)800
Kinase A>10,000
Kinase B>10,000

Table 2: Comparison of this compound and a More Selective Analog (this compound-v2)

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
This compound1525080016.7x53.3x
This compound-v2202,500>10,000125x>500x

Visualizations

G cluster_upstream Upstream Signaling cluster_pathway Kinase X Signaling Pathway cluster_offtarget Off-Target Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phenotype Cell Proliferation Substrate->Phenotype KinaseY Kinase Y OffTargetPhenotype Unwanted Phenotype (e.g., Apoptosis) KinaseY->OffTargetPhenotype KinaseZ Kinase Z KinaseZ->OffTargetPhenotype Famidine This compound Famidine->KinaseX Inhibits Famidine->KinaseY Inhibits (Off-target) Famidine->KinaseZ Inhibits (Off-target)

Caption: Signaling pathway showing on-target and off-target effects of this compound.

G cluster_validation Validation Methods start Start: Unselective Inhibitor (this compound) step1 Step 1: Validate On-Target Effects start->step1 step2 Step 2: Medicinal Chemistry (Structure-Based Design) step1->step2 cetsa CETSA step1->cetsa orthogonal Orthogonal Inhibitor step1->orthogonal mutant Resistant Mutant step1->mutant step3 Step 3: Synthesize Analogs (e.g., this compound-v2) step2->step3 step4 Step 4: Screen for Specificity (Kinase Profiling) step3->step4 step5 Step 5: Validate in Cellular Assays (CETSA, Phenotypic Assays) step4->step5 end End: Selective Chemical Probe step5->end

Caption: Workflow for developing a more selective this compound analog.

References

Validation & Comparative

A Head-to-Head Comparison of F-amidine and Cl-amidine as PAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Protein Arginine Deiminase (PAD) inhibitors is critical for advancing research in fields ranging from oncology to autoimmune diseases. This guide provides a comprehensive comparison of two prominent haloacetamidine-based PAD inhibitors: F-amidine and Cl-amidine, focusing on their potency, mechanism of action, and the experimental protocols used for their evaluation.

This compound and Cl-amidine are irreversible inhibitors that covalently modify a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[1] This mechanism makes them valuable tools for studying the physiological and pathological roles of protein citrullination, a post-translational modification catalyzed by PADs.

Potency Comparison: A Quantitative Look

The inhibitory potency of this compound and Cl-amidine has been evaluated against several PAD isoforms. The data, summarized in the tables below, consistently demonstrates that Cl-amidine is a more potent pan-PAD inhibitor compared to this compound.

Table 1: IC50 Values of this compound and Cl-amidine Against PAD Isoforms

InhibitorPAD1PAD3PAD4
This compound >1000 µM140 ± 20 µM2.0 ± 0.2 µM
Cl-amidine 0.8 µM[2]6.2 µM[2]5.9 µM[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a higher potency.

Table 2: kinact/KI Values for this compound and Cl-amidine

InhibitorPAD1 (M-1min-1)PAD2 (M-1min-1)PAD3 (M-1min-1)PAD4 (M-1min-1)
This compound 1,2201,1002501,100
Cl-amidine 11,0003,70060013,000[3]

kinact/KI is a measure of the inactivation efficiency of an irreversible inhibitor. A higher value indicates a more efficient inhibitor.

The data clearly indicates that Cl-amidine exhibits significantly lower IC50 values and higher kinact/KI values across multiple PAD isoforms, establishing it as the more potent of the two inhibitors. This difference in potency is likely attributable to the better leaving group ability of chlorine compared to fluorine in the haloacetamidine warhead.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and Cl-amidine.

In Vitro PAD Activity Assay for IC50 Determination

This assay quantifies the enzymatic activity of PADs and is used to determine the concentration of an inhibitor required to reduce this activity by half (IC50).

Materials:

  • Recombinant human PAD isoforms (PAD1, PAD2, PAD3, PAD4)

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

  • Inhibitors: this compound and Cl-amidine dissolved in DMSO

  • Colorimetric detection reagent for ammonia or citrulline

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired PAD isoform at a final concentration of 50-200 nM.

  • Add varying concentrations of the inhibitor (this compound or Cl-amidine) or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate BAEE to a final concentration of 2-10 mM.

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1.5 M perchloric acid).

  • Quantify the amount of product formed (citrulline or ammonia) using a suitable colorimetric assay.

  • Plot the percentage of PAD activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Histone H3 Citrullination Assay

This cell-based or in vitro assay assesses the ability of PAD inhibitors to block the citrullination of a key nuclear substrate, histone H3.

Materials:

  • Cell line expressing PADs (e.g., HL-60) or recombinant PAD enzyme and purified histone H3

  • Cell culture medium and reagents

  • Calcium ionophore (e.g., A23187) for cell stimulation

  • Lysis buffer

  • Primary antibody against citrullinated histone H3 (e.g., anti-CitH3)

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure (In Vitro):

  • Incubate recombinant PAD4 (e.g., 100 ng) with purified calf thymus histone H3 (e.g., 5 µg) in PAD reaction buffer (100 mM Tris pH 7.5, 10 mM CaCl₂, 0.5 mM DTT).[4]

  • Add different concentrations of this compound or Cl-amidine (or DMSO as a control) to the reaction mixture.[4]

  • Pre-incubate for 30 minutes at 37°C.[4]

  • Initiate the reaction by adding the substrate if not already present.[4]

  • Incubate for 60 minutes at 37°C.[4]

  • Stop the reaction and analyze the samples by Western blotting using an antibody specific for citrullinated histone H3.[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better illustrate the context in which these inhibitors function, the following diagrams depict the PAD signaling pathway and the general workflow for evaluating PAD inhibitors.

PAD_Signaling_Pathway cluster_stimulus Stimuli cluster_cellular Cellular Response cluster_inhibitors Inhibition Inflammatory Signals Inflammatory Signals Ca2+ Influx Ca2+ Influx Inflammatory Signals->Ca2+ Influx PAD PADs Ca2+ Influx->PAD Activates Citrulline Citrulline PAD->Citrulline Catalyzes Arginine Arginine Arginine->PAD Chromatin Decondensation Chromatin Decondensation Citrulline->Chromatin Decondensation Histones Histones Histones->Arginine Contains Other Proteins Other Proteins Other Proteins->Arginine Contains Gene Regulation Gene Regulation Chromatin Decondensation->Gene Regulation NETosis NETosis Chromatin Decondensation->NETosis This compound This compound This compound->PAD Inhibits Cl-amidine Cl-amidine Cl-amidine->PAD Inhibits

Caption: PAD Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start Inhibitor Preparation Prepare this compound & Cl-amidine Stock Solutions Start->Inhibitor Preparation In Vitro Assay In Vitro PAD Activity Assay (IC50 Determination) Inhibitor Preparation->In Vitro Assay Cell-Based Assay Cell-Based Assay (e.g., Histone Citrullination) Inhibitor Preparation->Cell-Based Assay Data Analysis Data Analysis & Comparison (IC50, Potency) In Vitro Assay->Data Analysis Cell-Based Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General Workflow for PAD Inhibitor Evaluation.

References

F-amidine Versus Other PAD Inhibitors: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of F-amidine and other prominent peptidylarginine deiminase (PAD) inhibitors. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, cell differentiation, and the innate immune response. However, dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases. This has positioned PAD enzymes as attractive therapeutic targets.

This guide focuses on a comparative analysis of this compound, a first-generation pan-PAD inhibitor, against other key inhibitors, including the widely used Cl-amidine and the second-generation inhibitor BB-Cl-amidine, as well as emerging isoform-selective inhibitors.

Comparative Analysis of PAD Inhibitor Potency

The following tables summarize the in vitro potency of this compound and other selected PAD inhibitors against various PAD isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and/or k_inact/K_I values (a measure of the irreversible inactivation efficiency).

InhibitorPAD1 IC50 (µM)PAD3 IC50 (µM)PAD4 IC50 (µM)Reference(s)
This compound29.5~35021.6[1]
Cl-amidine0.86.25.9[2][3][4][5]
BB-Cl-amidine---[6]
TDFA---[7]
GSK484--0.05 (in absence of Ca2+), 0.25 (in presence of 2mM Ca2+)[2][3]
InhibitorPAD1 k_inact/K_I (M⁻¹min⁻¹)PAD2 k_inact/K_I (M⁻¹min⁻¹)PAD3 k_inact/K_I (M⁻¹min⁻¹)PAD4 k_inact/K_I (M⁻¹min⁻¹)Reference(s)
This compound-----
Cl-amidine37,0001,2002,00013,000[8]
BB-Cl-amidine16,1004,1006,80013,300[9]
TDFA---26,000[10]

Mechanism of Action

This compound, Cl-amidine, and BB-Cl-amidine are all irreversible, mechanism-based inhibitors of PAD enzymes.[11] They function by covalently modifying a critical cysteine residue within the enzyme's active site.[7] This covalent modification renders the enzyme permanently inactive. The general mechanism involves the haloacetamidine "warhead" of the inhibitor, which mimics the guanidinium group of the natural substrate, arginine.

Newer generation inhibitors, such as TDFA, also act as irreversible inhibitors but have been engineered for greater selectivity towards specific PAD isoforms, primarily PAD4.[7][10] In contrast, inhibitors like GSK484 are reversible and exhibit high selectivity for PAD4.[2][3]

Experimental Protocols

In Vitro PAD Enzyme Activity Assay (Colorimetric)

This protocol is a generalized method for determining the inhibitory activity of compounds against PAD enzymes by measuring the production of ammonia, a byproduct of the citrullination reaction.

Materials:

  • Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, PAD4)

  • Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

  • Calcium Chloride (CaCl₂)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Ammonia detection reagent kit (e.g., Berthelot reaction-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

  • Add 50 µL of PAD enzyme solution (e.g., 30 nM PAD4) in Assay Buffer to each well.

  • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution containing the substrate (e.g., 10 mM BAEE) and CaCl₂ (e.g., 10 mM) in Assay Buffer.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction according to the ammonia detection kit's instructions.

  • Add the ammonia detection reagents as per the manufacturer's protocol and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Histone H3 Citrullination

This protocol details the detection of citrullinated histone H3 in cell lysates, a common method to assess the intracellular activity of PAD inhibitors.

Materials:

  • Cells (e.g., HL-60 or neutrophils)

  • Cell culture medium and supplements

  • PAD inhibitor

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or a calcium ionophore like A23187)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-citrullinated Histone H3 (e.g., targeting Citrulline R2+R8+R17), typically diluted 1:1000 in blocking buffer.[12]

  • Primary antibody: Anti-total Histone H3 or β-actin (as a loading control), typically diluted 1:1000-1:5000.[12]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the PAD inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agent (e.g., 4 µM A23187 for 30 minutes) to induce histone citrullination.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 or a loading control to normalize the data.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes a method to quantify NET formation by measuring extracellular DNA, a key component of NETs.

Materials:

  • Isolated primary neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)

  • RPMI 1640 medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • DNA-intercalating dye (e.g., PicoGreen or SYTOX Green)

  • PAD inhibitor

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Isolate neutrophils and resuspend them in RPMI medium.

  • Seed the neutrophils (e.g., 2 x 10⁵ cells/well) in a 96-well black plate.

  • Pre-incubate the cells with the PAD inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Add the DNA-intercalating dye to each well at the manufacturer's recommended concentration.

  • Induce NET formation by adding a stimulating agent, such as PMA (e.g., 100 nM).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (e.g., every 30 minutes for 4 hours) using a fluorescence microplate reader.

  • Plot the fluorescence intensity over time to visualize the kinetics of NET formation. The reduction in fluorescence in inhibitor-treated wells compared to the vehicle control indicates inhibition of NETosis.

Signaling Pathways and Experimental Workflows

PAD4 Signaling in Neutrophil Extracellular Trap (NET) Formation

The following diagram illustrates the signaling pathway leading to NET formation in neutrophils and the role of PAD4.

PAD4_NETosis_Pathway Stimuli Stimuli (PMA, Bacteria, etc.) PKC Protein Kinase C (PKC) Stimuli->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Ca_Influx Calcium Influx ROS->Ca_Influx PAD4_inactive PAD4 (inactive) Ca_Influx->PAD4_inactive PAD4_active PAD4 (active) PAD4_inactive->PAD4_active Ca²⁺ Histone_H3 Histone H3 (Arginine) PAD4_active->Histone_H3 Citrullination Citrullinated_H3 Citrullinated Histone H3 Chromatin_Decondensation Chromatin Decondensation Citrullinated_H3->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation F_amidine This compound & other PAD inhibitors F_amidine->PAD4_active

PAD4 activation and its role in NETosis.

Experimental Workflow for Comparative Analysis of PAD Inhibitors

The following diagram outlines a typical experimental workflow for the comparative analysis of PAD inhibitors.

PAD_Inhibitor_Workflow Start Start: Identify PAD Inhibitor Candidates In_Vitro In Vitro Enzymatic Assays (IC50, k_inact/K_I determination) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Histone Citrullination, NETosis) In_Vitro->Cell_Based Selectivity Isoform Selectivity Profiling (PAD1, PAD2, PAD3, PAD4) In_Vitro->Selectivity Toxicity Cell Viability/Toxicity Assays Cell_Based->Toxicity In_Vivo In Vivo Efficacy Studies (e.g., Animal models of disease) Cell_Based->In_Vivo Selectivity->Cell_Based Toxicity->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD End Identification of Lead Candidate(s) In_Vivo->End Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->In_Vitro Iterative Improvement

Workflow for PAD inhibitor evaluation.

Conclusion

This compound, as a first-generation pan-PAD inhibitor, has been a valuable tool for elucidating the roles of PAD enzymes in various biological processes. However, the development of more potent and isoform-selective inhibitors like Cl-amidine, BB-Cl-amidine, and newer compounds such as TDFA and GSK484, represents a significant advancement in the field. The choice of inhibitor for a particular research application will depend on the specific PAD isoform of interest, the desired mechanism of inhibition (irreversible vs. reversible), and the experimental context (in vitro vs. in vivo). This guide provides a foundational comparative analysis to aid researchers in making informed decisions for their studies targeting PAD enzymes.

References

Validating F-amidine's Inhibitory Effect on PAD4: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of F-amidine, a first-generation irreversible pan-peptidylarginine deiminase (PAD) inhibitor, with other notable PAD4 inhibitors. The focus is on validating the on-target inhibitory effect of these compounds, with a particular emphasis on the use of knockout models to confirm specificity. While this compound has been a valuable tool in studying protein citrullination, a review of current literature indicates a lack of direct validation of its efficacy and specificity in PAD4 knockout animal models. Therefore, this guide will leverage data from studies on the closely related pan-PAD inhibitor, Cl-amidine, in PAD4 knockout mice as a surrogate to discuss the expected outcomes of such validation for this compound.

Introduction to this compound and PAD4 Inhibition

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on various proteins, most notably histones. This post-translational modification, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a process implicated in numerous inflammatory and autoimmune diseases.[1][2] this compound is a haloacetamidine-based irreversible inhibitor that covalently modifies a critical cysteine residue (Cys645) in the active site of PAD enzymes.[3][4][5] Its ability to inhibit PAD4 has made it a tool for studying the physiological and pathological roles of citrullination.[6]

Comparative Analysis of PAD4 Inhibitors

A variety of inhibitors have been developed to target PAD4, ranging from broad-spectrum pan-PAD inhibitors to highly selective compounds. This section compares this compound with key alternatives based on their in vitro potency and selectivity.

InhibitorTypeTarget(s)IC50 (PAD4)Notes
This compound Irreversible, Pan-PADPAD1, PAD3, PAD4~5.9 µMA first-generation inhibitor with in vivo bioavailability.[3][6]
Cl-amidine Irreversible, Pan-PADPAD1, PAD3, PAD4~5.9 µMA widely used pan-PAD inhibitor with demonstrated in vivo efficacy in various disease models.[7][8]
BB-Cl-amidine Irreversible, Pan-PADPADsNot specifiedA second-generation pan-PAD inhibitor with increased plasma half-life and cellular uptake compared to Cl-amidine.[9]
TDFA Irreversible, PAD4-selectivePAD4 >> PAD1/2/3Not specifiedA highly potent and selective PAD4 inactivator.[10]
GSK484 Reversible, PAD4-selectivePAD4~50 nM (Ca2+-free)A potent and selective reversible inhibitor that binds to the calcium-free form of PAD4.

Validating On-Target Effects with PAD4 Knockout Models

The gold standard for validating the specificity of a drug is to demonstrate its lack of efficacy in a model where the target is absent. While no direct studies of this compound in PAD4 knockout mice were identified, extensive research on Cl-amidine in these models provides a strong framework for what would be expected.

In studies using PAD4 knockout mice, the genetic ablation of PAD4 prevents histone citrullination and the formation of NETs in response to various stimuli.[11][12] Treatment of wild-type mice with the pan-PAD inhibitor Cl-amidine phenocopies the PAD4 knockout, effectively blocking NET formation and reducing disease severity in models of sepsis and lupus.[13][14] However, in a model of Kawasaki disease vasculitis, while Cl-amidine was protective, PAD4 knockout mice were not, suggesting that the therapeutic effect of Cl-amidine in this context may be due to the inhibition of other PAD isoforms.[15]

These findings underscore the importance of using knockout models to confirm that the observed in vivo effects of a PAD inhibitor are indeed mediated through the intended target. The validation of this compound would require demonstrating that its administration to PAD4 knockout mice fails to produce the biological effects seen in wild-type animals.

Signaling Pathways and Experimental Workflows

To facilitate the design of validation studies, the following diagrams illustrate the key signaling pathway involving PAD4 and a general experimental workflow for testing PAD4 inhibitors.

PAD4_Signaling PAD4 Signaling in NETosis cluster_stimuli Inflammatory Stimuli cluster_cell Neutrophil cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome Stimuli e.g., LPS, PMA, Pathogens ROS ROS Production (NADPH Oxidase) Stimuli->ROS Ca_increase ↑ Intracellular Ca2+ ROS->Ca_increase PAD4_inactive PAD4 (inactive) Ca_increase->PAD4_inactive Activation PAD4_active PAD4 (active) Histones Histones (Arg) PAD4_active->Histones Citrullination PAD4_active->Histones Cit_Histones Citrullinated Histones (Cit) Histones->Cit_Histones Chromatin_decon Chromatin Decondensation Cit_Histones->Chromatin_decon NETosis NET Formation Chromatin_decon->NETosis

Caption: PAD4 activation and its role in NET formation.

Experimental_Workflow Workflow for Validating PAD4 Inhibitors cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation cluster_invivo In Vivo Validation compound PAD4 Inhibitor (e.g., this compound) invitro_assay PAD4 Enzyme Activity Assay compound->invitro_assay cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa cell_treatment Treat Cells (e.g., Neutrophils) compound->cell_treatment chip_seq ChIP-seq for H3Cit cell_treatment->chip_seq wt_mice Wild-Type Mice treatment Inhibitor Treatment wt_mice->treatment ko_mice PAD4 KO Mice ko_mice->treatment disease_model Induce Disease Model (e.g., Sepsis, Arthritis) treatment->disease_model analysis Analyze Phenotype (e.g., NETs, Cytokines, Disease Score) disease_model->analysis

Caption: Experimental workflow for PAD4 inhibitor validation.

Detailed Experimental Protocols

In Vitro PAD4 Enzyme Activity Assay (Colorimetric)

This assay measures the amount of citrulline produced by recombinant PAD4.

Materials:

  • Recombinant human PAD4

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT

  • Colorimetric Reagent A: Diacetyl monoxime solution

  • Colorimetric Reagent B: Antipyrine/H₂SO₄ solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 20 µL of recombinant PAD4 (final concentration ~50 ng/µL) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of BAEE (final concentration 10 mM).

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 150 µL of the colorimetric reagent mixture (A and B).

  • Incubate at 95°C for 15 minutes.

  • Cool to room temperature and measure the absorbance at 466 nm.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Validation in a Mouse Model of Sepsis

This protocol is adapted from studies using Cl-amidine and PAD4 knockout mice and can be applied to this compound.[13]

Materials:

  • Wild-type C57BL/6 mice

  • PAD4 knockout (PAD4⁻/⁻) mice on a C57BL/6 background

  • This compound

  • Cecal Ligation and Puncture (CLP) surgery equipment

  • Peritoneal lavage buffer (PBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b) and Western blotting (e.g., anti-citrullinated Histone H3)

Procedure:

  • Administer this compound (e.g., 10-50 mg/kg) or vehicle control to wild-type and PAD4⁻/⁻ mice via subcutaneous injection 30-60 minutes prior to CLP surgery.

  • Perform CLP surgery to induce sepsis.

  • At a defined time point (e.g., 24 hours) post-CLP, euthanize the mice and collect peritoneal lavage fluid.

  • Analyze the peritoneal fluid for:

    • Neutrophil infiltration: Perform cell counts and flow cytometry to quantify the number of neutrophils (Ly6G+/CD11b+).

    • Histone citrullination: Perform Western blotting on cell lysates using an antibody specific for citrullinated histone H3.

    • NET formation: Visualize extracellular DNA and citrullinated histones in peritoneal cells by immunofluorescence microscopy.

  • Expected Outcome for Validation: this compound should reduce histone citrullination and NET formation in wild-type mice but have no effect in PAD4⁻/⁻ mice, confirming its on-target activity. The phenotype of this compound-treated wild-type mice should resemble that of vehicle-treated PAD4⁻/⁻ mice.

Conclusion

This compound is a potent, irreversible pan-PAD inhibitor that has been instrumental in advancing our understanding of protein citrullination. However, to definitively validate its inhibitory effect on PAD4 in a biological system, studies utilizing PAD4 knockout models are essential. The experimental framework provided in this guide, leveraging insights from studies on the analogous inhibitor Cl-amidine, offers a clear path for such validation. By comparing the effects of this compound in wild-type versus PAD4 knockout animals, researchers can unequivocally demonstrate its on-target activity and further solidify its utility as a specific probe for PAD4 function in health and disease.

References

A Comparative Analysis of F-amidine and Its Analogues as Epigenetic Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: This document provides a comparative analysis of F-amidine and its structural analogues, a class of compounds investigated for their potential in cancer therapy. These molecules function primarily as inhibitors of Protein Arginine Deiminases (PADs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in various malignancies. This guide details their mechanism of action, compares their efficacy using quantitative data, outlines key experimental protocols for their evaluation, and visualizes critical pathways and workflows relevant to their study.

Mechanism of Action: Targeting Epigenetic Dysregulation

This compound and its analogues are haloacetamidine-based, irreversible inhibitors that target the PAD enzyme family.[1][2] In humans, this family includes five isoforms (PAD1-4 and PAD6). PAD4, in particular, is the only isoform with a nuclear localization sequence, allowing it to citrullinate nuclear proteins like histones.[3] This post-translational modification, the conversion of arginine to citrulline, neutralizes the positive charge of the histone tail, leading to chromatin decondensation and altered gene expression.

Many cancers, including breast, colon, and lung cancer, exhibit overexpression of PAD4.[1] By inhibiting PAD4, this compound and its analogues prevent histone citrullination, representing a novel epigenetic approach to cancer therapy.[4] This inhibition can reactivate tumor suppressor pathways. For instance, PAD4 can act as a corepressor of the p53 tumor suppressor protein. Its inhibition leads to the increased expression of p53 target genes, such as p21, which can induce cell cycle arrest, cellular differentiation, and apoptosis.[3][4]

G cluster_0 Cancer Cell Nucleus cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes PAD4 PAD4 p53 p53 PAD4->p53 Represses Histone Histone H3 PAD4->Histone Citrullinates p21 p21 Gene Expression p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Differentiation Differentiation p21->Differentiation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Famidine This compound & Analogues Famidine->PAD4 Inhibits

Caption: PAD4 inhibition pathway by this compound and its analogues.

Comparative Efficacy of this compound and Key Analogues

The development of this compound analogues has been driven by the need for improved potency, selectivity, and pharmacokinetic properties. Cl-amidine, where the fluorine is replaced by chlorine, is generally more potent.[2] Further modifications have led to compounds like BB-Cl-amidine and YW3-56, which exhibit significantly enhanced cytotoxicity against cancer cells compared to the parent compounds.[1][3]

CompoundTargetIC50 / EC50 (µM)Cell LineNotes
Cl-amidine PAD1IC50: 0.8[5]-Pan-PAD inhibitor.[5]
PAD3IC50: 6.2[5]-
PAD4IC50: 5.9[5]-
-EC50: ~200[1]U2OS (Osteosarcoma)Lower cytotoxicity compared to newer analogues.[1]
This compound --HL-60 (Leukemia)Induces significant cell death at 16-33 µM.[6]
TDFA PAD4IC50: ~1.5 - 2.3[7]-~10-fold more potent against PAD4 than this compound.[7]
BB-Cl-amidine -EC50: 8.8[1]U2OS (Osteosarcoma)~20 times more cytotoxic than Cl-amidine.[1]
YW3-56 PAD4IC50: 1 - 5[3]-Enhanced PAD4 inhibition.[3]
-EC50: ~2.5[3]U2OS (Osteosarcoma)~60-fold more cytotoxic than Cl-amidine.[3]

Experimental Protocols

Evaluating the anti-cancer effects of this compound and its analogues involves a series of standard in vitro assays.

3.1. Cell Viability Assay (XTT/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., U2OS, HL-60, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound analogue (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Reagent Addition: Add XTT (or MTT) reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

    • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the EC50 value (the concentration at which 50% of cell viability is inhibited).

3.2. Apoptosis Assay (Caspase-Glo 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Methodology:

    • Seeding and Treatment: Seed and treat cells with the test compounds as described in the cell viability protocol.

    • Reagent Addition: After the treatment period (e.g., 24-48 hours), add the Caspase-Glo 3/7 reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.

    • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction to generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Analysis: Increased luminescent signal relative to the vehicle control indicates an increase in caspase 3/7 activity and apoptosis.

3.3. Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins to confirm the mechanism of action (e.g., upregulation of p21).

  • Methodology:

    • Protein Extraction: Treat cells with the desired compound concentration. After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-caspase-3) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation EnzymeAssay PAD Enzyme Inhibition Assay (IC50) CellViability Cell Viability Assay (EC50) EnzymeAssay->CellViability Potent compounds progress ApoptosisAssay Apoptosis Assay (Caspase Activity) CellViability->ApoptosisAssay MechanismAssay Mechanism Validation (Western Blot for p21) ApoptosisAssay->MechanismAssay PK_PD Pharmacokinetics & Pharmacodynamics MechanismAssay->PK_PD Promising candidates advance Xenograft Tumor Xenograft Model PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity LeadCompound Lead Compound Toxicity->LeadCompound

Caption: A typical experimental workflow for evaluating PAD inhibitors.

Structure-Activity Relationship (SAR) and Analogue Development

The design of this compound analogues follows a logical progression to enhance therapeutic properties. Initial substitution of fluorine with chlorine (Cl-amidine) improved potency, likely due to chlorine being a better leaving group.[2] Subsequent generations focused on improving cell permeability and target selectivity.

G A This compound / Cl-amidine (Scaffold) - Pan-PAD Inhibition - Lower Cell Permeability B o-F/Cl-amidine (2nd Gen) - Add ortho-carboxyl group + Increased Selectivity + 100x Potency in cells A:head->B:head Improves Selectivity C BB-Cl-amidine - Add Biphenyl group + Increased Lipophilicity + Enhanced Cell Entry + 20x Cytotoxicity A:head->C:head Improves Permeability D d-Amino Acid Analogues - Alter Stereochemistry + Improved PK Properties + High PAD1 Selectivity A:head->D:head Improves PK E TDFA - Peptide-based (Thr-Asp) + High PAD4 Selectivity + 10x Potency vs this compound A:head->E:head Improves Potency/ Selectivity

Caption: Logical progression of this compound analogue development.

References

Cross-Validation of F-amidine's Effects with Genetic Knockdown of PAD4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Protein Arginine Deiminase 4 (PAD4) by F-amidine and its genetic knockdown. The data presented herein is intended to assist researchers in selecting the appropriate experimental approach for studying the physiological and pathological roles of PAD4.

Introduction to PAD4, this compound, and Genetic Knockdown

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, the conversion of arginine residues to citrulline.[1] This modification plays a significant role in various biological processes, including gene expression, chromatin remodeling, and the formation of neutrophil extracellular traps (NETs).[2][3] Dysregulation of PAD4 activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, thrombosis, and various cancers.[1][4]

This compound is a potent, irreversible, and bioavailable inactivator of PAD4.[5] It acts as a mechanism-based inhibitor, covalently modifying the active site cysteine residue (Cys645) in a calcium-dependent manner, thereby blocking its catalytic activity.[5][6] this compound and its analogue, Cl-amidine, are widely used as pharmacological tools to probe PAD4 function.[7][8]

Genetic knockdown of PAD4 , typically achieved through techniques like CRISPR/Cas9 or the use of knockout mouse models, offers a highly specific method to study the function of PAD4 by ablating its expression.[7][9] This approach provides a valuable genetic baseline to validate the on-target effects of pharmacological inhibitors.

This guide will cross-validate the effects of this compound (and its close analogue Cl-amidine) with PAD4 genetic knockdown across key cellular processes and disease models.

Comparative Data on Functional Outcomes

The following tables summarize quantitative data from studies comparing the effects of PAD4 inhibition by haloacetamidine-based inhibitors (this compound and Cl-amidine) and PAD4 genetic knockdown.

Parameter This compound / Cl-amidine Treatment PAD4 Genetic Knockdown References
PAD4 Enzymatic Activity Potent irreversible inhibition. IC50 for Cl-amidine is in the low micromolar range. This compound is also a potent inhibitor.Complete ablation of PAD4 protein and enzymatic activity.[10][11][12]
Histone Citrullination (in vitro) Dose-dependent inhibition of histone H3 citrullination. Cl-amidine at 50 µM and 200 µM significantly reduces citrullination.Absence of detectable histone citrullination in response to stimuli.[13][14]
Neutrophil Extracellular Trap (NET) Formation Significant reduction in NET formation upon stimulation with various agents (e.g., PMA, ionomycin).Complete lack of NET formation in neutrophils from PAD4-deficient mice.[7][8][15]
Gene Expression (e.g., p21) Treatment with this compound or Cl-amidine can induce the expression of genes like p21 in cancer cell lines.Knockdown of PAD4 can lead to changes in the expression of genes regulated by histone citrullination.[16]

Table 1: Comparison of In Vitro Effects of this compound/Cl-amidine and PAD4 Genetic Knockdown

Disease Model This compound / Cl-amidine Treatment PAD4 Genetic Knockdown References
Collagen-Induced Arthritis (Mouse Model) Treatment with Cl-amidine reduces disease severity, joint inflammation, and joint damage.PAD4 knockout mice exhibit decreased severity of experimental autoimmune arthritis.[17][18]
Sepsis (Murine Model) Cl-amidine treatment improves survival and reduces histone H3 citrullination.PAD4 knockout mice have been used to study the role of NETs in sepsis.[19]
Tumor Growth (Mouse Models) Cl-amidine and other PAD4 inhibitors can inhibit tumor growth and metastasis.Neutrophil-specific PAD4 deficiency can reduce tumor growth and metastasis.[11][20]
Epithelial-to-Mesenchymal Transition (EMT) in Breast Cancer Cells Not explicitly detailed for F/Cl-amidine in the provided context.Stable knockdown of PAD4 induces EMT and increases the invasive potential of breast cancer cells.[9]

Table 2: Comparison of In Vivo and Disease Model Effects of this compound/Cl-amidine and PAD4 Genetic Knockdown

Signaling Pathways and Experimental Workflows

PAD4-Mediated Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation

The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NETosis. Various stimuli can trigger an influx of calcium, which activates PAD4. Activated PAD4 then citrullinates histones, leading to chromatin decondensation, a critical step for the release of NETs.

PAD4_NETosis_Pathway cluster_stimuli Stimuli PMA PMA Ca_influx Ca2+ Influx PMA->Ca_influx Ionomycin Ionomycin Ionomycin->Ca_influx Bacteria Bacteria Bacteria->Ca_influx PAD4_inactive PAD4 (Inactive) Ca_influx->PAD4_inactive PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Activation Histones Histones (Arginine) PAD4_active->Histones Citrullination Cit_Histones Citrullinated Histones Histones->Cit_Histones Chromatin_Decondensation Chromatin Decondensation Cit_Histones->Chromatin_Decondensation NETosis NET Formation Chromatin_Decondensation->NETosis

Caption: PAD4 activation and its role in NETosis.

Experimental Workflow for Comparing this compound and PAD4 Knockdown

This diagram outlines a typical experimental workflow to cross-validate the effects of a pharmacological inhibitor like this compound with genetic knockdown of its target, PAD4.

Experimental_Workflow cluster_approaches Experimental Arms cluster_assays Functional Assays start Start: Hypothesis on PAD4 Function Pharma Pharmacological Inhibition (this compound) start->Pharma Genetic Genetic Knockdown (e.g., CRISPR/Cas9) start->Genetic PAD_activity PAD4 Activity Assay Pharma->PAD_activity Histone_cit Histone Citrullination (Western Blot) Pharma->Histone_cit NET_quant NET Quantification (SYTOX Green) Pharma->NET_quant Genetic->PAD_activity Genetic->Histone_cit Genetic->NET_quant Data_analysis Data Analysis & Comparison PAD_activity->Data_analysis Histone_cit->Data_analysis NET_quant->Data_analysis Conclusion Conclusion: Cross-validation of this compound's on-target effects Data_analysis->Conclusion

Caption: Workflow for cross-validation.

Experimental Protocols

PAD4 Activity Assay

This protocol is based on a continuous spectrophotometric assay that measures the production of ammonia, a byproduct of the citrullination reaction.

Materials:

  • Recombinant human PAD4 enzyme

  • PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, 10 mM CaCl₂)

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Ammonia detection reagent

  • This compound or other inhibitors

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing PAD Assay Buffer and the ammonia detector.

  • Add the PAD4 enzyme to the mixture.

  • For inhibitor studies, pre-incubate the enzyme with this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the BAEE substrate.

  • Immediately measure the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[21]

  • Monitor the increase in fluorescence over time, which is proportional to the PAD4 activity.

  • For PAD4 knockdown cells, cell lysates can be used as the enzyme source to confirm the absence of activity.

Western Blot for Histone Citrullination

This protocol details the detection of citrullinated histones in cell lysates.

Materials:

  • Cells (treated with this compound or with PAD4 knockdown)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% nonfat dry milk in TBST)

  • Primary antibody against citrullinated histone H3 (anti-CitH3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.[22][23]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Quantification of Neutrophil Extracellular Trap (NET) Formation

This protocol uses a cell-impermeable DNA dye (e.g., SYTOX Green) to quantify the release of extracellular DNA during NETosis.

Materials:

  • Isolated primary neutrophils or neutrophil-like cell line

  • Cell culture medium

  • NET-inducing stimulus (e.g., PMA, ionomycin)

  • This compound or vehicle control

  • SYTOX Green nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Seed neutrophils in a multi-well plate.

  • Pre-treat the cells with this compound or vehicle for 30-60 minutes.

  • Add the NET-inducing stimulus to the wells.

  • Add SYTOX Green to all wells. SYTOX Green will only stain the extracellular DNA of NETs.

  • Incubate the plate at 37°C and 5% CO₂.

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for SYTOX Green) at various time points.[5]

  • An increase in fluorescence indicates NET formation.

Conclusion

The comparative analysis of this compound's effects and PAD4 genetic knockdown demonstrates a strong correlation in their functional outcomes. Both approaches lead to a significant reduction or complete ablation of PAD4 enzymatic activity, resulting in decreased histone citrullination and impaired NET formation. In various disease models, both pharmacological inhibition and genetic deletion of PAD4 have been shown to ameliorate disease severity, highlighting the on-target effects of this compound and its analogues.

While genetic knockdown provides a "gold standard" for target validation, pharmacological inhibitors like this compound offer a more therapeutically relevant and versatile tool for studying the dynamic roles of PAD4 in health and disease. The cross-validation presented in this guide supports the use of this compound as a specific and effective probe for PAD4 function, providing a strong rationale for its application in preclinical research and drug development.

References

F-amidine vs. First-Generation PAD Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of F-amidine with first-generation Protein Arginine Deiminase (PAD) inhibitors, focusing on their performance, mechanism of action, and selectivity. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of protein citrullination in health and disease.

Introduction to PAD Inhibition

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a role in a variety of physiological processes, including gene regulation, apoptosis, and the innate immune response.[1] Dysregulated PAD activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, ulcerative colitis, and cancer, making PAD enzymes attractive therapeutic targets.[2][3]

The first generation of mechanism-based irreversible PAD inhibitors includes compounds like this compound and Cl-amidine.[4] These inhibitors were designed based on the structure of benzoyl-L-arginine amide (BAA), a known PAD substrate.[5] They feature a haloacetamidine "warhead" that covalently modifies a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site, leading to irreversible inactivation.[5][6]

Mechanism of Action

This compound and other first-generation haloacetamidine-based inhibitors act as irreversible, mechanism-based inactivators of PAD enzymes.[5] Their mechanism involves the following key steps:

  • Calcium-Dependent Binding: The inhibitor binds to the active site of the PAD enzyme in a calcium-dependent manner.[5]

  • Nucleophilic Attack: The active site cysteine (Cys645) acts as a nucleophile, attacking the iminium carbon of the inhibitor's haloacetamidine group.[5]

  • Covalent Adduct Formation: This attack leads to the formation of a stable thioether linkage between the inhibitor and the enzyme, effectively and irreversibly inactivating it.[6]

This covalent modification prevents the enzyme from binding and processing its natural arginine substrates.

Performance Comparison: this compound vs. Cl-amidine

This compound and Cl-amidine are the most well-characterized first-generation pan-PAD inhibitors. While structurally similar, their potencies and selectivities exhibit notable differences. Cl-amidine is generally considered to be a more potent inhibitor than this compound, a difference attributed to chlorine being a better leaving group than fluorine during the inactivation reaction.[4]

Quantitative Inhibitor Performance

The following table summarizes the in vitro potency of this compound and Cl-amidine against various PAD isozymes. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the k_inact/K_I value is a measure of the inactivation efficiency for irreversible inhibitors.

InhibitorTarget IsozymeIC50 (μM)k_inact/K_I (M⁻¹min⁻¹)
This compound PAD129.5 ± 1.31[2]N/A
PAD3~350[2]N/A
PAD421.6 ± 2.10[2]3,023
Cl-amidine PAD10.8 ± 0.3[2]N/A
PAD36.2 ± 1.0[2]N/A
PAD45.9 ± 0.313,000

N/A: Data not available in the searched sources.

From the data, it is evident that Cl-amidine exhibits greater potency across all tested PAD isozymes compared to this compound.[2] this compound shows some selectivity for PAD1 and PAD4 over PAD3.[2] Both compounds are considered pan-PAD inhibitors as they inhibit multiple isozymes.[1][2]

Signaling Pathway: PAD4 in Neutrophil Extracellular Trap (NET) Formation

PAD4 plays a critical role in the process of NETosis, a form of programmed cell death in neutrophils that results in the release of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin and granular proteins that trap and kill pathogens. The diagram below illustrates the signaling pathway leading to PAD4-mediated histone citrullination and NET formation.

PAD4_NETosis_Pathway cluster_stimuli Stimuli cluster_cell Neutrophil Pathogens Pathogens ROS_Production ROS Production (NADPH Oxidase) Pathogens->ROS_Production PMA PMA PMA->ROS_Production Cytokines Cytokines Ca_Influx Ca2+ Influx Cytokines->Ca_Influx ROS_Production->Ca_Influx PAD4_Activation PAD4 Activation Ca_Influx->PAD4_Activation PAD4_Translocation Nuclear Translocation PAD4_Activation->PAD4_Translocation Histone_Citrullination Histone H3 Citrullination PAD4_Translocation->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NET_Formation NET Release Chromatin_Decondensation->NET_Formation

PAD4 signaling pathway in NETosis.

Experimental Protocols

In Vitro PAD Activity Assay (Colorimetric)

This protocol is used to determine the enzymatic activity of PADs by measuring the amount of citrulline produced.

Materials:

  • Purified recombinant PAD enzyme (PAD1, PAD2, PAD3, or PAD4)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • Color Development Reagent (COLDER) solution: 2.25 M H₃PO₄, 4.5 M H₂SO₄, 1.5 mM NH₄Fe(SO₄)₂, 20 mM diacetyl monoxime, 1.5 mM thiosemicarbazide

  • Citrulline standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture by adding the Assay Buffer and a defined concentration of the substrate (e.g., 10 mM BAEE) to the wells of a 96-well plate.

  • To test inhibitor activity, pre-incubate the PAD enzyme with varying concentrations of the inhibitor (e.g., this compound) in the Assay Buffer for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the PAD enzyme (or the enzyme-inhibitor mixture) to the wells containing the substrate. The final enzyme concentration is typically in the nanomolar range (e.g., 0.2 μM).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes) during which the enzyme activity is linear.

  • Stop the reaction by flash-freezing the plate in liquid nitrogen.

  • Add 200 μL of freshly prepared COLDER solution to each well.

  • Incubate the plate at 95°C for 30 minutes for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of citrulline produced by comparing the absorbance values to a standard curve generated with known concentrations of citrulline.

Determination of IC50 Values

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a PAD inhibitor.

Procedure:

  • Perform the In Vitro PAD Activity Assay as described above with a range of inhibitor concentrations.

  • For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to a control reaction with no inhibitor.

    • % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism).

  • The IC50 value is determined as the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Conclusion

This compound and Cl-amidine are foundational first-generation, irreversible pan-PAD inhibitors that have been instrumental in advancing the study of protein citrullination. Experimental data consistently demonstrates that Cl-amidine is a more potent inhibitor across multiple PAD isozymes compared to this compound. While both are valuable research tools, the choice between them may depend on the specific experimental context, with Cl-amidine being preferable where higher potency is required. For studies demanding isozyme selectivity, researchers should consider more recently developed second and third-generation inhibitors. This guide provides the necessary data and protocols to aid in the informed selection and application of these critical research compounds.

References

A Structural Showdown: F-amidine vs. Cl-amidine at the Heart of PAD4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides a detailed structural and functional comparison of two seminal peptidylarginine deiminase 4 (PAD4) inhibitors: F-amidine and Cl-amidine.

Protein arginine deiminase 4 (PAD4) is a critical enzyme implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target. This compound and Cl-amidine are two well-characterized, irreversible inhibitors that have paved the way for the development of more sophisticated PAD inhibitors. Both compounds are mechanism-based inhibitors that covalently modify a key cysteine residue (Cys645) in the active site of PAD4, leading to its inactivation.[1]

At a Glance: Key Quantitative Data

The following table summarizes the key biochemical and inhibitory parameters for this compound and Cl-amidine against PAD4.

ParameterThis compoundCl-amidineReference
IC50 (PAD4) ~5.9 µM~0.8 µM
kinact/KI (PAD4) Not explicitly stated, but lower than Cl-amidine13,000 M-1s-1[2]
Mechanism of Action Irreversible, covalent modification of Cys645Irreversible, covalent modification of Cys645[1]
Calcium Dependence YesYes[1]

Structural Insights from Crystallography

The crystal structure of this compound in complex with PAD4 (PDB ID: 2DW5) reveals the precise binding mode of this inhibitor.[3][4] this compound forms a thioether linkage with the active site Cys645.[3] While a dedicated crystal structure for Cl-amidine bound to PAD4 is not as readily available in the public domain, its binding is understood to be virtually identical to that of this compound due to their structural similarity.[3] The primary difference lies in the haloacetamidine "warhead," where the fluorine in this compound is replaced by a chlorine in Cl-amidine.[2]

The enhanced potency of Cl-amidine is largely attributed to the fact that chloride is a better leaving group than fluoride, facilitating the nucleophilic attack by the Cys645 thiolate.[1][5]

Experimental Protocols

The characterization of these inhibitors involved a series of key biochemical and structural experiments.

Crystallization of the PAD4-Inhibitor Complex

Crystals of the PAD4-F-amidine complex were obtained by soaking pre-formed crystals of wild-type PAD4 in a crystallization buffer containing 5 mM CaCl2 and 5 mM this compound.[1] The diffraction data were collected and the structure was solved by molecular replacement using a previously determined PAD4 structure.[1]

Enzyme Inhibition Assays (IC50 Determination)

The inhibitory potency of this compound and Cl-amidine was determined by measuring their ability to reduce the enzymatic activity of PAD4. A typical assay involves pre-incubating PAD4 with varying concentrations of the inhibitor in the presence of calcium.[1] The enzymatic reaction is then initiated by the addition of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE).[1] The rate of product formation is monitored over time to determine the concentration of inhibitor required to reduce enzyme activity by 50% (the IC50 value).[1]

Confirmation of Irreversible Inhibition

To confirm the irreversible nature of the inhibitors, rapid dilution and dialysis experiments were performed.[1] In these experiments, a pre-formed complex of PAD4 and the inhibitor is diluted significantly into an assay buffer containing the substrate.[1] If the inhibitor is irreversible, there will be no recovery of enzymatic activity over time, even after extensive dilution or dialysis.[1]

Inactivation Pathway and Structural Binding

The following diagrams illustrate the mechanism of PAD4 inactivation by haloacetamidine inhibitors and the key interactions within the active site.

G Mechanism of PAD4 Inactivation by Haloacetamidine Inhibitors PAD4 PAD4 Active Site (with Cys645-SH) Complex PAD4-Inhibitor Complex PAD4->Complex Binding Inhibitor This compound or Cl-amidine Inhibitor->Complex Inactive_PAD4 Inactive PAD4 (Covalently Modified Cys645) Complex->Inactive_PAD4 Nucleophilic Attack by Cys645 Leaving_Group Halide Ion (F- or Cl-) Complex->Leaving_Group Release

Caption: Inactivation of PAD4 by this compound and Cl-amidine.

G Simplified Representation of Inhibitor Binding in PAD4 Active Site cluster_PAD4 PAD4 Active Site Cys645 Cys645 His471 His471 Asp473 Asp473 Arg372 Arg372 Arg374 Arg374 Inhibitor F/Cl-amidine Inhibitor->Cys645 Covalent Bond Inhibitor->His471 H-bond Inhibitor->Asp473 H-bond Inhibitor->Arg372 Interaction Inhibitor->Arg374 Interaction

Caption: Key interactions of F/Cl-amidine in the PAD4 active site.

References

Validating the In Vivo Efficacy of F-amidine Against Other PAD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of F-amidine, a potent inhibitor of Protein Arginine Deiminase 4 (PAD4), against other well-characterized PAD inhibitors, including the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine. The information is curated from preclinical studies to assist researchers in selecting the appropriate tool compound for their in vivo investigations into the role of PAD enzymes in various disease models.

Executive Summary

Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as cancer. Consequently, PAD inhibitors have emerged as promising therapeutic agents. This compound is a potent and bioavailable irreversible inactivator of PAD4.[1][2] Its efficacy in vivo is often compared to first and second-generation pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative performance.

Data Presentation: In Vitro and In Vivo Properties of PAD Inhibitors

The following table summarizes the key characteristics and efficacy of this compound, Cl-amidine, and BB-Cl-amidine based on published literature.

InhibitorTarget(s)In Vitro Potency (IC50/kinact/KI)In Vivo Half-lifeCellular Potency (EC50)Key In Vivo Efficacy FindingsCitation(s)
This compound Primarily PAD4IC50: ~1.9-22 µMBioavailable, specific half-life not detailedNot widely reportedActive against PAD4 in vivo.[3]
Cl-amidine Pan-PAD (PAD1, 2, 3, 4)IC50: ~5.9 µM (PAD4)~15 minutes>200 µM (U2OS cells)Reduces disease severity in murine models of collagen-induced arthritis, colitis, and lupus.[3][4][5][6][7][8][4][5][6][7][9][10]
BB-Cl-amidine Pan-PAD (Preference for PAD4)Similar to Cl-amidine~1.75 hours8.8 ± 0.6 µM (U2OS cells)More potent than Cl-amidine in vivo; reverses clinical and histological changes in collagen-induced arthritis and is effective in lupus models.[1][5][6][7][10][11][12][13][1][5][6][7][10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for inducing and assessing the efficacy of PAD inhibitors in common murine models of inflammatory diseases.

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of PAD inhibitors in a preclinical model of rheumatoid arthritis.

Protocol:

  • Induction of Arthritis:

    • Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.[14]

  • Inhibitor Administration:

    • Beginning on the day of the booster immunization (day 21), mice are treated daily with the PAD inhibitor (e.g., this compound, Cl-amidine, or BB-Cl-amidine) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) administration. Dosing can range from 1 to 50 mg/kg/day.[11][14]

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is monitored daily or every other day using a standardized clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).

    • Paw Thickness: Paw swelling is measured using a digital caliper.

    • Histopathology: At the end of the study (e.g., day 35-42), mice are euthanized, and hind paws are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Serum and synovial fluid can be collected to measure levels of citrullinated proteins, anti-citrullinated protein antibodies (ACPAs), and inflammatory cytokines (e.g., TNF-α, IL-1β).[14][15]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To assess the therapeutic potential of PAD inhibitors in a model of inflammatory bowel disease.

Protocol:

  • Induction of Colitis:

    • Female C57BL/6 mice (8-10 weeks old) are provided with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days to induce acute colitis.[8][16]

  • Inhibitor Administration:

    • PAD inhibitors or vehicle are administered daily via i.p. injection or oral gavage, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model). A typical dose for Cl-amidine is 75 mg/kg/day.[8]

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a DAI score.

    • Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histopathology: Colonic tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the severity of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.[8][17]

Mandatory Visualizations

PAD4 Signaling Pathway in Inflammation

PAD4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neutrophil/Macrophage Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Ca2+ influx Ca2+ influx Receptor->Ca2+ influx PAD4 (inactive) PAD4 (inactive) Ca2+ influx->PAD4 (inactive) PAD4 (active) PAD4 (active) PAD4 (inactive)->PAD4 (active) Histone Citrullination Histone Citrullination PAD4 (active)->Histone Citrullination NF-kB Activation NF-kB Activation PAD4 (active)->NF-kB Activation Chromatin Decondensation Chromatin Decondensation Histone Citrullination->Chromatin Decondensation NETosis NETosis Chromatin Decondensation->NETosis Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production TNF-a, IL-1b TNF-a, IL-1b Cytokine Production->TNF-a, IL-1b This compound This compound This compound->PAD4 (active)

Caption: PAD4 activation by inflammatory stimuli leads to NETosis and pro-inflammatory cytokine production.

Experimental Workflow for In Vivo Efficacy Comparison

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Disease Model Induction Disease Model Induction Animal Grouping Animal Grouping Disease Model Induction->Animal Grouping Vehicle Control Vehicle Control Animal Grouping->Vehicle Control This compound This compound Animal Grouping->this compound Cl-amidine Cl-amidine Animal Grouping->Cl-amidine BB-Cl-amidine BB-Cl-amidine Animal Grouping->BB-Cl-amidine Clinical Scoring Clinical Scoring Vehicle Control->Clinical Scoring This compound->Clinical Scoring Cl-amidine->Clinical Scoring BB-Cl-amidine->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis Data Analysis Data Analysis Biomarker Analysis->Data Analysis

Caption: Workflow for comparing the in vivo efficacy of PAD inhibitors in a disease model.

References

Validating the specificity of F-amidine for PAD4 over other PAD isozymes

Author: BenchChem Technical Support Team. Date: November 2025

F-amidine's Specificity for PAD4: A Comparative Analysis

A detailed examination of this compound's inhibitory action on Protein Arginine Deiminase 4 (PAD4) reveals a notable, though not absolute, specificity over other PAD isozymes. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against its enzymatic targets.

This compound is a potent, irreversible inhibitor of PAD4, a key enzyme implicated in various inflammatory diseases and cancers through its catalysis of protein citrullination.[1][2][3] The compound acts as a mechanism-based inhibitor, forming a covalent bond with a critical cysteine residue (Cys645) in the active site of PAD4.[1][3][4] While highly effective against PAD4, studies indicate that this compound also exhibits significant activity against PAD1, positioning it as a PAD1/4-selective inhibitor rather than a purely PAD4-specific agent.[4] In contrast, the related compound, Cl-amidine, is generally considered a pan-PAD inhibitor, demonstrating activity against multiple PAD isozymes.[4][5][6]

The quest for greater PAD4 selectivity has led to the development of second-generation inhibitors. One notable example is Thr-Asp-F-amidine (TDFA), which demonstrates significantly enhanced selectivity for PAD4 over other PAD isozymes, including PAD1, PAD2, and PAD3.[7] This improved specificity is attributed to additional interactions between the inhibitor and key amino acid residues within the PAD4 active site.[7]

Quantitative Comparison of Inhibitor Potency

To facilitate a clear comparison of this compound and its derivatives' efficacy and selectivity, the following table summarizes their inhibitory activities against various PAD isozymes, primarily presented as IC50 and kinact/KI values.

InhibitorTarget IsozymeIC50 (µM)kinact/KI (M-1min-1)Reference
This compound PAD129.5 ± 1.31-[4]
PAD3~350-[4]
PAD421.6 ± 2.10-[4]
Cl-amidine PAD10.8 ± 0.3-[4]
PAD36.2 ± 1.0-[4]
PAD4--[6]
TDFA PAD18.5 ± 0.81700[7]
PAD271 ± 4.4500[7]
PAD326 ± 1.2400[7]
PAD40.56 ± 0.0526,000[7]

Experimental Methodologies

The determination of inhibitor potency and specificity relies on robust enzymatic assays. Below are detailed protocols for key experiments cited in the literature.

PAD Activity Assay for IC50 Determination

This protocol is a generalized procedure for measuring the half-maximal inhibitory concentration (IC50) of a compound against a PAD isozyme.

  • Enzyme and Substrate Preparation:

    • Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are diluted to the desired concentration in PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM CaCl2, and 1 mM DTT).[8]

    • A suitable substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), is prepared in the same assay buffer.[9]

  • Inhibitor Preparation:

    • This compound or other test inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.[10]

    • To each well, add the diluted PAD enzyme and the test inhibitor at various concentrations.[8][9] Include control wells with enzyme and solvent only (100% activity) and wells with assay buffer and solvent only (background).[8][9]

    • The plate is pre-incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.[1][8]

    • The enzymatic reaction is initiated by adding the substrate (BAEE) to all wells.[1][8]

    • The reaction is allowed to proceed at 37°C for a specific duration (e.g., 15-20 minutes).[1][8]

  • Detection of Activity:

    • The product of the reaction (citrulline or ammonia) is quantified. A common method involves measuring ammonia production using a fluorescent probe.[9] Alternatively, citrulline formation can be detected colorimetrically.

    • Fluorescence or absorbance is measured using a plate reader at appropriate excitation and emission wavelengths.[8]

  • Data Analysis:

    • The background fluorescence/absorbance is subtracted from all other readings.

    • The percent inhibition for each inhibitor concentration is calculated relative to the 100% activity control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9]

Kinetics of Inactivation (kinact and KI)

To determine if a compound is an irreversible inhibitor and to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal), time-dependent inactivation studies are performed.

  • Enzyme-Inhibitor Pre-incubation:

    • PAD4 enzyme is incubated with various concentrations of the irreversible inhibitor (e.g., this compound) at 37°C.

  • Time-Course Aliquots:

    • At specific time intervals, aliquots are withdrawn from the pre-incubation mixture.

  • Residual Activity Measurement:

    • Each aliquot is rapidly diluted 100-fold into an assay buffer containing a high concentration of substrate (e.g., 10 mM BAEE) to initiate the reaction and prevent further inactivation.[1]

    • The residual enzymatic activity is measured as described in the IC50 protocol.

  • Data Analysis:

    • For each inhibitor concentration, the natural logarithm of the residual enzyme activity is plotted against the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).

    • The kobs values are then plotted against the inhibitor concentrations. The data are fitted to the Michaelis-Menten equation to determine the values of kinact and KI.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_inhibition Mechanism of PAD4 Irreversible Inhibition PAD4_Cys645 PAD4 (Active Site Cys645-SH) Intermediate Thiouronium Intermediate PAD4_Cys645->Intermediate Nucleophilic Attack F_amidine This compound F_amidine->Intermediate Inactive_PAD4 Inactive PAD4 (Covalently Modified) Intermediate->Inactive_PAD4 Irreversible Covalent Bond

Caption: Mechanism of irreversible inhibition of PAD4 by this compound.

cluster_workflow IC50 Determination Workflow A Prepare PAD Enzyme and Inhibitor Dilutions B Pre-incubate Enzyme and Inhibitor (37°C) A->B C Initiate Reaction with Substrate (BAEE) B->C D Incubate (37°C) C->D E Measure Product Formation (e.g., Fluorescence) D->E F Calculate % Inhibition and Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: Experimental workflow for determining IC50 values.

Caption: Interactions contributing to TDFA's PAD4 selectivity.

References

A comparative review of F-amidine and other epigenetic modifiers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of F-amidine and Other Epigenetic Modifiers

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence.[1][2] These modifications, including DNA methylation and post-translational histone modifications, play a crucial role in regulating cellular processes and are increasingly recognized as key players in various diseases, including cancer.[1][2] Unlike genetic mutations, epigenetic alterations are often reversible, making the enzymes that catalyze them attractive targets for therapeutic intervention.[3] This guide provides a comparative review of this compound, a specific inhibitor of Protein Arginine Deiminase 4 (PAD4), and other major classes of epigenetic modifiers, with a focus on their mechanisms, experimental validation, and therapeutic potential.

This compound: A Targeted Approach to Epigenetic Modulation

This compound is a potent, mechanism-based irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[4][5] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone tails (H2A, H3, and H4) and other proteins.[5] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, which can alter chromatin structure and protein function. PAD4 often acts as a transcriptional corepressor, and its inhibition can lead to the reactivation of silenced genes.[6]

Mechanism of Action: this compound, and its closely related analog Cl-amidine, are designed to mimic the PAD4 substrate, benzoyl-l-arginine amide.[5][7] They contain a haloacetamidine "warhead" that covalently modifies a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation.[5][8] By inhibiting PAD4, this compound prevents histone citrullination, thereby altering gene expression patterns. A key downstream effect is the increased expression of the cell cycle inhibitor p21, which can trigger growth arrest and cellular differentiation in cancer cells.[6]

Comparison with Other Epigenetic Modifiers

While this compound targets a specific histone modification, other epigenetic drugs have broader mechanisms of action. The most clinically advanced classes are DNA Methyltransferase (DNMT) inhibitors and Histone Deacetylase (HDAC) inhibitors.

  • DNA Methyltransferase (DNMT) Inhibitors: Compounds like Azacitidine and Decitabine are incorporated into DNA, where they trap DNMT enzymes.[2] This leads to a global reduction in DNA methylation (hypomethylation), which can reactivate tumor suppressor genes that were silenced by hypermethylation.[2][6]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Inhibitors like Vorinostat (SAHA) block this activity, causing an accumulation of acetylated histones (hyperacetylation), which promotes a more open chromatin state and the expression of genes involved in processes like cell cycle arrest and apoptosis.[6]

The following diagram illustrates the distinct targets of these three classes of epigenetic modifiers.

cluster_0 Epigenetic Regulation of Gene Expression DNA DNA Gene Target Gene Histone Histone Proteins DNMTi DNMT Inhibitors (e.g., Azacitidine) DNMT DNMT (Methylation) DNMTi->DNMT Inhibits HDACi HDAC Inhibitors (e.g., Vorinostat) HDAC HDAC (Deacetylation) HDACi->HDAC Inhibits PAD4i PAD4 Inhibitors (this compound) PAD4 PAD4 (Citrullination) PAD4i->PAD4 Inhibits DNMT->DNA Acts on HDAC->Histone Acts on PAD4->Histone Acts on

Caption: Mechanisms of different epigenetic modifiers.

Comparative Performance Data

Experimental studies have demonstrated the cytotoxic and differentiation-inducing effects of this compound and its analogs in various cancer cell lines. These effects are often selective for cancerous cells over non-cancerous lines.[6]

Modifier ClassTarget EnzymeEpigenetic MarkGeneral Effect on Gene ExpressionExample Compound(s)Reported In Vitro Effects (Cancer Cells)
PAD4 Inhibitor Protein Arginine Deiminase 4 (PAD4)Histone Arginine CitrullinationRe-expression of repressed genes (e.g., p21)This compound, Cl-amidineMicromolar cytotoxicity (HL-60, MCF7, HT-29); induces differentiation; potentiates doxorubicin effects.[6]
HDAC Inhibitor Histone Deacetylases (HDACs)Histone Lysine AcetylationBroad re-expression of silenced genesVorinostat (SAHA), PanobinostatInduces cell cycle arrest, differentiation, and apoptosis.[1]
DNMT Inhibitor DNA Methyltransferases (DNMTs)DNA Cytosine MethylationBroad re-expression of silenced genesAzacitidine, DecitabineInduces differentiation and apoptosis; reactivates tumor suppressor genes.[1][2]

This compound Signaling and Cellular Effects

Inhibition of PAD4 by this compound initiates a cascade of events that can lead to anti-tumor effects. By preventing the citrullination of histones (e.g., H3R) at gene promoters, it facilitates the expression of key regulatory genes. One well-documented target is CDKN1A, the gene encoding the p21 protein, a potent cell cycle inhibitor. The upregulation of p21 leads to cell cycle arrest and can induce terminal differentiation, effectively halting the proliferation of cancer cells.[6]

cluster_histone Histone Modification F_amidine This compound PAD4 PAD4 F_amidine->PAD4 Inhibits H3R Histone Arginine PAD4->H3R Converts H3Cit Histone Citrulline PAD4->H3Cit to p21_promoter p21 Gene Promoter H3Cit->p21_promoter Represses p21_exp p21 Gene Expression p21_promoter->p21_exp p21_protein p21 Protein p21_exp->p21_protein cell_cycle Cell Cycle Arrest & Differentiation p21_protein->cell_cycle Induces

Caption: this compound's pathway to inducing cell cycle arrest.

Key Experimental Protocols

Validating the efficacy of PAD4 inhibitors like this compound involves several key experimental procedures.

PAD4 Enzymatic Activity Assay

A continuous spectrophotometric assay is commonly used to measure PAD4 activity and inhibition.[9]

Principle: The assay measures the amount of ammonia released during the conversion of a substrate (e.g., benzoyl-L-arginine ethyl ester, BAEE) to citrulline. This ammonia is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, dithiothreitol (DTT), α-ketoglutarate, NADH, and glutamate dehydrogenase.[9]

  • Add the PAD4 enzyme and the inhibitor (e.g., this compound) at various concentrations and pre-incubate.

  • Initiate the reaction by adding the substrate BAEE.[9]

  • Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Calculate the rate of reaction and determine the inhibitory potency (e.g., IC₅₀) of the compound.

Cell-Based Assay for Cytotoxicity and Differentiation

Principle: To assess the effect of this compound on cancer cells, cell viability is measured, and markers of differentiation are quantified.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HL-60 leukemia cells) in appropriate culture medium.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24-72 hours).

  • Cytotoxicity: Assess cell viability using a method like Trypan Blue exclusion or an MTT assay.

  • Differentiation: For HL-60 cells, differentiation into granulocyte-like cells can be assessed by morphological changes or by measuring the expression of differentiation markers like CD38 via flow cytometry or Western blot.[6]

Western Blot for p21 and Histone Citrullination

Principle: Western blotting is used to detect changes in the levels of specific proteins (like p21) or post-translational modifications (like citrullinated histone H3) following inhibitor treatment.

Protocol:

  • Cell Lysis: After treatment with this compound, harvest cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-p21 or anti-citrullinated Histone H3).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands. Quantify band intensity relative to a loading control (e.g., β-actin).

The following diagram outlines a typical experimental workflow for evaluating a PAD4 inhibitor.

cluster_assays Downstream Assays start Cancer Cell Line (e.g., HL-60) treat Treat with this compound (Dose-Response & Time-Course) start->treat via Cell Viability Assay (e.g., MTT) treat->via diff Differentiation Assay (e.g., Flow Cytometry for CD38) treat->diff wb Western Blot treat->wb result1 Determine Cytotoxicity (IC50) via->result1 result2 Quantify Differentiation diff->result2 wb_p21 Detect p21 Upregulation wb->wb_p21 wb_cit Detect ↓ Histone Citrullination wb->wb_cit result3 Confirm Mechanism wb_p21->result3 wb_cit->result3

Caption: Workflow for testing this compound in cancer cells.

Conclusion

This compound and other PAD4 inhibitors represent a targeted class of epigenetic modifiers that act by preventing histone citrullination. This mechanism distinguishes them from broader-acting epigenetic drugs like HDAC and DNMT inhibitors. By upregulating key tumor suppressors such as p21, this compound can induce cytotoxicity and differentiation in cancer cells.[6] The specificity of PAD4 inhibitors offers a promising avenue for novel cancer therapies, potentially with a more defined therapeutic window and utility in combination with conventional chemotherapeutics to enhance efficacy.[6][10] Further research and clinical development will continue to elucidate the full potential of this unique approach to epigenetic therapy.[11]

References

Confirming the Irreversible Binding of F-amidine to PAD4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nature of enzyme-inhibitor interactions is paramount. This guide provides a comparative overview of experimental methods to confirm the irreversible binding of F-amidine to Protein Arginine Deiminase 4 (PAD4), a critical enzyme implicated in various diseases, including rheumatoid arthritis and cancer.

This compound and its analogue, Cl-amidine, are well-established irreversible inhibitors of PAD enzymes.[1][2] Their mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys645) in the active site of PAD4, leading to its inactivation.[3][4] This irreversible binding is a key characteristic that distinguishes these compounds from reversible inhibitors and has significant implications for their therapeutic potential and pharmacodynamics.

Experimental Approaches to Confirm Irreversible Binding

Several robust experimental techniques can be employed to definitively establish the irreversible nature of this compound's binding to PAD4. These methods are designed to differentiate between covalent inhibition and high-affinity reversible binding.

Rapid Dilution and Dialysis Assays

A straightforward and effective method to test for irreversible binding is to attempt to dissociate the inhibitor-enzyme complex.

  • Rapid Dilution: In this assay, the pre-formed enzyme-inhibitor complex is rapidly diluted by a large factor (e.g., 100-fold) into an assay buffer.[3] If the inhibitor is reversible, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and leading to a recovery of enzyme activity. Conversely, if the binding is irreversible, the covalent bond will persist even after dilution, and enzyme activity will not be restored.[3]

  • Dialysis: This technique involves placing the enzyme-inhibitor complex in a dialysis bag with a semi-permeable membrane that allows small molecules like the inhibitor to pass through but retains the larger enzyme.[5][6] The bag is then placed in a large volume of buffer, which is changed periodically.[6] For a reversible inhibitor, the free inhibitor concentration outside the bag is near zero, causing the bound inhibitor to dissociate and diffuse out, thereby restoring enzyme activity.[5] With an irreversible inhibitor like this compound, the covalent adduct remains intact, and no significant recovery of enzyme activity is observed even after extensive dialysis.[2]

Kinetic Analysis

Detailed kinetic studies can provide quantitative evidence of irreversible inhibition. The interaction of an irreversible inhibitor with its target enzyme is typically a time-dependent process that can be characterized by two key parameters: the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[3][7] The ratio kinact/KI represents the second-order rate constant for inactivation and is a measure of the inhibitor's efficiency.[3] Unlike reversible inhibitors, which exhibit a rapid equilibrium, irreversible inhibitors show a time-dependent decrease in enzyme activity.

Mass Spectrometry

Mass spectrometry is a powerful tool for directly observing the covalent modification of the enzyme. By analyzing the mass of the intact protein or its digested peptides after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor (or a fragment thereof) can be detected on the modified amino acid residue. This provides direct physical evidence of a covalent bond. For this compound, mass spectrometry can confirm the formation of a thioether linkage with Cys645.[8]

X-ray Crystallography

X-ray crystallography offers atomic-level visualization of the enzyme-inhibitor interaction. By determining the crystal structure of the PAD4-F-amidine complex, the formation of a covalent bond between the inhibitor and the active site cysteine (Cys645) can be directly observed.[3] The electron density map will clearly show the linkage between the sulfur atom of Cys645 and a carbon atom of this compound, providing unequivocal proof of irreversible binding.[3]

Comparison of this compound with Other PAD4 Inhibitors

The following table summarizes the binding characteristics of this compound in comparison to other notable PAD4 inhibitors.

InhibitorBinding MechanismIC50 (μM)kinact/KI (M-1min-1)Target Residue
This compound Irreversible (Covalent) 21.6 ± 2.1 [3]3,000 [2]Cys645 [3][4]
Cl-amidineIrreversible (Covalent)5.9 ± 0.3[3]13,000[2]Cys645[4]
H-amidineReversible (Competitive)>1000[3]--
GSK199Reversible0.25-Binds to calcium-free PAD4[1]
GSK484Reversible0.05-Binds to calcium-free PAD4[1]
TDFAIrreversible (Covalent)-26,000[9]Cys645[9]

Experimental Protocols

Rapid Dilution Time Course Assay

Objective: To determine if enzymatic activity is recovered after rapid dilution of the enzyme-inhibitor complex.

Protocol:

  • Pre-incubate PAD4 with this compound at a concentration sufficient to achieve significant inhibition (e.g., 5-10 times the IC50) at 37°C for 30 minutes to allow for the formation of the enzyme-inactivator complex.[3]

  • Initiate the enzymatic reaction by rapidly diluting the pre-incubation mixture 100-fold into an assay buffer containing the substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).[3]

  • As a control, perform a parallel experiment where the enzyme is pre-incubated with a vehicle (e.g., DMSO) and then diluted in the same manner.

  • Monitor the product formation over time using a suitable detection method (e.g., colorimetric assay for ammonia production).

  • Expected Outcome: For an irreversible inhibitor like this compound, there will be no significant recovery of enzymatic activity in the diluted sample compared to the control.[3]

Dialysis Assay

Objective: To assess the recovery of enzyme activity after removing the unbound inhibitor by dialysis.

Protocol:

  • Incubate PAD4 with a high concentration of this compound to ensure near-maximal inhibition.[5]

  • Transfer the enzyme-inhibitor solution into a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa).[6]

  • Place the dialysis bag in a large volume of cold buffer (e.g., 50 mM HEPES, pH 7.6, 50 mM NaCl, 2 mM DTT).[6]

  • Stir the buffer gently at 4°C and change the buffer several times over a period of 24-48 hours to ensure complete removal of the free inhibitor.[6]

  • After dialysis, recover the enzyme sample from the bag and measure its activity using a standard enzyme assay.

  • Compare the activity of the this compound treated sample to a control sample that underwent the same dialysis procedure without the inhibitor.[5]

  • Expected Outcome: If this compound is an irreversible inhibitor, the enzymatic activity of the dialyzed sample will remain significantly lower than the control, indicating a stable covalent modification.[2][5]

Visualizing the Process

Irreversible_Binding_Workflow cluster_assays Experimental Confirmation cluster_methods Confirmation Methods cluster_outcomes Expected Outcomes PAD4 PAD4 Enzyme Complex PAD4-F-amidine Complex Formation PAD4->Complex Famidine This compound Famidine->Complex Dilution Rapid Dilution Assay Complex->Dilution Dialysis Dialysis Assay Complex->Dialysis Kinetics Kinetic Analysis Complex->Kinetics MassSpec Mass Spectrometry Complex->MassSpec Xray X-ray Crystallography Complex->Xray NoRecovery No Recovery of Enzyme Activity Dilution->NoRecovery Dialysis->NoRecovery Kinetics->NoRecovery Time-dependent inactivation CovalentAdduct Detection of Covalent Adduct MassSpec->CovalentAdduct BondVisualization Visualization of Covalent Bond Xray->BondVisualization

Figure 1. Workflow for confirming the irreversible binding of this compound to PAD4.

F_amidine_Mechanism PAD4_active_site PAD4 Active Site (with Cys645) Covalent_complex Covalent PAD4-F-amidine Adduct (Thioether Linkage) PAD4_active_site->Covalent_complex Covalent Bond Formation F_amidine This compound F_amidine->Covalent_complex Inactive_PAD4 Inactive PAD4 Covalent_complex->Inactive_PAD4 Enzyme Inactivation

Figure 2. Mechanism of irreversible inhibition of PAD4 by this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of F-amidine and Cl-amidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent peptidylarginine deiminase (PAD) inhibitors, F-amidine and Cl-amidine. Both compounds are instrumental in studying the role of protein citrullination in various physiological and pathological processes. This document synthesizes available experimental data to facilitate an objective comparison of their performance, aiding in the selection of the appropriate tool for research and development.

Executive Summary

Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for this compound and Cl-amidine. It is important to note the limited availability of quantitative data for this compound, which precludes a direct quantitative comparison.

Pharmacokinetic ParameterThis compoundCl-amidineReference
Half-life (t½) Data not available~15 minutes (in mice)[1][2]
Maximum Concentration (Cmax) Data not availableData not available
Time to Maximum Concentration (Tmax) Data not availableData not available
Area Under the Curve (AUC) Data not availableData not available
Bioavailability Described as bioavailableOrally active[3][4][5]
Metabolism/Degradation Data not availableCompletely degraded within 2 hours (IV, 10 mg/kg, mice) and 4 hours (IP, 10 mg/kg, mice)[6]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound and Cl-amidine are not extensively published. However, based on standard preclinical pharmacokinetic study designs, a general methodology is provided below.

General Protocol for in vivo Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of one week prior to the experiment.

2. Drug Administration:

  • Formulation: Compounds are dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture).

  • Routes of Administration:

    • Intravenous (IV) bolus via the tail vein.

    • Intraperitoneal (IP) injection.

    • Oral gavage.

  • Dosage: A typical dose for Cl-amidine has been reported at 10 mg/kg.[6] A similar dose could be considered for this compound for comparative studies.

3. Blood Sampling:

  • A sparse sampling or serial sampling design can be employed.

  • Time points (IV administration): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

  • Time points (IP/Oral administration): 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

  • Collection: Approximately 50-100 µL of blood is collected from the saphenous vein or via cardiac puncture for terminal samples into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules in plasma.

  • Sample Preparation: Protein precipitation or solid-phase extraction is used to extract the analytes from the plasma matrix.

  • Quantification: A standard curve with known concentrations of the compound is used to determine the concentration in the experimental samples.

5. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Mechanism of Action and Signaling Pathway

Both this compound and Cl-amidine function as irreversible inhibitors of PAD enzymes. Their primary mechanism involves the covalent modification of a critical cysteine residue within the active site of the enzyme. This inactivation prevents the conversion of arginine residues on substrate proteins, such as histones, to citrulline. The inhibition of histone citrullination is a key event that disrupts the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.

PAD_Inhibition_Pathway cluster_inhibitors PAD Inhibitors cluster_enzyme Enzyme cluster_process Cellular Process This compound This compound PAD4 PAD4 This compound->PAD4 Cl-amidine Cl-amidine Cl-amidine->PAD4 Citrulline Citrulline PAD4->Citrulline product Histone_Citrullination Histone Citrullination PAD4->Histone_Citrullination catalyzes Arginine Arginine Arginine->PAD4 substrate NET_Formation NET Formation Histone_Citrullination->NET_Formation

Caption: Inhibition of PAD4 by this compound and Cl-amidine blocks histone citrullination.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of this compound and Cl-amidine.

PK_Workflow Start Start Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Start->Animal_Model Drug_Admin Drug Administration (IV, IP, or Oral) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling (Defined Time Points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis Comparison Comparative Profile Generation PK_Analysis->Comparison End End Comparison->End

Caption: Workflow for in vivo pharmacokinetic comparison.

References

F-amidine: A Comparative Analysis of its Therapeutic Potential in Rheumatoid Arthritis and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of F-amidine, a potent irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), against established treatments for rheumatoid arthritis and cancer. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document serves as a valuable resource for evaluating the therapeutic potential of this compound and its analogues.

Executive Summary

This compound and its derivatives represent a novel class of therapeutics targeting PAD4, an enzyme implicated in the pathogenesis of autoimmune diseases and various cancers. These compounds operate by covalently modifying a critical cysteine residue in the active site of PAD4, leading to its irreversible inactivation. This mechanism contrasts with existing therapies such as methotrexate for rheumatoid arthritis, which has broad anti-inflammatory and immunosuppressive effects, and doxorubicin for cancer, a DNA-damaging agent with significant cardiotoxicity. Preclinical evidence suggests that PAD4 inhibition can ameliorate disease in models of rheumatoid arthritis and exhibit cytotoxic effects against cancer cell lines. This guide delves into the comparative efficacy and mechanisms of these distinct therapeutic approaches.

Data Presentation

In Vitro Potency and Selectivity of PAD Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against various PAD isoforms, providing insight into their potency and selectivity.

CompoundPAD1 (IC50, µM)PAD2 (IC50, µM)PAD3 (IC50, µM)PAD4 (IC50, µM)Selectivity for PAD4
This compound ~15-fold less potent than for PAD4~50-fold less potent than for PAD4~50-fold less potent than for PAD42.3 ± 0.2-
Cl-amidine Similar to PAD4Similar to PAD4Similar to PAD4~4-fold more potent than this compoundPan-PAD inhibitor
TDFA ≥15-fold less potent than for PAD4≥52-fold less potent than for PAD4≥65-fold less potent than for PAD41.5 ± 0.3High

Data compiled from multiple sources.[1][2]

In Vivo Efficacy of PAD Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model

This table outlines the in vivo efficacy of various PAD inhibitors in reducing disease severity in the CIA model, a standard preclinical model for rheumatoid arthritis.

CompoundDoseTreatment ScheduleKey Outcomes
Cl-amidine 1, 10, 50 mg/kg/dayDaily IP injection from day 0Significant reduction in clinical disease activity scores (42-55%) and joint destruction.[3][4]
BB-Cl-amidine Not specifiedTherapeutic protocolReverses immune-mediated joint inflammation.[5]
GSK199 (PAD4-selective) 10, 30 mg/kg/dayDaily from time of immunizationSignificant reduction in clinical disease scores and joint pathology.[6][7]
Cytotoxicity of PAD Inhibitors in Cancer Cell Lines

The following table presents the cytotoxic effects of this compound and Cl-amidine on various cancer cell lines, indicating their potential as anti-cancer agents.

CompoundCell LineEC50 (µM)
This compound HL-60 (leukemia)Micromolar range
MCF7 (breast cancer)Micromolar range
HT-29 (colon cancer)Micromolar range
Cl-amidine HL-60 (leukemia)Micromolar range
MCF7 (breast cancer)Micromolar range
HT-29 (colon cancer)Micromolar range

F- and Cl-amidine displayed micromolar cytotoxic effects towards several cancerous cell lines, with no effect observed in noncancerous lines.[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound, Methotrexate, and Doxorubicin.

F-amidine_Mechanism cluster_extracellular cluster_cell Cell F-amidine_ext This compound F-amidine_int This compound F-amidine_ext->F-amidine_int Cellular uptake Cys645 Cys645 F-amidine_int->Cys645 Covalent Modification PAD4_inactive PAD4 (Inactive) PAD4_active PAD4 (Active) (Ca2+ bound) PAD4_inactive->PAD4_active Citrulline Protein Citrulline PAD4_active->Citrulline Catalysis PAD4_inhibited Irreversibly Inhibited PAD4 Cys645->PAD4_inhibited PAD4_inhibited->Citrulline Inhibition Arginine Protein Arginine Ca2+ Ca2+ Ca2+->PAD4_inactive Binding

Caption: this compound irreversibly inhibits PAD4 by modifying Cys645.

Methotrexate_Mechanism cluster_extracellular cluster_cell Cell MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Cellular uptake Adenosine_ext Adenosine A2A_receptor Adenosine A2A Receptor Adenosine_ext->A2A_receptor Binding Anti_inflammatory Anti-inflammatory Effects A2A_receptor->Anti_inflammatory DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition Adenosine_release Increased Adenosine Release MTX_int->Adenosine_release Folate_metabolism Folate Metabolism Purine_synthesis Purine Synthesis Folate_metabolism->Purine_synthesis Inflammation Pro-inflammatory Cytokines Adenosine_release->Adenosine_ext Anti_inflammatory->Inflammation

Caption: Methotrexate's anti-inflammatory action in rheumatoid arthritis.

Doxorubicin_Mechanism cluster_extracellular cluster_cell Nucleus Dox_ext Doxorubicin Dox_int Doxorubicin Dox_ext->Dox_int Cellular uptake DNA DNA Dox_int->DNA Intercalation TopoII Topoisomerase II Dox_int->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox_int->ROS Generation DNA_damage DNA Strand Breaks TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's cytotoxic mechanism via DNA damage and ROS.

Experimental Protocols

PAD4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound and its analogues against recombinant human PAD4.

Materials:

  • Recombinant human PAD4 enzyme

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

  • Assay Buffer: 50 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl2, 0.5 mM TCEP

  • Test compounds (this compound and analogues) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of PAD4 enzyme, and 10 µl of the test compound dilution to the inhibitor wells.

  • For 100% activity wells, add 150 µl of Assay Buffer, 10 µl of PAD4, and 10 µl of DMSO.

  • For background wells, add 160 µl of Assay Buffer and 10 µl of DMSO.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µl of the BAEE substrate to all wells.

  • Monitor the production of ammonia, a byproduct of the deimination reaction, using a suitable detection method (e.g., a coupled enzymatic assay that results in a fluorescent or colorimetric signal).[8][9]

  • Read the plate at regular intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF7, HT-29)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of cell viability versus the log of the compound concentration and determine the EC50 value.[10][11]

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound or its analogues in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., Cl-amidine) formulated in a suitable vehicle (e.g., PBS)

  • Syringes and needles for immunization and drug administration

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in IFA.[12][13]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).

    • Begin treatment on a specified day (e.g., day 21, at the onset of clinical signs).

    • Administer the test compound daily via intraperitoneal (IP) injection.

  • Assessment of Arthritis:

    • Monitor mice three times a week for clinical signs of arthritis.

    • Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.

    • Measure paw thickness using calipers.

  • Histological Analysis:

    • At the end of the study (e.g., day 35), euthanize the mice and collect the hind paws.

    • Fix, decalcify, and embed the paws in paraffin.

    • Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis:

    • Compare the mean clinical scores, paw thickness, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).[3][6]

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

PAD4_Inhibition_Workflow A Prepare Reagents (PAD4, Substrate, Buffer, Inhibitors) B Plate Setup (Inhibitor, Control, Background wells) A->B C Pre-incubation (10 min, 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Reading (30 min, 37°C) D->E F Data Analysis (Calculate % Inhibition) E->F G IC50 Determination F->G

Caption: Workflow for the PAD4 enzyme inhibition assay.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Data Analysis (Calculate % Viability) G->H I EC50 Determination H->I

Caption: Workflow for the cell viability (MTT) assay.

CIA_Model_Workflow A Day 0: Primary Immunization (Collagen in CFA) B Day 21: Booster Immunization (Collagen in IFA) A->B C Initiate Treatment (e.g., Day 21) B->C D Monitor Clinical Signs (3 times/week) C->D E Day 35: Euthanasia and Tissue Collection D->E F Histological Analysis of Joints E->F G Data Analysis (Compare treatment groups) F->G

Caption: Workflow for the in vivo CIA mouse model.

References

Safety Operating Guide

Proper Disposal of F-amidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of F-amidine (CAS 877617-45-3), a halogenated organic compound commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key chemical and hazard information for this compound and the related compound Cl-amidine, which informs the recommended disposal procedures.

PropertyThis compoundCl-amidine (hydrochloride)
CAS Number 877617-45-31373232-26-8
Molecular Formula C₁₄H₁₉FN₄O₂C₁₄H₁₉ClN₄O₂ · HCl
Molecular Weight 294.32 g/mol [1]347.2 g/mol
Known Hazards Data not publicly available. Assumed to have similar hazards to Cl-amidine.Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Environmental Hazards Data not publicly available.Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, containment, labeling, and transfer to a certified waste disposal service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

1. Waste Segregation:

  • Designate a specific, clearly marked waste container for "Halogenated Organic Waste."

  • Do not mix this compound waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[3][4]

  • Keep this compound waste separate from incompatible materials such as strong acids, bases, and oxidizing agents.

2. Containment:

  • Use a chemically compatible and leak-proof container for collecting this compound waste. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

3. Labeling:

  • As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • List all constituents of the waste, including this compound and any solvents used, with their approximate concentrations.

  • Ensure the date of initial waste accumulation is clearly marked on the label.

4. Disposal Procedure:

  • Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional and local regulations for the storage and handover of hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

F_amidine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Transfer cluster_final Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Begin Disposal Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Schedule Schedule Pickup with EHS/Contractor Store->Schedule Disposal Licensed Hazardous Waste Disposal Schedule->Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Personal protective equipment for handling F-amidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for F-amidine

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and handle this compound with confidence.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Cl-amidine hydrochloride, indicates potential hazards. It is prudent to treat this compound with a similar level of caution. The likely hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of chemical-resistant gloves. A common and effective combination is an inner nitrile glove followed by an outer neoprene or butyl rubber glove for extended protection. Always inspect gloves for tears or punctures before use.
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldUse a face shield in conjunction with safety goggles when there is a risk of splashes, such as during bulk handling or dissolution.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood. The specific cartridge type should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following procedural steps provide a clear workflow for laboratory personnel.

Receipt and Storage
  • Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification : Confirm that the received chemical and quantity match the order.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Experimental Protocols: Weighing and Dissolution

Objective : To accurately weigh and dissolve this compound while minimizing exposure.

Materials :

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vortex mixer or sonicator

  • Appropriate glassware (e.g., volumetric flask, centrifuge tube)

Procedure :

  • Preparation : Don all required PPE as specified in Table 1.

  • Work Area : Perform all manipulations within a certified chemical fume hood.

  • Weighing :

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • Record the exact weight.

  • Dissolution :

    • Transfer the weighed this compound to the appropriate glassware.

    • Add the desired volume of solvent.

    • Securely cap the container.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: this compound Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated weighing paper, gloves, and other disposable labware, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial receipt to final disposal.

F_amidine_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal receipt Receipt and Inspection storage Secure Storage receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolution Dissolution weighing->dissolution experiment Experimental Use dissolution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid spill Spill? experiment->spill dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose spill->experiment spill_response Initiate Spill Response spill->spill_response Yes spill_response->dispose

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of all personnel while maintaining the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
F-amidine
Reactant of Route 2
F-amidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.